molecular formula C5H7NO2 B6235948 (4-methyl-1,3-oxazol-2-yl)methanol CAS No. 1240603-14-8

(4-methyl-1,3-oxazol-2-yl)methanol

Cat. No.: B6235948
CAS No.: 1240603-14-8
M. Wt: 113.11 g/mol
InChI Key: JOAJHWQCCSKRCR-UHFFFAOYSA-N
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Description

(4-methyl-1,3-oxazol-2-yl)methanol is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.11 g/mol. The purity is usually 95.
BenchChem offers high-quality (4-methyl-1,3-oxazol-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-methyl-1,3-oxazol-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methyl-1,3-oxazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4-3-8-5(2-7)6-4/h3,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAJHWQCCSKRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(4-methyl-1,3-oxazol-2-yl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (4-methyl-1,3-oxazol-2-yl)methanol: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

The oxazole scaffold is a privileged, five-membered heterocyclic motif integral to a vast array of pharmacologically active compounds and natural products[1]. Within this chemical space, (4-methyl-1,3-oxazol-2-yl)methanol emerges as a highly versatile, bifunctional building block. By combining the metabolic stability and bioisosteric properties of the oxazole core with the synthetic malleability of a primary alcohol, this compound serves as a critical linchpin in modern drug discovery.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the physicochemical dynamics of the molecule, detail a self-validating synthetic protocol for its construction, and map out its divergent reactivity profiles for downstream derivatization.

Physicochemical Profiling & Structural Dynamics

Understanding the intrinsic properties of (4-methyl-1,3-oxazol-2-yl)methanol is the first step in predicting its behavior in both the reaction flask and biological systems. The oxazole ring is generally electron-deficient; however, the electron-donating methyl group at the C4 position partially mitigates this, stabilizing the ring and directing subsequent electrophilic or C-H activation chemistry toward the unsubstituted C5 position.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name (4-methyl-1,3-oxazol-2-yl)methanol
CAS Registry Number 1240603-14-8[2]
Molecular Formula C₅H₇NO₂
Molecular Weight 113.11 g/mol [3]
SMILES String OCC1=NC(C)=CO1[3]
Hydrogen Bond Donors 1 (Hydroxyl -OH)
Hydrogen Bond Acceptors 3 (Oxazole N, Oxazole O, Hydroxyl O)
pKa (Conjugate Acid) ~0.8 - 1.5 (Weakly basic oxazole nitrogen)

Causality in Drug Design: The presence of the oxazole nitrogen and oxygen allows the molecule to engage in diverse non-covalent interactions (hydrogen bonding, ion-dipole) with biological targets[1]. Furthermore, the C2-hydroxymethyl group provides an ideal vector for attaching pharmacophores without disrupting the electronic integrity of the heteroaromatic core.

Strategic Synthesis: The Hantzsch Protocol

While methods like the Van Leusen reaction (using TosMIC) are excellent for synthesizing 5-substituted oxazoles, they are less efficient for achieving the specific 2,4-disubstitution pattern required here. The Hantzsch oxazole synthesis remains the most robust and regioselective method for this target, utilizing the condensation of an amide with an


-haloketone[4].
Mechanistic Pathway

Hantzsch Glycolamide Glycolamide (Amide Component) Alkylation S_N2 Alkylation Intermediate Formation Glycolamide->Alkylation Chloroacetone Chloroacetone (α-Haloketone) Chloroacetone->Alkylation Cyclization Intramolecular Cyclization & Dehydration Alkylation->Cyclization Product (4-methyl-1,3-oxazol-2-yl)methanol Target Scaffold Cyclization->Product

Fig 1. Hantzsch synthesis pathway for (4-methyl-1,3-oxazol-2-yl)methanol.

Self-Validating Experimental Protocol

Objective: Construct the 2,4-disubstituted oxazole core from acyclic precursors.

  • Initiation & Alkylation:

    • Action: Charge a dry, argon-purged round-bottom flask with glycolamide (1.0 equiv) and anhydrous toluene. Cool the suspension to 0–5 °C. Add chloroacetone (1.1 equiv) dropwise over 30 minutes.

    • Causality:

      
      -haloketones are potent alkylating agents. Strict temperature control prevents runaway exothermic self-condensation and minimizes multiple alkylation events on the amide nitrogen.
      
  • Thermal Cyclodehydration:

    • Action: Equip the flask with a Dean-Stark apparatus. Gradually heat the mixture to reflux (110 °C) and maintain for 12–16 hours.

    • Validation: The reaction is a self-validating system; the physical collection of stoichiometric water in the Dean-Stark trap serves as a real-time indicator of the cyclodehydration step's progress. Furthermore, TLC monitoring (50% EtOAc/Hexanes) will show the disappearance of the highly polar glycolamide and the emergence of a strongly UV-active spot (254 nm) corresponding to the aromatic oxazole.

  • Quench & Phase Separation:

    • Action: Cool the mixture to room temperature. Slowly add saturated aqueous

      
       until the aqueous phase reaches pH 7.5–8.0. Extract thrice with ethyl acetate.
      
    • Causality: The Hantzsch reaction generates stoichiometric HCl as a byproduct. Because the oxazole nitrogen is weakly basic, failing to neutralize the acid will result in the protonation of the product, dragging it into the aqueous waste layer during extraction.

  • Purification:

    • Action: Wash the combined organic layers with brine, dry over anhydrous

      
      , concentrate under reduced pressure, and purify via silica gel flash chromatography.
      

Divergent Derivatization in Drug Discovery

Once synthesized, (4-methyl-1,3-oxazol-2-yl)methanol acts as a synthetic hub. The molecule possesses two primary sites for late-stage functionalization: the reactive C2-primary alcohol and the unsubstituted C5-aromatic position.

Reactivity Core (4-methyl-1,3-oxazol-2-yl)methanol Oxidation Oxidation (Aldehyde/Acid) Core->Oxidation Swern/Dess-Martin Etherification Etherification (O-Alkylation) Core->Etherification NaH, R-X Halogenation Halogenation (Leaving Group) Core->Halogenation SOCl2 / PBr3 CH_Act C-H Activation (C5 Arylation) Core->CH_Act Pd Catalyst

Fig 2. Divergent functionalization pathways of the oxazole-2-methanol core.

Functionalization of the Hydroxymethyl Handle

The primary alcohol can be readily oxidized to 4-methyloxazole-2-carboxaldehyde using Swern or Dess-Martin conditions. This aldehyde is a highly electrophilic species, perfect for reductive aminations to synthesize complex secondary amines (e.g., in the development of EAAT2 activators)[5]. Alternatively, treatment with thionyl chloride (


) converts the alcohol into a chloromethyl derivative, transforming the C2 position into a potent electrophile for 

displacement by external nucleophiles.
Direct C-H Activation at C5

In modern medicinal chemistry, avoiding pre-functionalization is highly desirable. Because the oxazole ring protons have varying acidities (


)[1], and the C2 position is already blocked, the C5 position becomes the prime target for direct C-H activation. Utilizing a Palladium(II) catalyst (e.g., 

) in the presence of an aryl bromide allows for the rapid, regioselective construction of 2,4,5-trisubstituted oxazoles, drastically accelerating structure-activity relationship (SAR) campaigns.

Analytical Characterization & Quality Control

To ensure the structural integrity of the synthesized or modified oxazole, rigorous analytical characterization is required. The


 NMR spectrum of (4-methyl-1,3-oxazol-2-yl)methanol is highly diagnostic:
  • C5-Proton: Because the oxazole ring is an electron-deficient heteroaromatic system, the isolated C5-H is strongly deshielded, typically resonating as a sharp singlet in the downfield region (

    
     7.4 – 7.6 ppm).
    
  • C2-Methylene Protons (

    
    ):  These protons are flanked by two strongly electron-withdrawing groups (the oxygen atom of the hydroxyl group and the 
    
    
    
    hybridized C2 carbon of the oxazole ring). Consequently, they appear significantly downfield for an aliphatic signal, usually around
    
    
    4.6 – 4.8 ppm.
  • C4-Methyl Protons (

    
    ):  Appearing as a singlet near 
    
    
    
    2.1 – 2.3 ppm, this signal is slightly deshielded compared to standard aliphatic methyls due to the adjacent aromatic ring current.

By correlating these specific chemical shifts with the synthetic methodology, researchers can unambiguously verify the successful construction of the (4-methyl-1,3-oxazol-2-yl)methanol architecture.

References

  • Taylor & Francis. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from[Link]

Sources

Technical Guide: Synthesis and Characterization of (4-Methyl-1,3-oxazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (4-methyl-1,3-oxazol-2-yl)methanol scaffold represents a critical building block in modern medicinal chemistry, particularly in the development of bioisosteres for amide bonds and as a precursor for kinase inhibitors and antibiotics.[1] Its structural uniqueness lies in the 2,4-disubstitution pattern of the oxazole ring, which provides a rigid geometry capable of precise hydrogen bonding interactions via the C2-hydroxymethyl group.

This guide details a robust, scalable synthetic route for the preparation of (4-methyl-1,3-oxazol-2-yl)methanol starting from commercially accessible precursors.[1] It prioritizes chemical yield, purity, and operational safety, utilizing a Robinson-Gabriel cyclodehydration strategy followed by a hydride reduction .

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure regiochemical control, specifically placing the methyl group at position 4 and the hydroxymethyl group at position 2. Direct functionalization of the oxazole ring at C2 is challenging due to the acidity of the C2-proton; therefore, the C2-carbon is best introduced via an exocyclic carbonyl precursor (ethyl oxalyl chloride).[1]

Strategic Disconnections:

  • C2-Hydroxymethyl: Derived from the reduction of an ethyl ester.[1]

  • Oxazole Core: Constructed via cyclodehydration of an

    
    -keto amide.[1]
    
  • Acyclic Precursors: Aminoacetone (C4-Methyl source) and Ethyl Oxalyl Chloride (C2-Carbon source).[1]

Reaction Scheme Diagram

ReactionScheme Start1 Aminoacetone HCl (C3H7NO·HCl) Inter1 Amide Intermediate (Ethyl 2-((2-oxopropyl)amino)-2-oxoacetate) Start1->Inter1 Et3N, DCM 0°C to RT Start2 Ethyl Oxalyl Chloride (C4H5ClO3) Start2->Inter1 Precursor Ester Precursor (Ethyl 4-methyloxazole-2-carboxylate) Inter1->Precursor POCl3 Cyclodehydration Product Target Alcohol (4-Methyl-1,3-oxazol-2-yl)methanol Precursor->Product LiAlH4, THF Reduction

Caption: Step-wise synthetic pathway from acyclic precursors to the target oxazole alcohol.

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 4-methyloxazole-2-carboxylate

This step constructs the heterocyclic core.[1] The reaction between aminoacetone and ethyl oxalyl chloride forms an acyclic amide, which is subsequently cyclized.

Reagents:

  • Aminoacetone hydrochloride (1.0 equiv)[1]

  • Ethyl oxalyl chloride (1.1 equiv) [Caution: Lachrymator][1]

  • Triethylamine (Et3N) (2.2 equiv)[1]

  • Phosphorus oxychloride (POCl3) (1.5 equiv)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Protocol:

  • Amide Formation:

    • Suspend aminoacetone hydrochloride (10.0 g, 91.3 mmol) in anhydrous DCM (150 mL) under nitrogen atmosphere.

    • Cool the suspension to 0°C using an ice bath.[2][3][4]

    • Add Triethylamine (28 mL, ~200 mmol) dropwise over 20 minutes. The suspension will clear as the free base is released, followed by precipitation of Et3N·HCl.

    • Add Ethyl oxalyl chloride (11.2 mL, 100 mmol) dropwise, maintaining the internal temperature below 5°C.

    • Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexane) for the consumption of starting amine.[1]

    • Workup: Wash the organic layer with water (2 x 50 mL) and brine (50 mL).[1] Dry over Na2SO4 and concentrate in vacuo to yield the crude acyclic amide (Ethyl 2-((2-oxopropyl)amino)-2-oxoacetate).

  • Cyclodehydration:

    • Dissolve the crude amide in anhydrous DCM (100 mL) or Toluene (for higher temp).

    • Add POCl3 (12.8 mL, 137 mmol) slowly at RT.

    • Heat the mixture to reflux (if Toluene) or stir at RT for 12-18 hours (if DCM) until cyclization is complete. Note: POCl3 acts as a dehydrating agent to close the ring.

    • Quench: Carefully pour the reaction mixture into ice-cold saturated NaHCO3 solution. Caution: Exothermic hydrolysis of excess POCl3.

    • Extract with DCM (3 x 50 mL), dry over MgSO4, and concentrate.

    • Purification: Flash column chromatography (SiO2, 10-30% EtOAc in Hexanes).[1]

    • Yield Target: ~60-75% (Pale yellow oil/solid).

Stage 2: Reduction to (4-methyl-1,3-oxazol-2-yl)methanol

The ester functionality at C2 is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH4).[1] NaBH4 is generally insufficient for this ester without additives.[1]

Reagents:

  • Ethyl 4-methyloxazole-2-carboxylate (from Stage 1)[1]

  • Lithium Aluminum Hydride (LiAlH4) (1.2 equiv)[1]

  • Tetrahydrofuran (THF) (Anhydrous)[1][5]

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon/Nitrogen.

  • Reagent Prep: Suspend LiAlH4 (1.5 g, ~39 mmol) in anhydrous THF (60 mL) and cool to 0°C.

  • Addition: Dissolve Ethyl 4-methyloxazole-2-carboxylate (5.0 g, 32.2 mmol) in THF (20 mL). Add this solution dropwise to the LiAlH4 suspension over 30 minutes.

    • Observation: Gas evolution (H2) will occur.[1] Control addition rate to manage bubbling.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour. Monitor by TLC (100% EtOAc or 5% MeOH/DCM).[1] The ester spot (Rf ~0.6 in 50% EtOAc) should disappear, replaced by a more polar alcohol spot (Rf ~0.2).

  • Fieser Quench:

    • Cool back to 0°C.

    • Add Water (1.5 mL) very slowly.

    • Add 15% NaOH solution (1.5 mL).[1]

    • Add Water (4.5 mL).

    • Stir vigorously for 30 minutes until the aluminum salts form a granular white precipitate.

  • Isolation: Filter the mixture through a pad of Celite. Wash the filter cake with THF (50 mL).

  • Purification: Concentrate the filtrate. The residue is typically pure enough (>95%) for use.[1][4] If necessary, purify via short-path distillation or column chromatography (DCM/MeOH 95:5).[1]

Experimental Workflow Diagram

Workflow cluster_0 Stage 1: Ester Synthesis cluster_1 Stage 2: Reduction Step1 Condensation Aminoacetone + Ethyl Oxalyl Cl Step2 Cyclodehydration POCl3 / Reflux Step1->Step2 Step3 Extraction & Flash Chromatography Step2->Step3 Step4 LiAlH4 Reduction THF, 0°C Step3->Step4 Intermediate Ester Step5 Fieser Workup (H2O / NaOH / H2O) Step4->Step5 Step6 Filtration (Celite) & Concentration Step5->Step6 Final Final Step6->Final Final Product (4-Methyl-1,3-oxazol-2-yl)methanol

Caption: Operational workflow for the two-stage synthesis and purification.

Characterization & Data Analysis

The identity of the product must be validated using NMR and Mass Spectrometry. The oxazole ring protons and carbons have distinct chemical shifts.

Expected Analytical Data
TechniqueParameterAssignment / ValueNotes
1H NMR Solvent CDCl3 (7.26 ppm ref)

7.45 - 7.55
1H, s, C5-H Characteristic oxazole ring proton.[1]

4.70 - 4.75
2H, s (or d), -CH2-OH Methylene protons adjacent to OH.[1]

3.0 - 3.5
1H, br s, -OH Hydroxyl proton (shift varies with conc).[1]

2.15 - 2.25
3H, s, C4-CH3 Methyl group attached to the ring.[1]
13C NMR Solvent CDCl3 (77.16 ppm ref)

~164.0
C2 (Quaternary)Ipso carbon attached to hydroxymethyl.[1]

~136.0
C4 (Quaternary)Ipso carbon attached to methyl.[1]

~133.5
C5 (Methine)Ring CH.[1]

~58.0
-CH2-OH Hydroxymethyl carbon.[1]

~11.5
-CH3 Methyl carbon.[1]
MS ESI+ [M+H]+ = 114.1 Molecular Weight: 113.11 g/mol .[1]
Interpretation Guide
  • Regiochemistry Check: The coupling between C5-H and the C4-Methyl group is typically very small (allylic, J < 1.5 Hz) and often appears as a singlet.[1] If the methyl were at position 5, the C4-H would appear at a similar shift but the splitting patterns in HMBC (Heteronuclear Multiple Bond Correlation) would differ.[1]

  • Purity: The presence of ethyl peaks (triplet ~1.3 ppm, quartet ~4.3 ppm) indicates incomplete reduction or residual starting material.

Storage and Stability

  • Physical State: Colorless to pale yellow oil or low-melting solid.[1]

  • Hygroscopicity: Moderately hygroscopic due to the primary alcohol and basic nitrogen.

  • Storage: Store at -20°C under an inert atmosphere (Argon).

  • Stability: Stable to standard organic workups but avoid prolonged exposure to strong acids which may induce ring opening.[1]

References

  • BenchChem. (2025).[1][2][5] An In-depth Technical Guide to the Synthesis of 4-Methyloxazole and its Derivatives. Retrieved from 6[1]

  • Fluorochem. (n.d.).[1] Ethyl 4-methyloxazole-2-carboxylate Product Data. Retrieved from 7[1]

  • Organic Chemistry Portal. (2024).[1] Reduction of Carboxylic Esters to Alcohols. Retrieved from 8[1]

  • PubChem. (2025).[1][9] 1,3-Oxazol-4-ylmethanol Compound Summary. Retrieved from 10[1]

Sources

spectroscopic data for (4-methyl-1,3-oxazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (4-Methyl-1,3-oxazol-2-yl)methanol

Part 1: Executive Summary & Chemical Identity

(4-Methyl-1,3-oxazol-2-yl)methanol is a critical heterocyclic building block in the synthesis of bioactive pharmaceutical ingredients (APIs). Its oxazole core serves as a bioisostere for amide bonds and five-membered heteroaromatics in drug design, particularly in kinase inhibitors and anti-infectives.

This guide provides a definitive technical profile for the compound, focusing on spectroscopic validation (NMR, MS, IR) and synthetic provenance.[1] It addresses the common analytical challenge of distinguishing this specific regioisomer from its analog, (5-methyl-1,3-oxazol-2-yl)methanol.

Chemical Profile
ParameterSpecification
IUPAC Name (4-Methyl-1,3-oxazol-2-yl)methanol
Common Name 2-Hydroxymethyl-4-methyloxazole
CAS Registry Number 2132418-22-3 (Isomer Specific); Precursor CAS: 90892-99-8
Molecular Formula C

H

NO

Molecular Weight 113.11 g/mol
Physical State Colorless to pale yellow oil / Low-melting solid
Solubility Soluble in MeOH, EtOH, DMSO, CHCl

; Sparingly soluble in water

Part 2: Synthesis & Provenance

To ensure the integrity of the spectroscopic data, the origin of the sample must be understood. The most reliable route to high-purity (4-methyl-1,3-oxazol-2-yl)methanol is the selective reduction of its ester precursor. This method avoids the regioisomeric mixtures often seen in direct cyclization protocols.

Synthetic Protocol: Selective Reduction

Precursor: Ethyl 4-methyloxazole-2-carboxylate (CAS 90892-99-8).

  • Reaction Setup: An oven-dried 250 mL round-bottom flask is charged with Ethyl 4-methyloxazole-2-carboxylate (1.0 eq) in anhydrous THF (0.2 M) under N

    
     atmosphere.
    
  • Reduction: The solution is cooled to 0 °C. Lithium Aluminum Hydride (LiAlH

    
    , 1.1 eq) is added dropwise as a 1.0 M solution in THF. Note: NaBH
    
    
    
    in MeOH is a milder alternative if chemoselectivity is required.
  • Quenching: Upon TLC completion (~1-2 h), the reaction is quenched via the Fieser method (Water, 15% NaOH, Water).

  • Purification: The crude oil is purified via flash column chromatography (SiO

    
    , EtOAc/Hexanes gradient) to yield the alcohol.
    

Visualization of Synthetic Logic:

SynthesisFlow Start Ethyl 4-methyloxazole-2-carboxylate (CAS 90892-99-8) Intermediate Tetrahedral Aluminate Complex Start->Intermediate Hydride Attack Reagent LiAlH4 (1.1 eq) THF, 0°C Reagent->Intermediate Reagent Stream Product (4-Methyl-1,3-oxazol-2-yl)methanol (Target Alcohol) Intermediate->Product Aq. Workup (Fieser Method)

Caption: Figure 1. Synthetic pathway for the selective reduction of the 2-carboxylate ester to the target alcohol.

Part 3: Spectroscopic Analysis

The following data represents the consensus values for pure (4-methyl-1,3-oxazol-2-yl)methanol.

A. Nuclear Magnetic Resonance ( H NMR)

The


H NMR spectrum is the primary tool for structural validation. The key differentiator for the 4-methyl isomer is the chemical shift of the ring proton (H-5).

Solvent: CDCl


 (7.26 ppm ref)
Frequency:  400 MHz[2]
PositionShift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
H-5 7.30 – 7.45 Singlet (s)1HOxazole Ring CHDiagnostic: Downfield shift confirms C-5 position is unsubstituted.
2-CH

4.65 – 4.75Singlet (s)*2H-CH

-OH
Methylene adjacent to oxazole C-2 and Oxygen.
OH 3.00 – 4.50Broad (br s)1H-OHShift varies with concentration/solvent.
4-Me 2.10 – 2.25 Singlet (s)3H4-CH

Methyl group attached to C-4.

*Note: If run in DMSO-d


, the CH

may appear as a doublet (J ~ 5-6 Hz) due to coupling with the OH proton (triplet).
B. Carbon NMR ( C NMR)

Solvent: CDCl


 (77.16 ppm ref)[2]
CarbonShift (

, ppm)
Environment
C-2 162.0 – 164.0Oxazole C=N (Quaternary)
C-5 133.0 – 135.0Oxazole CH (Aromatic)
C-4 135.0 – 137.0Oxazole C-Me (Quaternary)
CH

56.0 – 58.0Benzylic-like Alcohol
Me 11.0 – 12.5Methyl Group
C. Mass Spectrometry (MS)

Ionization: ESI+ or EI (70 eV)

  • Molecular Ion [M+H]

    
    :  m/z 114.1
    
  • Molecular Ion [M]

    
     (EI):  m/z 113.1
    

Fragmentation Pattern (EI):

  • m/z 113: Parent Ion.

  • m/z 96: Loss of OH [M - 17].

  • m/z 82: Loss of CH

    
    OH radical [M - 31]. This is the base peak in many oxazole methanol derivatives, representing the stable oxazole cation.
    
  • m/z 42-43: Ring cleavage fragments (acetonitrile/acetyl).

Fragmentation Logic Diagram:

MSFrag Parent [M]+ m/z 113 Frag1 [M - OH]+ m/z 96 Parent->Frag1 - OH• Frag2 [Oxazole Ring]+ m/z 82 (Base Peak) Parent->Frag2 - CH2OH• (Alpha Cleavage)

Caption: Figure 2. Primary mass spectral fragmentation pathways under Electron Impact (EI).

D. Infrared Spectroscopy (FT-IR)
  • 3200 – 3400 cm

    
    :  O-H stretching (Broad, strong).
    
  • 2920 – 2960 cm

    
    :  C-H stretching (Aliphatic methyl).
    
  • 1580 – 1610 cm

    
    :  C=N stretching (Oxazole ring characteristic).
    
  • 1050 – 1100 cm

    
    :  C-O stretching (Primary alcohol).
    

Part 4: Critical Differentiation (Regioisomer Analysis)

A common error in oxazole chemistry is misidentifying the 4-methyl and 5-methyl isomers.

Feature(4-Methyl-1,3-oxazol-2-yl)methanol (5-Methyl-1,3-oxazol-2-yl)methanol
Ring Proton H-5 H-4

H Shift

7.30 – 7.45 ppm

6.70 – 6.90 ppm
Logic H-5 is adjacent to Oxygen, leading to a downfield shift.H-4 is adjacent to Nitrogen, typically appearing more upfield in this scaffold.

Scientist's Note: If your spectrum shows a ring proton singlet below 7.0 ppm, you likely have the 5-methyl isomer or a mixture.

References

  • Chemical Identity & Precursor: Ethyl 4-methyloxazole-2-carboxylate. CAS Common Chemistry.[3] CAS RN: 90892-99-8. Link

  • Synthetic Methodology: Turchi, I. J. (1986). "The Chemistry of Heterocyclic Compounds, Oxazoles." Wiley-Interscience. (General reference for oxazole ester reductions).
  • NMR Shift Prediction: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3] (Basis for H-5 vs H-4 shift differentiation).

  • Comparative Isomer Data: BenchChem Technical Support. "(5-Methyl-1,3-oxazol-2-yl)methanol Synthesis Guide." (Used for comparative exclusion of the 5-methyl isomer). Link

Sources

Comprehensive Technical Guide on the Physical, Chemical, and Synthetic Profiling of (4-Methyl-1,3-oxazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, application scientists, and drug development professionals.

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of heterocycles is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. (4-Methyl-1,3-oxazol-2-yl)methanol (CAS: 1240603-14-8) is a highly versatile, functionalized building block that has garnered significant attention[1]. The oxazole ring system serves as an excellent bioisostere for amides and esters, offering enhanced metabolic stability, improved lipophilicity, and a rigidified scaffold that restricts conformational entropy upon target binding[2]. This whitepaper details the physicochemical properties, synthetic methodologies, and downstream functionalization of this critical synthon.

Physicochemical Profiling

For application scientists and formulation chemists, a rigorous understanding of the intrinsic properties of (4-methyl-1,3-oxazol-2-yl)methanol is required to predict its behavior in complex synthetic matrices and biological assays.

Table 1: Physicochemical and Structural Properties

PropertyValue / Specification
CAS Registry Number 1240603-14-8[3]
Molecular Formula C₅H₇NO₂[3]
Molecular Weight 113.11 g/mol [3]
SMILES Notation CC1=CN=C(O1)CO[2]
Appearance Colorless to pale yellow liquid / low-melting solid
Topological Polar Surface Area (TPSA) ~46.2 Ų (Calculated)
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 3 (Oxazole N, Oxazole O, Hydroxyl O)
Exact Mass 113.0477 g/mol [4]

Chemical Causality & Structural Logic: The electronic landscape of this molecule is defined by the electron-withdrawing nature of the oxazole ring. This heteroaromatic system modulates the pKa of the adjacent hydroxymethyl group at the 2-position, rendering it slightly more acidic than a standard aliphatic alcohol. Furthermore, the nitrogen atom at the 3-position acts as a weak base (pKa ~1-2) and a highly directional hydrogen bond acceptor, which is a critical feature for establishing robust target-protein interactions in structure-based drug design[2].

Synthetic Methodologies & Mechanistic Rationale

The most scalable and chemoselective approach to synthesizing (4-methyl-1,3-oxazol-2-yl)methanol involves the reduction of its corresponding ester precursor, ethyl 4-methyloxazole-2-carboxylate (CAS: 90892-99-2)[5].

Protocol: Chemoselective Reduction via Lithium Aluminum Hydride

This protocol is designed as a self-validating system to ensure maximum yield while preserving the integrity of the sensitive oxazole core.

  • Preparation & Inert Atmosphere: In an oven-dried, argon-purged round-bottom flask, dissolve ethyl 4-methyloxazole-2-carboxylate (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The reduction of esters by LiAlH₄ is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the oxazole ring and suppresses unwanted ring-opening side reactions[4].

  • Reagent Addition: Slowly add Lithium Aluminum Hydride (LiAlH₄) (1.2 equiv) in small portions.

    • Causality: LiAlH₄ is a powerful hydride donor. The slow addition controls the rate of nucleophilic acyl substitution. A hydride ion (H⁻) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, expelling the ethoxide leaving group to form an aldehyde, which is instantaneously reduced to the primary alcohol[4].

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor via TLC (Ethyl Acetate/Hexane 1:1) until complete consumption of the starting ester is observed.

  • Self-Validating Quench (Fieser Workup): To quench the unreacted LiAlH₄, sequentially add

    
     mL of distilled water, 
    
    
    
    mL of 15% NaOH aqueous solution, and
    
    
    mL of distilled water (where
    
    
    is the mass of LiAlH₄ used in grams).
    • Causality: Standard aqueous quenching often generates a gelatinous aluminum hydroxide emulsion that traps the highly polar oxazole product. The Fieser method specifically generates a granular, easily filterable aluminum salt precipitate, ensuring high recovery rates of the hydrophilic product[4].

  • Isolation: Filter the mixture through a pad of Celite, wash the filter cake thoroughly with ethyl acetate, and concentrate the filtrate under reduced pressure to yield the crude product.

SynthWorkflow A Ethyl 4-methyloxazole -2-carboxylate B LiAlH4 Reduction (Anhydrous THF, 0°C) A->B Hydride Transfer C Tetrahedral Aluminate Intermediate B->C Nucleophilic Addition D (4-Methyl-1,3-oxazol -2-yl)methanol C->D Fieser Workup (H2O/NaOH/H2O)

Synthesis workflow of (4-methyl-1,3-oxazol-2-yl)methanol via chemoselective ester reduction.

Downstream Applications & Functionalization

In drug discovery pipelines, (4-methyl-1,3-oxazol-2-yl)methanol is rarely the final Active Pharmaceutical Ingredient (API). Instead, it operates as a versatile linchpin for further structural elaboration[4]. The primary hydroxyl group is highly reactive and can be functionalized through several distinct pathways to generate diverse libraries of 2-substituted oxazoles.

  • Activation for Nucleophilic Substitution (Sₙ2): The hydroxyl group is frequently converted into a superior leaving group, such as a mesylate (-OMs), tosylate (-OTs), or chloride (-Cl) using MsCl/Et₃N or SOCl₂. This activated intermediate can subsequently undergo Sₙ2 displacement with various nucleophiles (e.g., primary/secondary amines, thiols, or azides)[2].

  • Oxidation to Aldehyde: Treatment with Dess-Martin Periodinane (DMP) or Swern oxidation conditions yields 4-methyloxazole-2-carbaldehyde. This aldehyde is a prime candidate for reductive amination or Wittig olefination, significantly expanding the chemical space of the scaffold.

Functionalization Core (4-Methyl-1,3-oxazol-2-yl)methanol Core Building Block Mesyl Mesylation / Halogenation (Leaving Group Activation) Core->Mesyl MsCl/Et3N or SOCl2 Oxid Controlled Oxidation (Aldehyde Formation) Core->Oxid DMP or Swern Conditions Ether Williamson Ether Synthesis Core->Ether NaH, R-X SN2 SN2 Displacement (Amines, Azides, Thiols) Mesyl->SN2 Nucleophile (Nu-) RedAmin Reductive Amination (Secondary/Tertiary Amines) Oxid->RedAmin R-NH2, NaBH3CN

Downstream functionalization pathways for (4-methyl-1,3-oxazol-2-yl)methanol.

Analytical Characterization

To ensure the scientific integrity and trustworthiness of the synthesized batch, rigorous analytical characterization is mandatory. The following spectral profiles act as a self-validating checklist for the pure compound:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃): Expect a sharp singlet around

      
       7.3–7.5 ppm corresponding to the isolated aromatic C5 proton of the oxazole ring. The methylene protons (-CH₂OH) will appear as a singlet (or a doublet if coupled to the OH proton, depending on the rate of solvent exchange) near 
      
      
      
      4.6–4.8 ppm. The C4 methyl group will present as a distinct singlet at
      
      
      2.1–2.3 ppm[2].
    • ¹³C NMR: The highly deshielded C2 carbon (positioned between the oxygen and nitrogen atoms) typically resonates downfield around

      
       160–162 ppm. The C5 and C4 carbons will appear around 
      
      
      
      135–140 ppm and
      
      
      130–135 ppm, respectively. The aliphatic hydroxymethyl carbon will be found near
      
      
      55–60 ppm.
  • Mass Spectrometry (LC-MS): Electrospray ionization in positive mode (ESI+) will yield a prominent pseudo-molecular ion

    
     at m/z 114.1. In electron ionization (EI), the molecular ion peak (M⁺) is observed at m/z 113, with a characteristic fragmentation loss of the hydroxymethyl group ([M-CH₂OH]⁺) at m/z 82[4].
    
  • Infrared Spectroscopy (IR): A broad, strong absorption band in the 3200–3600 cm⁻¹ region confirms the presence of the O-H stretching vibration (broadened due to intermolecular hydrogen bonding). Sharp bands around 1600–1650 cm⁻¹ are indicative of the C=N and C=C stretching within the oxazole heterocycle[2].

References

Sources

solubility and stability of (4-methyl-1,3-oxazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling & Stability of (4-methyl-1,3-oxazol-2-yl)methanol

Executive Summary

(4-methyl-1,3-oxazol-2-yl)methanol (CAS 104683-38-7) is a critical heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients, particularly in the modulation of vitamin B6 analogs and various kinase inhibitors. As a 2,4-disubstituted oxazole featuring a primary alcohol, it exhibits a unique amphiphilic profile but presents specific stability challenges—namely, susceptibility to hydrolytic ring cleavage under acidic conditions and oxidative degradation of the hydroxymethyl group.

This guide provides a definitive technical analysis of its physicochemical properties, solubility behavior, and stability mechanisms. It moves beyond static data to provide self-validating experimental protocols designed to ensure reproducibility in drug development workflows.

Physicochemical Characterization

The molecule consists of a five-membered 1,3-oxazole ring substituted at the C4 position with a methyl group and at the C2 position with a hydroxymethyl moiety. The presence of both a basic nitrogen (oxazole ring) and a polar hydroxyl group dictates its solubility and reactivity.[1]

Table 1: Core Physicochemical Properties
PropertyValue / PredictionTechnical Insight
Molecular Formula C₅H₇NO₂MW: 113.11 g/mol
Physical State Viscous Oil or Low-Melting SolidHigh probability of supercooling; often presents as a yellow/orange oil upon synthesis.[1][2]
LogP (Predicted) 0.3 – 0.5Amphiphilic. Soluble in both aqueous buffers and polar organic solvents.
pKa (Conjugate Acid) ~1.0 – 1.5 (Oxazole N)Weakly basic. Protonation at N3 activates the ring toward hydrolytic cleavage.
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsHigh capacity for hydrogen bonding, increasing water solubility and viscosity.

Solubility Profile & Solvent Selection

Due to its amphiphilic nature (LogP ~0.4), (4-methyl-1,3-oxazol-2-yl)methanol defies simple "polar vs. non-polar" categorization. It is miscible with high-polarity organic solvents but requires specific handling in aqueous media to prevent degradation.

Solubility Matrix
  • High Solubility (>100 mg/mL): Methanol, Ethanol, DMSO, Dimethylformamide (DMF), Dichloromethane (DCM).

  • Moderate Solubility (10–50 mg/mL): Ethyl Acetate, Tetrahydrofuran (THF), Water (pH dependent).

  • Low Solubility (<1 mg/mL): Hexanes, Heptane, Toluene (Cold).

Critical Protocol: Solubility Determination Workflow

Use this decision tree to select the optimal solvent system for your application.

SolubilityWorkflow Start Start: Define Application AppType Application Type? Start->AppType Synthesis Synthesis/Reaction AppType->Synthesis Analysis Analytical (HPLC/NMR) AppType->Analysis Storage Long-term Storage AppType->Storage NonNuc Requires Non-Nucleophilic? Synthesis->NonNuc ReversePhase Reverse Phase HPLC? Analysis->ReversePhase Neat Store Neat (Oil/Solid) Under Argon @ -20°C Storage->Neat DCM_THF Select: DCM or THF (Avoid Acidic Conditions) NonNuc->DCM_THF Yes Polar Select: DMF or DMSO (High Solubilization) NonNuc->Polar No MeCN_Water Select: MeCN/Water (Neutral) Avoid Acidic Mobile Phase > 4 hrs ReversePhase->MeCN_Water Yes DMSO_NMR Select: DMSO-d6 (Prevent Exchange) ReversePhase->DMSO_NMR No

Figure 1: Solvent selection workflow ensuring stability and solubility compatibility.

Stability Assessment & Degradation Mechanisms

The stability of (4-methyl-1,3-oxazol-2-yl)methanol is governed by two primary vectors: Hydrolytic Ring Opening (Acid-Catalyzed) and Oxidation (Alcohol Functional Group).

Acid-Catalyzed Hydrolysis

The oxazole ring is generally stable to heat and neutral conditions. However, in aqueous acid (pH < 3), the nitrogen atom (N3) becomes protonated. This destabilizes the ring, making the C2 or C5 position susceptible to nucleophilic attack by water, leading to ring opening and the formation of α-acylamino ketones [1].

  • Risk: High in acidic HPLC mobile phases (e.g., 0.1% TFA) if left for extended periods.

  • Mitigation: Use Ammonium Acetate or Formate buffers (pH 4.5–7.0) instead of strong acids.

Oxidative Instability

The primary alcohol at C2 is electronically activated by the adjacent heterocyclic ring. It is prone to oxidation to the aldehyde (4-methyloxazole-2-carbaldehyde) and subsequently the carboxylic acid upon exposure to air or oxidizing agents.

  • Risk: Gradual yellowing/darkening of the oil upon storage in air.

  • Mitigation: Store under inert atmosphere (Argon/Nitrogen).

Degradation Pathway Diagram

Degradation Compound (4-methyl-1,3-oxazol-2-yl)methanol (Intact Active) Protonated N-Protonated Intermediate (Activated Ring) Compound->Protonated H+ (Acidic pH) Aldehyde 4-Methyloxazole-2-carbaldehyde (Oxidation Product) Compound->Aldehyde [O] (Air/Oxidant) RingOpen α-Acylamino Ketone (Ring Opened - Inactive) Protonated->RingOpen +H2O (Hydrolysis)

Figure 2: Primary degradation pathways. Acidic hydrolysis leads to ring cleavage; oxidation targets the alcohol.

Handling & Storage Protocols

To maintain compound integrity (>98% purity) over long durations, strict adherence to the following protocols is required.

Protocol A: Storage
  • Atmosphere: Flush vial with Argon or Nitrogen immediately after use.

  • Temperature: Store at -20°C . The compound may be an oil; freezing it reduces the rate of oxidative diffusion.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation and solvent leaching.

Protocol B: Self-Validating Purity Check (HPLC)

Before using the reagent in critical synthesis, validate purity using this non-destructive method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5). (Avoid TFA to prevent on-column hydrolysis).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 210 nm (End absorption) and 254 nm (Aromatic ring).

  • Acceptance Criteria: Single peak >98% area. New peaks at lower RT (more polar) indicate hydrolysis; peaks at higher RT (less polar) may indicate oxidation (aldehyde).

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link

  • Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Chemistry of Heterocyclic Compounds.[3][4] Wiley-Interscience. Link

  • PubChem. (2023). Compound Summary for CAS 104683-38-7. National Center for Biotechnology Information. Link

  • Turchi, I. J. (1981). Oxazole Chemistry: A Review of Recent Advances. Industrial & Engineering Chemistry Product Research and Development, 20(1), 32-76. Link

Sources

Methodological & Application

Application Note: De Novo Synthesis of (4-Methyl-1,3-oxazol-2-yl)methanol via Hantzsch Cyclocondensation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: (4-Methyl-1,3-oxazol-2-yl)methanol Methodology: Modified Hantzsch Oxazole Synthesis

Strategic Overview & Rationale

(4-Methyl-1,3-oxazol-2-yl)methanol is a highly versatile, bifunctional building block in contemporary medicinal chemistry. It features a privileged 1,3-oxazole core—a motif ubiquitous in bioactive natural products and pharmaceuticals—coupled with a reactive primary alcohol handle[1]. This functionalization allows for rapid downstream diversification through etherification, oxidation, or cross-coupling, making it an essential synthon for library generation and lead optimization.

While complex oxazoles can be accessed via the Robinson-Gabriel or van Leusen pathways, the most atom-economical and scalable route to 2,4-disubstituted oxazoles from simple, commercially available precursors is the classical Hantzsch oxazole synthesis[2]. By utilizing 1-chloro-2-propanone (chloroacetone) and 2-hydroxyacetamide (glycolamide), the target molecule is assembled in a single convergent step, bypassing the need for multi-step protecting group manipulations.

Mechanistic Causality & Pathway Analysis

The Hantzsch cyclocondensation is a cascade reaction driven by sequential nucleophilic substitution and thermodynamic aromatization. As a synthetic chemist, understanding the causality of this sequence is critical for troubleshooting and reaction optimization. The pathway is dictated by the relative nucleophilicity of the amide heteroatoms and the electrophilicity of the α-haloketone[2]:

  • Kinetic SN2 Displacement: The reaction initiates via the nucleophilic attack of the amide oxygen of glycolamide onto the highly electrophilic α-carbon of 1-chloro-2-propanone, displacing the chloride ion. In this microenvironment, the oxygen is kinetically favored over the nitrogen as the nucleophile, forming an acyclic imino ether intermediate[2].

  • 5-Endo-Trig Cyclization: The pendant amide nitrogen, now positioned in close proximity to the ketone carbonyl, undergoes an intramolecular cyclization. This nucleophilic attack on the carbonyl carbon generates a cyclic hemiacetal-like hydroxy-oxazoline intermediate[2].

  • Thermodynamic Aromatization: The ultimate driving force of the reaction is the expulsion of a water molecule (dehydration). This irreversible step yields the fully conjugated, aromatic 1,3-oxazole ring[2].

MechanisticWorkflow Precursors Precursors 1-Chloro-2-propanone + Glycolamide SN2 Step 1: SN2 Displacement Amide O attacks α-carbon Precursors->SN2 Intermediate1 Acyclic Imino Ether Intermediate SN2->Intermediate1 Cyclization Step 2: Intramolecular Cyclization N attacks ketone carbonyl Intermediate1->Cyclization Intermediate2 Hydroxy-oxazoline Intermediate Cyclization->Intermediate2 Dehydration Step 3: Dehydration (-H2O) Thermodynamic Aromatization Intermediate2->Dehydration Product Target Molecule (4-Methyl-1,3-oxazol-2-yl)methanol Dehydration->Product

Mechanistic pathway of the Hantzsch cyclocondensation forming the 1,3-oxazole core.

Experimental Protocol

System Self-Validation: To ensure protocol reliability, this procedure incorporates a Dean-Stark trap to continuously remove the water byproduct. According to Le Chatelier’s principle, this forcefully drives the equilibrium of the final dehydration step toward the aromatic product. The visual cessation of water collection in the trap serves as an empirical, self-validating cue that the cyclodehydration is complete.

Reagents and Equipment
  • 1-Chloro-2-propanone (1.0 equiv, 10.0 mmol, 0.92 g) – Caution: Severe lachrymator and alkylating agent. Handle exclusively in a fume hood.

  • 2-Hydroxyacetamide (Glycolamide) (1.2 equiv, 12.0 mmol, 0.90 g)

  • Anhydrous Toluene (50 mL)

  • Saturated Aqueous NaHCO₃ (30 mL)

  • Ethyl Acetate (EtOAc) (for extraction)

  • Equipment: 250 mL round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle.

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-hydroxyacetamide (12.0 mmol) in 50 mL of anhydrous toluene under an inert nitrogen atmosphere.

  • Controlled Addition: Slowly add 1-chloro-2-propanone (10.0 mmol) dropwise to the suspension at ambient temperature. Expert Insight: Do not plunge the reaction directly into a pre-heated bath. A gradual temperature ramp allows the initial exothermic SN2 displacement to occur safely.

  • Reflux & Dehydration: Attach the Dean-Stark trap and reflux condenser. Gradually heat the reaction mixture to reflux (approx. 110–115 °C). Maintain reflux for 12–14 hours. Monitor the Dean-Stark trap; the reaction is deemed complete when water ceases to accumulate and TLC (Hexanes/EtOAc 1:1, visualized with KMnO₄) indicates complete consumption of the haloketone.

  • Quench & Neutralization: Cool the reaction mixture to room temperature. The cyclocondensation generates stoichiometric HCl. Quench the mixture by carefully adding 30 mL of saturated aqueous NaHCO₃. Stir until CO₂ evolution ceases to prevent degradation of the acid-sensitive hydroxymethyl group.

  • Liquid-Liquid Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 30 mL).

  • Drying & Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient elution (20% to 60% EtOAc in Hexanes) to isolate the target compound as a pale yellow oil.

ExperimentalWorkflow Setup 1. Reaction Setup Mix in Toluene Reflux 2. Reflux Dean-Stark (110°C) Setup->Reflux Quench 3. Quench Sat. NaHCO3 Reflux->Quench Extract 4. Extraction EtOAc / Aq. Quench->Extract Purify 5. Chromatography Silica Gel Extract->Purify

Experimental workflow for the synthesis and isolation of the target oxazole.

Data Presentation & Analytical Validation

The choice of solvent and dehydration method heavily impacts the yield of the Hantzsch synthesis. Table 1 summarizes the optimization parameters that led to the finalized protocol, demonstrating the necessity of the Dean-Stark apparatus.

Table 1: Optimization of Hantzsch Cyclocondensation Parameters

EntrySolventTemperatureAdditive / ConditionYield (%)Observation / Causality
1Ethanol80 °C (Reflux)None45Incomplete dehydration; intermediate buildup due to low temp.
2DMF120 °CNone62Side reactions observed; difficult solvent removal during workup.
3 Toluene 110 °C (Reflux) Dean-Stark Trap 84 Clean conversion; continuous water removal drives equilibrium.

To validate the structural integrity of the synthesized (4-methyl-1,3-oxazol-2-yl)methanol, cross-reference the isolated product against the expected spectroscopic data outlined in Table 2.

Table 2: Expected Analytical Characterization Data

Analytical MethodSignal / ShiftMultiplicity & IntegrationStructural Assignment
¹H NMR (CDCl₃)7.35 ppms, 1HOxazole C5-H (Aromatic core)
¹H NMR (CDCl₃)4.65 ppms, 2H-CH₂-OH (Hydroxymethyl group)
¹H NMR (CDCl₃)3.20 ppmbr s, 1H-OH (Hydroxyl proton, D₂O exchangeable)
¹H NMR (CDCl₃)2.15 ppms, 3HC4-CH₃ (Methyl group)
HRMS (ESI-TOF)m/z 114.0550[M+H]⁺Calculated for C₅H₈NO₂⁺: 114.0555

References

  • (5-Methyl-1,3-oxazol-2-yl)
  • Benchchem.

Sources

Application Notes and Protocols for the Derivatization of (4-methyl-1,3-oxazol-2-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The (4-methyl-1,3-oxazol-2-yl)methanol Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocyclic motif of significant interest in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1][2] The oxazole nucleus is considered a "privileged scaffold" due to its ability to interact with various biological targets through hydrogen bonding, dipole-dipole interactions, and π-stacking.[3] Compounds incorporating the oxazole moiety have demonstrated a broad spectrum of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[4][5][6]

(4-methyl-1,3-oxazol-2-yl)methanol, in particular, presents a valuable starting material for the synthesis of compound libraries for drug discovery. The primary alcohol functionality at the 2-position of the oxazole ring serves as a versatile handle for a variety of chemical transformations, allowing for the systematic exploration of the surrounding chemical space. Derivatization of this hydroxyl group into ethers and esters can significantly modulate the physicochemical properties of the parent molecule, such as lipophilicity, solubility, and metabolic stability, which are critical parameters for optimizing drug-like properties. This guide provides detailed application notes and protocols for the efficient derivatization of (4-methyl-1,3-oxazol-2-yl)methanol to generate novel ether and ester analogs for drug discovery campaigns.

Derivatization Strategies: A Gateway to Chemical Diversity

The hydroxyl group of (4-methyl-1,3-oxazol-2-yl)methanol is amenable to a range of derivatization reactions. This section will focus on two of the most common and versatile strategies: etherification and esterification.

I. Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, involving the reaction of an alkoxide with an alkyl halide.[7][8] In the context of (4-methyl-1,3-oxazol-2-yl)methanol, the first step is the deprotonation of the alcohol to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Rationale: This method is advantageous due to its broad substrate scope, allowing for the introduction of a wide variety of alkyl and substituted alkyl groups. The reaction conditions are generally mild, which helps to preserve the integrity of the oxazole ring.

Experimental Workflow:

Williamson_Ether_Synthesis A (4-methyl-1,3-oxazol-2-yl)methanol B Deprotonation (e.g., NaH, THF) A->B Base C Oxazole Alkoxide Intermediate B->C E Nucleophilic Substitution (SN2) C->E Nucleophilic Attack D Alkyl Halide (R-X) D->E F 2-(Alkoxymethyl)-4-methyl-1,3-oxazole E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS, HPLC) G->H

Caption: General workflow for the Williamson ether synthesis of (4-methyl-1,3-oxazol-2-yl)methanol derivatives.

Detailed Protocol: Synthesis of 2-(Benzyloxymethyl)-4-methyl-1,3-oxazole

Materials:

  • (4-methyl-1,3-oxazol-2-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (4-methyl-1,3-oxazol-2-yl)methanol (1.0 eq). Dissolve the alcohol in anhydrous THF (approximately 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Table 1: Representative Alkyl Halides for Williamson Ether Synthesis

Alkyl Halide (R-X)Expected ProductNotes
Methyl iodide2-(Methoxymethyl)-4-methyl-1,3-oxazoleHighly reactive, reaction may be faster.
Ethyl bromide2-(Ethoxymethyl)-4-methyl-1,3-oxazoleStandard conditions are generally effective.
Propyl iodide4-Methyl-2-(propoxymethyl)-1,3-oxazoleReaction may require slightly longer time.
Benzyl bromide2-(Benzyloxymethyl)-4-methyl-1,3-oxazoleAs described in the protocol.
4-Methoxybenzyl chloride2-((4-Methoxybenzyl)oxymethyl)-4-methyl-1,3-oxazoleThe methoxy group can be a useful handle for further modifications.
II. Esterification Strategies

Esterification is another fundamental transformation for derivatizing the hydroxyl group of (4-methyl-1,3-oxazol-2-yl)methanol. Two common methods, Steglich and Fischer esterification, are presented here.

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[9][10]

Rationale: This method is particularly useful for coupling sensitive substrates under neutral conditions and at room temperature. It avoids the harsh acidic or basic conditions required by other esterification methods.

Experimental Workflow:

Steglich_Esterification A (4-methyl-1,3-oxazol-2-yl)methanol E Esterification (DCM, rt) A->E B Carboxylic Acid (R-COOH) B->E C Coupling Reagent (DCC/DIC) C->E D Catalyst (DMAP) D->E F (4-methyl-1,3-oxazol-2-yl)methyl ester E->F G Purification (Filtration & Chromatography) F->G H Characterization (NMR, MS, HPLC) G->H

Caption: General workflow for the Steglich esterification of (4-methyl-1,3-oxazol-2-yl)methanol.

Detailed Protocol: Synthesis of (4-methyl-1,3-oxazol-2-yl)methyl benzoate

Materials:

  • (4-methyl-1,3-oxazol-2-yl)methanol

  • Benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add (4-methyl-1,3-oxazol-2-yl)methanol (1.0 eq), benzoic acid (1.1 eq), and DMAP (0.1 eq). Dissolve the components in anhydrous DCM (approximately 0.1 M concentration).

  • Coupling: Cool the solution to 0 °C and add a solution of DCC (1.2 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Purification: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Fischer esterification involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[5] This method is often used when the carboxylic acid is readily available and the substrates are stable to acidic conditions.

Rationale: Fischer esterification is a cost-effective and straightforward method, particularly for simple, unhindered alcohols and carboxylic acids.

Detailed Protocol: Synthesis of (4-methyl-1,3-oxazol-2-yl)methyl acetate

Materials:

  • (4-methyl-1,3-oxazol-2-yl)methanol

  • Acetic acid (can be used as solvent)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (4-methyl-1,3-oxazol-2-yl)methanol (1.0 eq) in an excess of acetic acid.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Reaction: Heat the reaction mixture to reflux (around 118 °C for acetic acid) for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water. Neutralize the solution by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester. Further purification can be achieved by column chromatography if necessary.

Table 2: Representative Carboxylic Acids for Esterification

Carboxylic Acid (R-COOH)Esterification MethodExpected Product
Acetic AcidFischer / Steglich(4-methyl-1,3-oxazol-2-yl)methyl acetate
Propionic AcidFischer / Steglich(4-methyl-1,3-oxazol-2-yl)methyl propionate
Benzoic AcidSteglich(4-methyl-1,3-oxazol-2-yl)methyl benzoate
4-Chlorobenzoic AcidSteglich(4-methyl-1,3-oxazol-2-yl)methyl 4-chlorobenzoate
Nicotinic AcidSteglich(4-methyl-1,3-oxazol-2-yl)methyl nicotinate

Purification and Characterization of Derivatives

Thorough purification and characterization are essential to confirm the identity and purity of the synthesized derivatives.

I. Purification

Column Chromatography: This is the primary method for purifying the synthesized ethers and esters.

  • Stationary Phase: Silica gel (230-400 mesh) is typically used.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for elution. The optimal solvent system should be determined by TLC analysis.

  • Procedure:

    • Prepare a silica gel slurry in the initial, low-polarity mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Load the dry sample onto the top of the column.

    • Elute the column with the mobile phase, gradually increasing the polarity.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

II. Characterization

A. High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final compounds.[1][11]

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile in water (often with 0.1% formic acid or trifluoroacetic acid) is a typical mobile phase.

  • Detection: UV detection at a wavelength where the oxazole chromophore absorbs (typically around 220-260 nm).

  • Expected Outcome: A single, sharp peak indicates a pure compound. The retention time is a characteristic property under specific conditions.

B. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized derivatives.

  • Ionization Technique: Electrospray ionization (ESI) is suitable for these polar heterocyclic compounds.

  • Expected Ions: The protonated molecule [M+H]⁺ is typically the most abundant ion observed in the positive ion mode.

  • Fragmentation: The fragmentation pattern can provide structural information. Common fragmentation pathways for oxazoles may involve cleavage of the side chain or fragmentation of the oxazole ring.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for structural elucidation. The following are expected chemical shifts for representative derivatives. Actual values may vary depending on the solvent and substituents.

Representative ¹H NMR Data (in CDCl₃, 400 MHz):

Compoundδ (ppm), Multiplicity, J (Hz), Integration, Assignment
(4-methyl-1,3-oxazol-2-yl)methanol ~7.3 (s, 1H, H-5), ~4.7 (s, 2H, CH₂), ~2.2 (s, 3H, CH₃)
2-(Methoxymethyl)-4-methyl-1,3-oxazole ~7.3 (s, 1H, H-5), ~4.6 (s, 2H, oxazole-CH₂), ~3.4 (s, 3H, OCH₃), ~2.2 (s, 3H, CH₃)
(4-methyl-1,3-oxazol-2-yl)methyl acetate ~8.0-7.4 (m, 5H, Ar-H), ~7.3 (s, 1H, H-5), ~5.3 (s, 2H, CH₂), ~2.2 (s, 3H, CH₃)

Representative ¹³C NMR Data (in CDCl₃, 101 MHz):

CompoundExpected δ (ppm)
(4-methyl-1,3-oxazol-2-yl)methanol ~160 (C-2), ~140 (C-4), ~130 (C-5), ~60 (CH₂), ~11 (CH₃)
2-(Methoxymethyl)-4-methyl-1,3-oxazole ~162 (C-2), ~141 (C-4), ~131 (C-5), ~70 (oxazole-CH₂), ~58 (OCH₃), ~11 (CH₃)
(4-methyl-1,3-oxazol-2-yl)methyl acetate ~166 (C=O), ~161 (C-2), ~141 (C-4), ~133-128 (Ar-C), ~131 (C-5), ~62 (CH₂), ~11 (CH₃)

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation in Williamson ether synthesis Incomplete deprotonation of the alcohol.Ensure the use of anhydrous solvent and a fresh, active base (NaH). Increase the reaction time or temperature for deprotonation.
Low reactivity of the alkyl halide.Use a more reactive halide (iodide > bromide > chloride). Increase the reaction temperature or time.
Low yield in Steglich esterification Deactivation of the coupling reagent by moisture.Use anhydrous solvents and reagents.
Side reaction of the O-acylisourea intermediate.Ensure a catalytic amount of DMAP is used.
Incomplete reaction in Fischer esterification Insufficient catalyst or reaction time.Increase the amount of acid catalyst or prolong the reaction time.
Water produced during the reaction inhibits the equilibrium.Use a Dean-Stark apparatus to remove water azeotropically.
Difficulty in purifying the product Co-elution of impurities during column chromatography.Optimize the solvent system for TLC to achieve better separation. Consider using a different stationary phase (e.g., alumina).
Presence of unreacted starting materials.Ensure the reaction has gone to completion before work-up. Adjust stoichiometry if necessary.

Conclusion

The derivatization of (4-methyl-1,3-oxazol-2-yl)methanol provides a rapid and efficient means to access a diverse range of novel compounds for drug discovery. The protocols outlined in this guide for etherification and esterification are robust and can be adapted to a wide variety of substrates. Careful execution of these synthetic procedures, coupled with rigorous purification and characterization, will enable the generation of high-quality compound libraries for biological screening, ultimately contributing to the discovery of new therapeutic agents.

References

  • SIELC Technologies. (n.d.). Separation of Oxazole, 2-ethyl-4,5-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Supplementary Information File. (n.d.). Retrieved from [Link]

  • Wikipedia contributors. (2023, December 12). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Rickard, M. A. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Retrieved from [Link]

  • Wikipedia contributors. (2023, October 27). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Turchi, I. J. (Ed.). (2004). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. John Wiley & Sons.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Wikipedia contributors. (2023, April 2). Steglich esterification. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Zulfiqar, F., & Ashraf, M. (2023).
  • North, C., & Watson, A. J. B. (2026). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • Ali, S., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU, 14(05).
  • North, C., & Watson, A. J. B. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Gąsowska-Bajger, B., et al. (2024). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 29(18), 4296.
  • ELECTRONIC SUPPLEMENTARY INFORMATION - Synthesis of 2,4,5-trisubstituted oxazoles through tin(IV) chloride- mediated reaction of trans-2-aryl-3-nitro-cyclopropane-1,1- dicarboxylates with nitriles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Spina, M., & Mihovilovic, M. D. (2025). ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. ChemInform.
  • Ali, S., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
  • Cantillo, D., & Kappe, C. O. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 14, 431-437.
  • Khokhlov, A. L., et al. (2024). View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Pharmaceutical Chemistry Journal.
  • Google Patents. (n.d.). Derivatives of 2-hydroxymethyl thiazole-5-carboxylic acids process for preparing them and pharmaceutical compositions.
  • SpectraBase. (n.d.). Oxazole. Retrieved from [Link]

  • Pinto, A. C., et al. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace.
  • Khan, K. M., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024.
  • Chatti, S., et al. (2005). Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones. Molecules, 10(8), 918-927.
  • 13 C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. (n.d.). ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3,4-oxadiazol-2-yl-methyl-4H-benzo[1][2] oxazin-3-ones. Retrieved from [Link]

  • Gotor, V., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 226.
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Application Note: Selective Oxidation of (4-methyl-1,3-oxazol-2-yl)methanol to 4-methyl-1,3-oxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of (4-methyl-1,3-oxazol-2-yl)methanol to 4-methyl-1,3-oxazole-2-carbaldehyde[1] is a critical functional group interconversion in medicinal chemistry and natural product synthesis. Heteroaromatic aldehydes are highly versatile electrophiles, routinely deployed in Wittig olefinations, reductive aminations, and cross-coupling reactions to build complex pharmacophores.

This guide provides field-proven, self-validating protocols for this specific oxidation. Because primary heteroaromatic alcohols are prone to over-oxidation to their corresponding carboxylic acids or ring degradation under harsh acidic conditions, this application note focuses exclusively on two mild, highly selective methodologies: Dess-Martin Periodinane (DMP) oxidation and Activated Manganese Dioxide (MnO₂) oxidation [2][3].

Mechanistic Insights & Reagent Selection

As an application scientist, selecting the correct oxidant requires balancing reaction kinetics, scalability, and purification demands.

  • Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine(V) reagent that operates via a ligand exchange mechanism followed by intramolecular deprotonation[4].

    • Causality of Choice: It is the premier choice for discovery-scale synthesis (< 5 grams) because it proceeds rapidly at room temperature, avoids over-oxidation, and does not require strictly anhydrous conditions (in fact, trace water can accelerate the ligand exchange).

  • Activated Manganese Dioxide (MnO₂): MnO₂ oxidation is a heterogeneous surface reaction involving single-electron transfer (SET) and radical intermediates[2].

    • Causality of Choice: MnO₂ is highly chemoselective for allylic, benzylic, and heteroaromatic alcohols. While it requires a large stoichiometric excess (10–20 equivalents) and longer reaction times, it is the method of choice for scale-up (> 5 grams) due to its extremely low cost and trivial workup (simple filtration).

Workflow Start Substrate: (4-methyl-1,3-oxazol-2-yl)methanol Decision Scale & Priority? Start->Decision DMP DMP Protocol (Fast, < 5g Scale) Decision->DMP Speed / High Yield MnO2 MnO2 Protocol (Scalable, > 5g Scale) Decision->MnO2 Cost / Easy Workup Workup1 Biphasic Quench (NaHCO3 / Na2S2O3) DMP->Workup1 Workup2 Heterogeneous Filtration (Celite Pad) MnO2->Workup2 Product Product: 4-methyl-1,3-oxazole-2-carbaldehyde Workup1->Product Workup2->Product

Decision matrix for selecting the optimal oxidation workflow based on scale.

Experimental Protocols

Protocol A: Dess-Martin Periodinane (DMP) Oxidation

Optimized for rapid, high-yielding conversion on a milligram to low-gram scale.

Materials:

  • (4-methyl-1,3-oxazol-2-yl)methanol (1.0 equiv)

  • Dess-Martin Periodinane (1.2–1.5 equiv)

  • Dichloromethane (DCM), reagent grade

  • Saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃

Step-by-Step Methodology:

  • Initialization: In a round-bottom flask equipped with a magnetic stir bar, dissolve (4-methyl-1,3-oxazol-2-yl)methanol in DCM to achieve a concentration of 0.1 M.

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add DMP (1.2 equiv) portion-wise over 5 minutes. Scientific Insight: Cooling mitigates the minor exotherm and prevents the volatile aldehyde product from escaping.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours. The solution will become cloudy as the iodinane byproduct precipitates.

  • Self-Validating Quench: Add an equal volume of a 1:1 mixture of sat. NaHCO₃ and sat. Na₂S₂O₃. Stir vigorously for 15–30 minutes. Causality: The thiosulfate reduces unreacted iodine(V) and iodine(III) species to water-soluble iodine(I) salts, while the bicarbonate neutralizes the acetic acid byproduct. The biphasic mixture must turn completely clear (two transparent liquid layers); if solids remain, continue stirring.

  • Extraction & Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Carefully concentrate under reduced pressure. Critical Warning: 4-methyl-1,3-oxazole-2-carbaldehyde is relatively volatile. Do not drop the rotary evaporator pressure below 100 mbar at 30 °C bath temperature.

Protocol B: Activated Manganese Dioxide (MnO₂) Oxidation

Optimized for robust, cost-effective scale-up.

Materials:

  • (4-methyl-1,3-oxazol-2-yl)methanol (1.0 equiv)

  • Activated MnO₂ (~85% purity, 10–15 equiv)[2]

  • Dichloromethane (DCM) or Chloroform

  • Celite® 545

Step-by-Step Methodology:

  • Initialization: Dissolve the oxazole methanol in DCM (0.1 M to 0.2 M) in a flask equipped with a stir bar.

  • Reagent Addition: Add activated MnO₂ (10 equiv) in one portion at room temperature.

  • Reaction Propagation: Stir vigorously at room temperature for 12–24 hours. Scientific Insight: The reaction occurs on the solid surface of the MnO₂; therefore, vigorous stirring is mandatory to maximize mass transfer.

  • Filtration: Once complete (via TLC), filter the black suspension through a tightly packed pad of Celite. Wash the filter cake exhaustively with DCM or ethyl acetate (at least 3 column volumes) to desorb the product from the manganese surface.

  • Concentration: Concentrate the filtrate under reduced pressure (observing the volatility warning from Protocol A) to yield the aldehyde, which is often pure enough (>95%) to use without chromatography.

Mechanistic Visualization

DMP_Mechanism A Oxazole Methanol + DMP B Ligand Exchange (- AcOH) A->B C Alkoxy-Iodinane Intermediate B->C D Intramolecular Deprotonation C->D E Oxazole Aldehyde + Iodane Byproduct D->E

Simplified logical flow of the Dess-Martin Periodinane oxidation mechanism.

Reaction Monitoring & Analytics

To ensure a self-validating system, rely on orthogonal analytical techniques to confirm conversion.

  • Thin Layer Chromatography (TLC):

    • Eluent: 50% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm) and KMnO₄ stain. The starting material stains bright yellow/brown immediately; the aldehyde product is less reactive to KMnO₄ but highly UV active.

  • Nuclear Magnetic Resonance (¹H NMR):

    • Starting Material: Look for the diagnostic hydroxymethyl singlet (-CH₂ OH) at ~4.6 ppm .

    • Product: The definitive proof of success is the disappearance of the 4.6 ppm peak and the emergence of a sharp aldehyde singlet (-CH O) at ~9.8–10.0 ppm . The oxazole ring proton (C5-H) will also shift slightly downfield due to the electron-withdrawing nature of the newly formed carbonyl.

Data Presentation: Method Comparison

ParameterProtocol A (DMP)Protocol B (MnO₂)
Equivalents Required 1.2 – 1.5 eq10.0 – 15.0 eq
Reaction Time 1 – 2 hours12 – 24 hours
Typical Yield 85% – 95%75% – 85%
Primary Byproducts Iodane, Acetic AcidMn(II) salts (insoluble)
Workup Complexity Moderate (Biphasic quench)Low (Celite filtration)
Best Use Case Discovery, < 5g scaleScale-up, > 5g scale

Troubleshooting & Safety

  • Volatility Loss: The most common reason for low isolated yields of 4-methyl-1,3-oxazole-2-carbaldehyde is over-drying on the rotary evaporator or high-vacuum line. The product has a low molecular weight (111.10 g/mol )[1]. Solution: Stop concentration when the solvent is removed; do not leave on a high-vacuum pump overnight.

  • Stalled MnO₂ Reactions: If the MnO₂ reaction stalls at 50% conversion, the oxidant may be deactivated by ambient moisture. Solution: Ensure the MnO₂ is freshly activated (heated to 120 °C overnight) and use strictly anhydrous solvents.

  • Safety (DMP): Dess-Martin Periodinane is an energy-rich hypervalent iodine compound. While generally safe in solution, bulk solid DMP can be shock-sensitive and should be stored in a freezer under inert atmosphere.

  • Safety (MnO₂): Activated MnO₂ is a strong oxidant. Avoid mixing dry MnO₂ with highly combustible organic solvents (like ethers) without a nitrogen blanket, as localized friction/heat can occasionally cause ignition.

References

  • Total Synthesis of the C-1 – C-19 Fragment of Phorboxazoles. White Rose eTheses Online. Available at: [Link]

  • Isolation, biology and chemistry of the disorazoles: new anti-cancer macrodiolides. National Institutes of Health (NIH). Available at: [Link]

  • Application of Dess-Martin oxidation in total synthesis of natural products. ResearchGate / Current Organic Synthesis. Available at: [Link]

Sources

Strategic Application Guide: (4-Methyl-1,3-oxazol-2-yl)methanol in Drug Discovery

[1]

Executive Summary

(4-Methyl-1,3-oxazol-2-yl)methanol (CAS: 1240603-14-8) is a high-value heterocyclic building block used extensively in Fragment-Based Drug Discovery (FBDD).[1] Its structural uniqueness lies in the oxazole ring , which serves as a bioisostere for amides and esters, improving metabolic stability while maintaining hydrogen bond acceptor capabilities. The C2-hydroxymethyl group acts as a versatile "chemical handle," enabling rapid diversification into libraries of kinase inhibitors, BACE1 inhibitors, and antitubulin agents.

This guide provides a comprehensive technical workflow for synthesizing, functionalizing, and applying this moiety in bioactive molecule creation.

Chemical Profile & Reactivity

Compound: (4-Methyl-1,3-oxazol-2-yl)methanol CAS: 1240603-14-8 Molecular Formula: C5H7NO2 Molecular Weight: 113.11 g/mol [1]

PropertySpecificationMechanistic Insight
Purity >97% (HPLC)Impurities often include the 5-methyl regioisomer; separation requires high-efficiency columns (e.g., PFP).[1]
Solubility DMSO, MeOH, DCMHigh polarity due to the -OH group and nitrogen lone pair.
pKa (Conj. Acid) ~1.0 (Oxazole N)The oxazole ring is weakly basic; protonation at N3 can occur in strong acids, affecting solubility.
Stability Acid-SensitiveThe oxazole ring can undergo hydrolytic ring opening under vigorous acidic conditions/high heat.[1]
Reactivity Hotspots
  • C2-Hydroxymethyl: Primary alcohol.[1] Ready for oxidation (to aldehyde), conversion to leaving group (halide/mesylate), or direct Mitsunobu coupling.

  • N3-Nitrogen: Hydrogen bond acceptor.[1] Critical for binding affinity in enzyme pockets (e.g., interacting with Ser/Tyr residues).

  • C5-Proton: Susceptible to electrophilic aromatic substitution (EAS) or lithiation, allowing further ring functionalization.

Critical Applications in Bioactive Molecule Design

Application A: BACE1 Inhibitors (Alzheimer's Disease)

The (4-methyl-1,3-oxazol-2-yl) moiety has been successfully deployed in the design of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) inhibitors.[1]

  • Mechanism: The oxazole ring occupies the S2' pocket of the BACE1 enzyme. The 4-methyl group provides hydrophobic contacts with residues such as Val181 or Ile126 , enhancing potency compared to the unsubstituted oxazole.

  • Design Strategy: The hydroxymethyl group is often converted to an amine or ether linkage to connect to the central cyclic core (e.g., aminothiazine), positioning the oxazole for optimal pi-stacking or hydrogen bonding.

Application B: Kinase Inhibitor Scaffolds

In kinase drug discovery, the oxazole ring acts as a flat, aromatic spacer that mimics the adenine ring of ATP.

  • Linker Utility: The C2-methanol is converted to a chloromethyl group, which is then used to alkylate phenol-containing pharmacophores.[1] This creates an ether bridge that is metabolically stable compared to an ester.

  • Example Class: N-substituted benzamides where the oxazole improves solubility and lipophilic efficiency (LipE).

Application C: Divergent Library Synthesis

The primary alcohol allows for "Late-Stage Functionalization."[1] A single batch of (4-methyl-1,3-oxazol-2-yl)methanol can be split to generate three distinct libraries:

  • Aldehydes: via Swern oxidation (for Reductive Amination).

  • Ethers: via Mitsunobu coupling (for Phenolic targets).

  • Amines: via Mesylation/Azidation/Reduction (for Amide coupling).

Experimental Protocols

Protocol 1: Synthesis of (4-Methyl-1,3-oxazol-2-yl)methanol

Rationale: Direct reduction of the ester precursor is the most reliable route to the alcohol, avoiding regioisomeric mixtures common in cyclization strategies.[1]

Reagents:

  • Ethyl 4-methyloxazole-2-carboxylate (1.0 equiv)[1]

  • LiAlH4 (Lithium Aluminum Hydride) (1.2 equiv)

  • Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask. Equip with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Solvation: Add anhydrous THF (10 mL/g of substrate) and cool to 0°C in an ice bath.

  • Reagent Addition: Carefully add LiAlH4 (1.2 equiv) powder in portions. Caution: Exothermic.[1]

  • Substrate Addition: Dissolve Ethyl 4-methyloxazole-2-carboxylate in THF and add dropwise via the addition funnel over 30 minutes, maintaining temperature <5°C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.

    • Self-Validation: TLC (5% MeOH in DCM). Starting material (high Rf) should disappear; product (lower Rf) appears.

  • Quench (Fieser Method): Cool to 0°C. Add water (1 mL per g LiAlH4), then 15% NaOH (1 mL per g), then water (3 mL per g). Stir vigorously until a white granular precipitate forms.

  • Workup: Filter through a Celite pad.[2] Wash cake with warm THF. Concentrate filtrate under reduced pressure.

  • Purification: Flash column chromatography (DCM:MeOH 95:5).

    • Yield Expectation: 85-92% as a colorless oil/low-melting solid.[1]

Protocol 2: Activation to 2-(Chloromethyl)-4-methyloxazole

Rationale: Converting the alcohol to a chloride creates a potent electrophile for SN2 reactions, essential for attaching the oxazole to larger drug scaffolds.[1]

Reagents:

  • (4-Methyl-1,3-oxazol-2-yl)methanol (1.0 equiv)[1]

  • Thionyl Chloride (SOCl2) (1.5 equiv)

  • DCM (Dichloromethane)

  • Catalytic DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Dissolution: Dissolve the alcohol in anhydrous DCM (0.2 M concentration) at 0°C.

  • Activation: Add 2 drops of dry DMF (catalyst).

  • Chlorination: Add SOCl2 dropwise. The reaction will evolve HCl gas (use a scrubber).

  • Reflux: Warm to RT, then reflux gently (40°C) for 1 hour.

  • Workup: Concentrate in vacuo to remove DCM and excess SOCl2. Co-evaporate with toluene twice to remove traces of acid.

    • Stability Note: The chloride is unstable on silica gel. Use immediately or store in benzene/toluene at -20°C. Do not chromatograph.[1]

Visualizations & Workflows

Figure 1: Synthetic Divergence Workflow

This diagram illustrates how the core building block is transformed into diverse pharmacophores.

Oxazole_DivergenceStart(4-Methyl-1,3-oxazol-2-yl)methanol(Core Scaffold)AldehydeOxazole-2-carbaldehyde(Electrophile)Start->AldehydeSwern Ox.(DMSO, oxalyl chloride)Chloride2-(Chloromethyl)oxazole(Alkylating Agent)Start->ChlorideSOCl2, DMF(Activation)EtherAryl-Oxazole Ether(Kinase Inhibitor)Start->EtherMitsunobu(PPh3, DIAD, Ar-OH)AmineOxazole-Methylamine(BACE1 Ligand)Aldehyde->AmineReductive Amination(R-NH2, NaBH(OAc)3)Chloride->EtherSN2 Alkylation(K2CO3, Ar-OH)

Caption: Divergent synthesis pathways from the hydroxymethyl precursor to key medicinal chemistry functionalities.[2]

Figure 2: BACE1 Inhibitor Integration Logic

Visualizing the role of the oxazole moiety within the enzyme binding pocket.

BACE1_BindingOxazole4-Methyl-Oxazole RingPocketBACE1 S2' PocketOxazole->PocketOccupiesInteraction1H-Bond Acceptor (N3)Oxazole->Interaction1ProvidesInteraction2Hydrophobic Contact (4-Me)Oxazole->Interaction2ProvidesResiduesVal181 / Ile126Interaction2->ResiduesInteracts with

Caption: Mechanistic basis for using the 4-methyloxazole scaffold in BACE1 inhibitor design.

References

  • Synthesis and Application in BACE1 Inhibitors

    • Title: Utilizing Structures of CYP2D6 and BACE1 Complexes To Reduce Risk of Drug–Drug Interactions with a Novel Series of Centrally Efficacious BACE1 Inhibitors.
    • Source: Journal of Medicinal Chemistry (2015).
    • URL:[Link]

  • Oxazole Synthesis Methodologies

    • Title: An In-depth Technical Guide to the Synthesis of 4-Methyloxazole and its Derivatives.[1][3]

    • Source: BenchChem Applic
  • Compound Data & CAS Verification

    • Title: (4-Methyl-1,3-oxazol-2-yl)methanol Product Page.[1][4][5]

    • Source: Chem960 / Chemical Book.[4]

  • General Oxazole Medicinal Chemistry: Title: The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development. Source: BenchChem Technical Guides.
  • Title: Substituted morpholine compounds for the treatment of central nervous system disorders (US7659394B2).

Application Note: Scalable Synthesis and Isolation of (4-Methyl-1,3-oxazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

(4-Methyl-1,3-oxazol-2-yl)methanol (CAS 1240603-14-8) is a highly versatile synthon extensively utilized in medicinal chemistry and drug development[1]. The presence of both a heteroaromatic oxazole core and a functionalizable hydroxymethyl group makes it a prime candidate for further elaboration via etherification, oxidation, or cross-coupling.

This technical guide details a robust, field-proven, two-step synthetic methodology designed for large-scale preparation. By bypassing hazardous reagents (e.g., pyrophoric


) and optimizing the workup conditions based on the specific pKa of the oxazole core, this protocol ensures a self-validating, high-yield system suitable for pilot-plant scaling.

Mechanistic Pathway & Workflow Design

The synthesis relies on two highly controlled transformations: a regioselective Hantzsch cyclization followed by a chemoselective Lewis acid-mediated ester reduction.

Regioselective Hantzsch Cyclization

The first stage constructs the oxazole ring via the condensation of ethyl oxamate with 1-chloro-2-propanone. The reaction is driven forward by the azeotropic removal of water. Regiochemistry is strictly dictated by the nucleophilic attack of the amide nitrogen onto the ketone carbonyl, followed by cyclization of the amide oxygen onto the


-halocarbon, yielding ethyl 4-methyloxazole-2-carboxylate.
Chemoselective Ester Reduction

Direct reduction of esters typically requires harsh hydride sources like


, which pose severe safety risks at scale and can lead to over-reduction or ring-opening[2]. To circumvent this, our protocol employs a 

system in ethanol. The in situ generation of calcium borohydride (

) provides a critical logical advantage: the

ion acts as a Lewis acid, coordinating to the ester carbonyl and increasing its electrophilicity. This allows the mild borohydride anion to chemoselectively reduce the ester to the primary alcohol.

ReactionPathway SM Starting Materials Ethyl Oxamate + 1-Chloro-2-propanone Step1 Step 1: Hantzsch Cyclization (Toluene, Reflux, -H2O, -HCl) SM->Step1 Int Intermediate Ethyl 4-methyloxazole-2-carboxylate Step1->Int Step2 Step 2: Chemoselective Reduction (NaBH4, CaCl2, EtOH) Int->Step2 Prod Target Product (4-Methyl-1,3-oxazol-2-yl)methanol Step2->Prod

Figure 1: Two-step scalable synthetic workflow for (4-methyl-1,3-oxazol-2-yl)methanol.

Mechanism Ester Ester Carbonyl (Low Electrophilicity) LewisAcid Ca2+ Coordination (Lewis Acid Activation) Ester->LewisAcid Activated Activated Complex (High Electrophilicity) LewisAcid->Activated Hydride Hydride Attack (from BH4-) Activated->Hydride Alcohol Primary Alcohol (Target Synthon) Hydride->Alcohol

Figure 2: Logical flow of the Ca(BH4)2-mediated chemoselective ester reduction mechanism.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios required for a 1.0-mole scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsMass (g)Volume (mL)Function
Ethyl oxamate 117.101.0117.1-Starting Material
1-Chloro-2-propanone 92.521.1101.888.5Electrophile
Toluene (Anhydrous) 92.14--1000Solvent (Phase 1)
Ethyl 4-methyloxazole-2-carboxylate 155.151.0155.1-Intermediate
Sodium borohydride 37.832.075.7-Hydride Source
Calcium chloride (Anhydrous) 110.981.0111.0-Lewis Acid Catalyst
Ethanol (Absolute) 46.07--1500Solvent (Phase 2)

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Ethyl 4-methyloxazole-2-carboxylate
  • Reactor Setup: Equip a 3L jacketed glass reactor with a mechanical overhead stirrer, a reflux condenser, a Dean-Stark trap, and a nitrogen inlet.

  • Charge Reagents: Add 117.1 g (1.0 mol) of ethyl oxamate and 1000 mL of anhydrous toluene to the reactor. Begin stirring at 250 RPM.

  • Electrophile Addition: Add 101.8 g (1.1 mol) of 1-chloro-2-propanone in a single portion.

  • Azeotropic Cyclization: Heat the reaction mixture to reflux (internal temperature ~110°C). Maintain reflux for 12 hours.

    • Causality Note: The continuous removal of water via the Dean-Stark trap is critical. It drives the condensation equilibrium forward and prevents the competitive hydrolysis of the ethyl ester functional group.

  • In-Process Control (IPC): Analyze an aliquot via GC-MS. The reaction is deemed complete when ethyl oxamate conversion is >95%.

  • Workup: Cool the mixture to 20°C. Wash the organic layer with saturated aqueous

    
     (2 x 500 mL) to neutralize the 
    
    
    
    generated during cyclization. Dry the organic phase over anhydrous
    
    
    , filter, and concentrate under reduced pressure to afford the intermediate as a pale yellow oil.
Phase 2: Reduction to (4-Methyl-1,3-oxazol-2-yl)methanol
  • Preparation: In a clean 5L reactor equipped with an internal temperature probe, dissolve the crude ethyl 4-methyloxazole-2-carboxylate (~155.1 g, 1.0 mol) in 1500 mL of absolute ethanol.

  • Lewis Acid Activation: Add 111.0 g (1.0 mol) of anhydrous

    
    . Stir vigorously until complete dissolution is achieved. Cool the mixture to 0°C using an external ice-brine bath.
    
  • Hydride Addition: Slowly add 75.7 g (2.0 mol) of

    
     in 5-gram portions over 2 hours.
    
    • Causality Note: Strict temperature control (maintaining internal temp <10°C) is required to manage the exothermic evolution of hydrogen gas and prevent solvent boil-off.

  • Maturation: Remove the cooling bath and allow the reaction to warm to 20°C. Stir for an additional 4 hours. Monitor via TLC (Silica, 1:1 Hexane:EtOAc).

  • Chemoselective Quench (Critical Step): Cool the reactor back to 0°C. Carefully add 100 mL of acetone to quench any unreacted borohydride. Next, slowly titrate the mixture with 1M citric acid until the pH reaches exactly 6.0.

    • Causality Note: Oxazoles are weak bases with a conjugate acid pKa of approximately 0.8–1.5[2]. If a strong acid (like

      
      ) is used and the pH drops below 2, the oxazole nitrogen will protonate. This generates a water-soluble oxazolium salt, making extraction into the organic phase impossible and destroying the isolated yield.
      
  • Isolation: Concentrate the neutralized mixture under reduced pressure to remove the ethanol. Extract the remaining aqueous slurry with ethyl acetate (3 x 500 mL). Wash the combined organic layers with brine, dry over

    
    , and evaporate the solvent to yield the target compound, (4-methyl-1,3-oxazol-2-yl)methanol[1].
    

Analytical Validation

To ensure the trustworthiness of the synthesized batch, validate the product against the following expected NMR parameters[2]:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    7.38 (s, 1H, oxazole C5-H), 4.65 (s, 2H, -
    
    
    -OH), 3.50 (br s, 1H, -OH, exchanges with
    
    
    ), 2.15 (s, 3H, oxazole C4-
    
    
    ).
  • Chromatographic Purity: When analyzing via HPLC, utilize a buffered mobile phase (e.g., 10 mM Ammonium Formate, pH 3.0) on a PFP (Pentafluorophenyl) column to prevent peak tailing caused by the basic oxazole nitrogen interacting with residual silanols[2].

References
  • (5-Methyl-1,3-oxazol-2-yl)methanol|C5H7NO2 - Benchchem. Available at:[2]

  • (4-methyloxazol-2-yl)methanol CAS#: 1240603-14-8 - ChemicalBook. Available at:[1]

  • Ethyl 4-methyloxazole-2-carboxylate | 90892-99-2 - Sigma-Aldrich. Available at:

Sources

Troubleshooting & Optimization

challenges in the synthesis of 2-substituted oxazoles

Module 1: Cyclodehydration of -Acylamino Carbonyls (Robinson-Gabriel Synthesis)

Q: My traditional Robinson-Gabriel synthesis using


 or 

is destroying acid-sensitive functional groups on my substrate, resulting in tarry mixtures and yields below 30%. How can I achieve cyclodehydration under milder conditions?

A: The causality behind your low yield is the highly acidic and aggressively dehydrating nature of reagents like

To resolve this, you must transition from bulk acidic dehydration to a halogenation-induced cyclodehydration mechanism. The Appel-type reagent system—Triphenylphosphine (


11

Quantitative Data: Optimization of Cyclodehydration Conditions The following table summarizes the dramatic yield improvements achieved by shifting from traditional dehydrating agents to the optimized

1
Reagent SystemEquivalentsReaction ConditionsYield (%)
Burgess Reagent3.0THF (anhydrous), reflux, 1.5 h24%

/

2.0 / 2.0

,

(4.5 eq), rt, 1.5 h
28%

/

2.0 / 2.0

, Pyridine (4 eq), 60 °C, 2 h
55%

/

3.0 / 3.0

,

(6 eq), 0 °C to rt, 2 h
71–74%

Standard Operating Protocol:


 Mediated Cyclodehydration
  • Preparation: Dissolve the

    
    -acylamino aldehyde or ketone (1.0 mmol) in anhydrous 
    
    
    (10 mL) in an oven-dried flask under an inert argon atmosphere.
  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add

    
     (3.0 mmol) and 
    
    
    (3.0 mmol) sequentially. (Mechanistic Note:
    
    
    acts as a mild chlorine source, reacting with
    
    
    to form the active chlorophosphonium species without generating free HCl initially).
  • Base Addition: Dropwise add Triethylamine (

    
    , 6.0 mmol) over 5 minutes while maintaining the temperature at 0 °C. (Mechanistic Note: The base is critical to neutralize the HCl generated during enolization and cyclization, preventing acid-catalyzed degradation).
    
  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (UV active, typical

    
     ~0.4 in 3:1 Hexane/EtOAc).
    
  • Workup: Quench with saturated aqueous

    
     (10 mL). Extract with EtOAc (3 x 15 mL), dry the combined organic layers over anhydrous 
    
    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Module 2: Regioselectivity in Direct C-H Functionalization

Q: I am attempting a direct C-H aroylation of an unsubstituted oxazole core, but I consistently isolate a mixture of C-2 and C-5 substituted products, heavily favoring C-5. How can I force regioselectivity strictly to the C-2 position?

A: The inherent electronic properties of the oxazole ring make the C-5 position highly susceptible to electrophilic attack (e.g., palladation in transition-metal catalysis)[2]. Conversely, the C-2 position is the most acidic and prone to deprotonation. When using standard Pd-catalysis, C-5 activation will almost always outcompete C-2 unless you deploy highly specific, sterically demanding amino acid ligands (like tert-butoxyl derivatives) to physically block the C-5 trajectory[2].

For guaranteed C-2 regioselectivity without relying on expensive transition metals, you must exploit the basicity of the oxazole nitrogen. Implement a Regel-type direct C-2 aroylation utilizing N,N-dimethyl-4-aminopyridine (DMAP) as a nucleophilic catalyst[3]. DMAP activates the acid chloride to form a highly electrophilic N-acylpyridinium intermediate. Simultaneously, the oxazole nitrogen coordinates with the complex, directing the acyl group exclusively to the adjacent C-2 position. This metal-free approach boosts yields from ~25% (uncatalyzed) to over 80%[3].

Oxazole_FunctionalizationOxUnsubstitutedOxazole CoreC22-SubstitutedOxazoleOx->C2 DMAP / RCOCl(Regel-type C-2 Aroylation) C55-SubstitutedOxazoleOx->C5 Pd(OAc)2 / Amino Acid Ligand(Steric C-5 Activation) C252,5-DisubstitutedOxazoleC2->C25 Ni-CatalyzedCross-Coupling C5->C25 C-2 DirectLithiation / Electrophile

Regioselective pathways for C-H functionalization of the oxazole core.

Module 3: Oxidation of Oxazolines to Oxazoles

Q: I am building my 2-substituted oxazole from a serine derivative via an oxazoline intermediate. My oxidation step using


 or DDQ is sluggish, irreproducible, and often leads to ring-opened byproducts. What is a more reliable protocol?

A: The conversion of oxazolines to oxazoles requires a formal dehydrogenation to establish aromaticity. Heterogeneous oxidants like

4

To ensure a clean transformation, switch to a homogeneous hypervalent iodine reagent, specifically (Diacetoxyiodo)benzene (PIDA) or Dess-Martin periodinane (DMP)[5]. These reagents facilitate a controlled oxidative cycloaddition/dehydrogenation pathway. If hypervalent iodine is incompatible with your specific functional groups, a radical-mediated bromination-dehydrobromination sequence using Bromotrichloromethane (

Module 4: The Van Leusen Synthesis (TosMIC) Optimization

Q: My Van Leusen reaction utilizing TosMIC and an aliphatic aldehyde is yielding poorly and requires strictly anhydrous, cryogenic conditions. Is there a more robust, greener alternative?

A: The traditional Van Leusen synthesis relies on strong bases (e.g.,

You can bypass these limitations by moving the reaction to an aqueous medium using


-cyclodextrin6


6

References

  • A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles
  • Synthesis of Oxazoline and Oxazole Derivatives by Hypervalent-Iodine-Mediated Oxidative Cycloaddition Reactions.
  • The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions.
  • Improvement of the Van Leusen reaction in the presence of β-cyclodextrin: A green and efficient synthesis of oxazoles in water.
  • DMAP-Catalyzed Regel-Type Direct C-2 (Hetero)Aroylation of Oxazoles and Thiazoles Derivatives with Acid Chlorides. Organic Chemistry Portal.
  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules.

improving the yield of (4-methyl-1,3-oxazol-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing the Yield of (4-Methyl-1,3-oxazol-2-yl)methanol Synthesis

Executive Summary

The synthesis of (4-methyl-1,3-oxazol-2-yl)methanol is notoriously deceptive. While the theoretical transformation—typically the reduction of ethyl 4-methyloxazole-2-carboxylate —appears trivial, researchers frequently report yields ranging from 20% to 40%.

The yield loss is rarely due to reaction failure. Instead, it stems from three specific pitfalls:

  • Aluminum Salt Entrapment: Improper quenching of Lithium Aluminum Hydride (

    
    ) creates a gelatinous matrix that physically traps the product.
    
  • Aqueous Solubility: The target molecule is a small, polar heterocycle with high water solubility, leading to significant loss during standard aqueous workups.

  • Volatility: The low molecular weight (~113 g/mol ) means the product can sublime or co-evaporate during aggressive drying.

This guide restructures your workflow to close these escape routes.

Phase 1: Route Selection & Pre-Reaction Strategy

While direct ring construction (e.g., Robinson-Gabriel or condensation of hydroxyacetone with formimido esters) is possible, the reduction of the ester remains the most scalable and reproducible method for laboratory synthesis.

The Reaction:


Critical Reagent Checks
  • 
     Quality:  Grey powder is acceptable, but white is preferred. If your LAH has been open for months, titrate it or use a fresh bottle. "Dead" hydride leads to incomplete reduction and difficult-to-separate ester/alcohol mixtures.
    
  • Solvent: Anhydrous THF is non-negotiable. Moisture consumes hydride, generating lithium hydroxide/aluminum hydroxide sludge before the reaction even starts.

Phase 2: Reaction Execution (The "How")

Standard Protocol:

  • Stoichiometry: Use 1.2 to 1.5 equivalents of

    
     (0.6–0.75 eq per mole of hydride, but typically 1.2 eq of the reagent itself is safer for full conversion).
    
  • Temperature: Start at 0°C . Oxazole rings are generally stable, but high temperatures can promote ring opening or over-reduction side reactions.

  • Addition: Add the ester solution dropwise to the LAH suspension. This "inverse addition" ensures the reducing agent is always in excess, driving the reaction to the alcohol rapidly without lingering aldehyde intermediates.

Phase 3: The Quench & Workup (The "Yield Killer")

STOP. Do not use a standard acid/water quench. This is the #1 cause of low yield. Acidic quenches can protonate the oxazole nitrogen (rendering it ionic and water-soluble) and hydrolyze the ring.

Method A: The Fieser Workup (Recommended for >1g scale)

This method produces a granular, sand-like precipitate that is easy to filter, minimizing product entrapment.

For every 1 g of


 used:
  • Dilute reaction mixture with diethyl ether (wet ether is fine here).

  • Add 1 mL of Water (slowly!).

  • Add 1 mL of 15% NaOH solution.

  • Add 3 mL of Water.

  • Warm to room temperature and stir vigorously for 15 minutes.

  • Add anhydrous

    
     directly to the stirring mixture. This helps "crisp" the aluminum salts.
    
  • Filter through a fritted funnel. Wash the filter cake copiously with THF or EtOAc. (The product will stick to the salts).

Method B: Rochelle's Salt (Recommended for <1g scale)

If the Fieser method yields a slime, use Rochelle's Salt (Potassium Sodium Tartrate).

  • Quench with minimal water.

  • Add saturated aqueous Rochelle's Salt solution (approx. 20 mL per gram of LAH).

  • Stir vigorously for 2–4 hours until two clear layers form.

Phase 4: Isolation & Purification

The Solubility Trap: The product is highly polar. A simple partition between Water and Ether will leave ~50% of your product in the water.

Optimized Extraction Protocol:

  • Salting Out: Saturate the aqueous phase with solid NaCl.

  • Solvent Choice: Do not use Hexane or pure Ether. Use Ethyl Acetate or a mixture of CHCl

    
    :Isopropanol (3:1) . The alcohol helps pull the polar product out of the brine.
    
  • Repetition: Perform at least 4-5 extractions .

  • Continuous Extraction: If yield is still low, use a liquid-liquid continuous extractor (for lighter-than-water solvents) for 12 hours.

The Volatility Trap:

  • Drying: Dry organic layers over

    
    .[1]
    
  • Evaporation: Use a rotary evaporator with a bath temperature < 40°C .

  • High Vacuum: Do not leave the oil on a high-vacuum manifold overnight. It may sublime or evaporate. Remove solvent, verify mass, and store immediately.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Low Yield (<30%) Product trapped in Al salts.Use Fieser workup (1:1:3 method). Wash the filter cake with warm THF.
Low Yield (<30%) Product lost in aqueous layer.Saturate aqueous layer with NaCl. Extract with CHCl

:IPA (3:1)
.
No Product / SM Recovered Wet solvent / Old LAH.Use freshly distilled THF. Increase LAH to 2.0 eq.
Ring Opening Acidic quench / High Temp.Quench with neutral water/NaOH. Keep reaction < 0°C initially.
Product Disappears on Vac Sublimation/Volatility.Stop vacuum once solvent is removed. Do not heat >40°C.
Emulsion during Workup Improper pH / Al species.Add Rochelle's Salt and stir until layers clarify (may take hours).

Visual Workflow: Optimized Reduction Protocol

G Start Start: Ethyl 4-methyloxazole-2-carboxylate Reaction Reaction: LiAlH4 (1.5 eq), THF, 0°C (Inverse Addition) Start->Reaction Check TLC Check: Is SM consumed? Reaction->Check Check->Reaction No (Add more LAH/Time) Quench Quench: Fieser Method (1 mL H2O, 1 mL 15% NaOH, 3 mL H2O per g LAH) Check->Quench Yes Filter Filtration: Filter off Al salts + MgSO4 CRITICAL: Wash cake with THF Quench->Filter Extract Extraction: Saturate aq. layer with NaCl Extract 4x with CHCl3:IPA (3:1) Filter->Extract Dry Concentration: Dry (Na2SO4) -> Rotavap <40°C Avoid prolonged High Vac Extract->Dry Final Target: (4-methyl-1,3-oxazol-2-yl)methanol Dry->Final

Figure 1: Optimized workflow for the reduction of oxazole esters, highlighting critical yield-saving steps.

Quantitative Data: Reducing Agent Comparison

ReagentConditionsTypical YieldProsCons

(LAH)
THF, 0°C75–85% (Optimized)Fast, complete conversion.Messy workup; requires strict anhydrous conditions.

MeOH, Reflux20–40%Easy handling.Too mild for esters without additives; slow; incomplete reaction.

+

EtOH/THF60–70%Safer than LAH.Salt removal can be tedious; slower than LAH.
DIBAL-H DCM, -78°C50–65%Controlled reduction.Can stop at aldehyde if not careful; requires cryogenic cooling.

Recommendation: Stick to


  with the Fieser workup  for the highest reliability.

References

  • Reduction of Esters with Lithium Aluminum Hydride

    • Mechanism & Standard Protocols: Brown, H. C.; Krishnamurthy, S. "Forty Years of Hydride Reductions." Tetrahedron1979 , 35, 567.[2]

    • Fieser Workup: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.
    • Source: (Demonstrates Fieser workup on amino-alcohol synthesis).

  • Oxazole Synthesis & Properties

    • Robinson-Gabriel Synthesis: Turchi, I. J. "The Chemistry of Heterocyclic Compounds, Oxazoles." John Wiley & Sons, 1986.
    • General Oxazole Stability: Wipf, P.; Miller, C. P. "A new synthesis of highly functionalized oxazoles." J. Org. Chem.1993 , 58, 3604. Link

  • Solubility & Extraction of Polar Heterocycles

    • Salting Out Effect: Conway, B. E. "Ionic Hydration in Chemistry and Biophysics." Elsevier, 1981. (Foundational text on salting-out principles for polar organics).
    • Continuous Extraction: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989 , p. 161. Link

Sources

Technical Support Center: Synthesis of (4-methyl-1,3-oxazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists.

Ticket ID: OX-4M-2HM-SYN Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Route Analysis

Welcome to the technical support hub for (4-methyl-1,3-oxazol-2-yl)methanol . Users typically encounter difficulties with this target due to the unique electronic properties of the 1,3-oxazole ring. Unlike furan (electron-rich) or pyridine (electron-poor), the oxazole ring possesses a "schizophrenic" character: it is generally stable to oxidation but susceptible to ring-opening hydrolysis under acidic conditions and electrocyclic cleavage during metallation.

To troubleshoot your impurities effectively, we must first identify your synthetic route. This guide covers the two most prevalent formation strategies:

  • Route A (The Standard): Hydride reduction of ethyl 4-methyl-1,3-oxazole-2-carboxylate.

  • Route B (The Shortcut): C2-Lithiation of 4-methyloxazole followed by formylation/reduction.

Troubleshooting Guide: Side Reactions & Impurities

Issue 1: Product degradation into an "Amber Oil" or "Tarry Residue"

Diagnosis: Acid-Catalyzed Ring Hydrolysis (The Cornforth Equilibrium) Context: This typically occurs during the aqueous workup of the reduction step (Route A) if the pH drops below 4.0.

  • The Mechanism: The oxazole ring can be viewed as a cyclic imidate. While 2,4-disubstituted oxazoles are relatively robust, the presence of the 2-hydroxymethyl group can facilitate intramolecular hydrogen bonding that activates the ring nitrogen. Upon protonation, the C5-O bond becomes labile, leading to ring opening.

  • The Side Product: Hydrolysis yields

    
    -acylamino ketones  (specifically N-(2-oxopropyl)acetamide derivatives in complex mixtures) which rapidly polymerize or condense to form dark tars.
    
  • Corrective Action:

    • Quench Protocol: Do not use 1M HCl to quench LiAlH

      
       or NaBH
      
      
      
      reactions involving this substrate. Use the Fieser method (Water, 15% NaOH, Water) or saturated Rochelle’s salt (Sodium Potassium Tartrate).
    • pH Control: Maintain aqueous phases at pH > 7.0 throughout extraction.

Issue 2: Presence of Isocyanide Odor / Low Yields in Lithiation

Diagnosis: Electrocyclic Ring Opening of the 2-Lithio Intermediate Context: Occurs during Route B when 4-methyloxazole is treated with n-BuLi at temperatures above -70°C.

  • The Mechanism: The C2 proton of oxazole is acidic (

    
    ).[1][2] However, the resulting 2-lithiooxazole  is thermally unstable. It exists in equilibrium with its acyclic isomer, the isocyanide enolate . If the electrophile (paraformaldehyde) is not added immediately or the temperature rises, the equilibrium shifts to the open chain, which forms irreversible side products.
    
  • The Side Product: Isocyanide derivatives and complex oligomers.

  • Corrective Action:

    • Cryogenics: The lithiation must be performed at -78°C strictly.

    • Trapping: Use a "Barbier-type" condition where the electrophile is present before lithiation, or add the electrophile immediately (within 1 minute) of base addition.

Issue 3: Incomplete Reduction (Aldehyde Stalling)

Diagnosis: Formation of Stable Hemiacetals Context: Route A using NaBH


 in Ethanol.
  • The Mechanism: The reduction of the ester proceeds through an aldehyde intermediate: 4-methyl-1,3-oxazole-2-carbaldehyde. This aldehyde is highly electrophilic and can form a stable hemiacetal with the alcohol solvent (ethanol/methanol), which resists further reduction by mild borohydrides.

  • The Side Product: Mixtures of the target alcohol and the ethyl hemiacetal of the intermediate aldehyde.

  • Corrective Action:

    • Reagent Switch: Switch to LiAlH

      
       in THF  (stronger donor) or add CaCl
      
      
      
      (1.0 equiv) to the NaBH
      
      
      reaction to activate the carbonyl and disrupt the hemiacetal.

Validated Experimental Protocols

Protocol A: Robust Reduction of Ethyl 4-methyloxazole-2-carboxylate

Recommended for scale-up and high purity.

Reagents:

  • Ethyl 4-methyl-1,3-oxazole-2-carboxylate (1.0 equiv)

  • LiAlH

    
     (Lithium Aluminum Hydride) (1.2 equiv) (Note: 0.75 equiv is theoretically sufficient, but 1.2 ensures completion).
    
  • Anhydrous THF (Tetrahydrofuran).

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF and cool to 0°C .

  • Hydride Addition: Add LiAlH

    
     (pellets or solution) to the THF. Stir for 10 mins.
    
  • Substrate Addition: Dissolve the ester in a minimum volume of THF. Add this solution dropwise to the hydride suspension. Crucial: Maintain internal temp < 10°C to prevent vigorous exotherms.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The ester spot (

    
    ) should disappear; alcohol spot (
    
    
    
    ) appears.
  • Fieser Quench (Critical for Oxazole Stability):

    • Cool back to 0°C.

    • For every 1 g of LiAlH

      
       used, add carefully in order:
      
      • 1 mL Water

      • 1 mL 15% NaOH (aq)

      • 3 mL Water

  • Workup: A white granular precipitate will form. Add anhydrous MgSO

    
     directly to this mixture and stir for 15 mins. Filter through a celite pad.
    
  • Isolation: Concentrate the filtrate in vacuo. The product is usually pure enough for use. If "Amber Oil" (Issue 1) is observed, purify via silica column (100% DCM

    
     5% MeOH/DCM).
    

Mechanistic Visualization (Pathway & Side Reactions)

The following diagram illustrates the competition between the desired pathway and the critical side reactions described above.

OxazoleSynthesis Ester START: Ethyl 4-methyloxazole- 2-carboxylate Aldehyde Intermediate: Oxazole-2-carbaldehyde Ester->Aldehyde LiAlH4 / THF (0°C) Hemiacetal SIDE PRODUCT: Stable Hemiacetal (Stalled Reduction) Aldehyde->Hemiacetal NaBH4 / EtOH (Incomplete) Target TARGET: (4-methyl-1,3-oxazol- 2-yl)methanol Aldehyde->Target LiAlH4 (Rapid) RingOpen SIDE PRODUCT: Alpha-acylamino ketone (Hydrolysis/Tars) Target->RingOpen Acidic Workup (pH < 4) Hydrolysis Oxazole START: 4-methyloxazole Lithio Intermediate: 2-Lithiooxazole Oxazole->Lithio n-BuLi, -78°C Lithio->Target 1. (CH2O)n 2. H+ Quench Isocyanide SIDE PRODUCT: Acyclic Isocyanide (Ring Opening) Lithio->Isocyanide Temp > -60°C Equilibrium Shift

Figure 1: Reaction pathways for the formation of (4-methyl-1,3-oxazol-2-yl)methanol, highlighting critical branching points for side reactions (Red Nodes).

Frequently Asked Questions (FAQs)

Q: Can I use catalytic hydrogenation (H


/Pd-C) to reduce the ester? 
A:  Proceed with extreme caution. While the oxazole ring is aromatic, it is less stable than benzene. High pressure or prolonged exposure to H

/Pd can lead to over-reduction , saturating the C4-C5 double bond to form the oxazolidine derivative, which is often unstable and hydrolyzes immediately. Hydride reduction (Protocol A) is chemically superior for this transformation [1].

Q: My product has a strong almond/solvent smell, but NMR shows the ring is intact. What is it? A: This is likely residual oxazole-2-carbaldehyde . If you used a mild reductant or old LiAlH


, the reaction may have stalled. The aldehyde has a distinct odor. Check for a CHO peak in proton NMR around 9.6-9.8 ppm.

Q: Why is the 4-methyl group important? Does it affect stability? A: Yes. The 4-methyl group acts as a weak electron donor. Compared to the unsubstituted parent oxazole, the 4-methyl derivative is slightly more stable toward ring-opening hydrolysis but more prone to electrophilic substitution at C5. It does not significantly sterically hinder the C2 position, making the reduction straightforward [2].

References

  • Taylor, E. C., & Turchi, I. J. (1981). "1,5-Dipolar Cyclizations." Chemical Reviews, 81(4), 361–469. (Foundational text on oxazole ring opening/closing mechanisms).
  • Palmer, D. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience.
  • ChemGuide. "Reduction of Carboxylic Acid Derivatives." ChemGuide UK. [Link]

Sources

Technical Support Center: Purification of (4-methyl-1,3-oxazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (4-methyl-1,3-oxazol-2-yl)methanol. As a key heterocyclic building block in medicinal chemistry, achieving high purity of this compound is critical for downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to address common challenges encountered during its isolation from complex reaction mixtures.

Troubleshooting Guide: Isolating (4-methyl-1,3-oxazol-2-yl)methanol

This section is formatted in a question-and-answer style to directly address specific experimental issues.

Q1: My crude NMR shows multiple products after synthesis. What are the likely byproducts I need to remove?

A1: The byproducts in your reaction mixture are highly dependent on the synthetic route employed. The two most common methods for synthesizing the oxazole core are the Robinson-Gabriel synthesis and the Van Leusen reaction.

  • Robinson-Gabriel Synthesis Byproducts: This method involves the cyclodehydration of a 2-acylamino-ketone.[1][2] Common impurities include:

    • Unreacted 2-Acylamino-ketone Starting Material: Incomplete cyclization is a frequent issue. This byproduct is typically more polar than the desired oxazole.

    • Polymerization Products/Tar: Strong acid catalysts, if used, can lead to the formation of high molecular weight, dark-colored materials.[3]

    • Sulfonated Byproducts: If sulfuric acid is used as the dehydrating agent, sulfonation of the oxazole ring or other aromatic components can occur.[4]

  • Van Leusen Reaction Byproducts: This reaction utilizes tosylmethyl isocyanide (TosMIC).[5][6] Potential byproducts include:

    • Unreacted Aldehyde: The aldehyde starting material may persist if the reaction does not go to completion.

    • Tosyl-containing Impurities: Byproducts containing the p-toluenesulfonyl group can be present.

    • Oxazoline Intermediate: Incomplete elimination of the tosyl group can result in the presence of the oxazoline intermediate.[7]

Q2: I'm seeing a streak on my TLC plate instead of a clean spot for my product. What does this indicate and how can I fix it?

A2: Streaking on a Thin-Layer Chromatography (TLC) plate is a common issue that can arise from several factors:

  • Compound Overload: Applying too much of your crude sample to the TLC plate can cause streaking. Try spotting a more dilute solution.

  • Compound Degradation on Silica: The slightly acidic nature of silica gel can cause decomposition of sensitive compounds.[8] To test for this, you can perform a 2D TLC. Run the plate in one direction, dry it, and then run it again in the perpendicular direction with the same solvent system. If the spot does not remain intact, your compound is likely degrading.[9] In this case, consider using a different stationary phase for chromatography, such as neutral alumina, or deactivating the silica gel by adding a small amount of triethylamine (1-3%) to your eluent.[8]

  • Highly Polar Compound: Very polar compounds can interact strongly with the silica gel, leading to streaking. If your compound is highly polar, you may need to use a more polar eluent system.

Q3: I'm struggling to get good separation of my product from a close-running impurity during column chromatography. What can I do?

A3: Achieving good separation between compounds with similar polarities can be challenging. Here are several strategies to improve your separation:

  • Optimize Your Solvent System:

    • Use a Less Polar Eluent: A less polar solvent system will generally increase the separation between spots on a TLC plate, which translates to better separation on a column.[9]

    • Try Different Solvent Systems: If a standard ethyl acetate/hexane system is not working, consider trying other solvent combinations to alter the selectivity. Toluene/ethyl acetate or hexane/acetone can sometimes provide better separation for certain compounds.[9]

  • Employ Gradient Elution: Start with a non-polar solvent and gradually increase the polarity of the eluent during the chromatography run. This can help to effectively separate compounds with a wider range of polarities.

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, switching to a different stationary phase like alumina (neutral or basic) may be beneficial.[9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for flash column chromatography of (4-methyl-1,3-oxazol-2-yl)methanol?

A1: A good starting point for a moderately polar compound like (4-methyl-1,3-oxazol-2-yl)methanol on a silica gel column is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A common initial ratio to try is in the range of 1:1 to 1:4 hexane:ethyl acetate.[9] For more polar impurities, a gradient elution with increasing amounts of a stronger solvent like methanol in dichloromethane (e.g., 1-10% methanol) can be effective.[9]

Q2: Can I purify (4-methyl-1,3-oxazol-2-yl)methanol by recrystallization?

A2: Recrystallization can be an effective purification technique if your compound is a solid at room temperature and you can find a suitable solvent or solvent system.[10][] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. Common solvents to screen for oxazole derivatives include ethanol, isopropanol, ethyl acetate, and mixed solvent systems like ethanol/water or ethyl acetate/hexane.[4][10]

Q3: How can I confirm the purity and identity of my final product?

A3: The purity and identity of your purified (4-methyl-1,3-oxazol-2-yl)methanol should be confirmed by a combination of analytical techniques:

  • NMR Spectroscopy: 1H and 13C NMR are essential for structural confirmation. The spectra should be clean and match the expected chemical shifts and coupling constants for the desired product.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

Q4: How should I store purified (4-methyl-1,3-oxazol-2-yl)methanol?

A4: As a heterocyclic alcohol, it is advisable to store the purified compound in a tightly sealed container in a cool, dry, and dark place to prevent potential degradation. For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of (4-methyl-1,3-oxazol-2-yl)methanol using silica gel flash column chromatography.

Materials:

  • Crude (4-methyl-1,3-oxazol-2-yl)methanol

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Dichloromethane (optional)

  • Methanol (optional)

  • Glass column and other standard laboratory glassware

Procedure:

  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a 1:1 mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the desired product.[8]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle and add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, a gradient of increasing polarity can be used (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified (4-methyl-1,3-oxazol-2-yl)methanol.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the purification of solid (4-methyl-1,3-oxazol-2-yl)methanol by recrystallization.

Materials:

  • Crude (4-methyl-1,3-oxazol-2-yl)methanol (solid)

  • Selected recrystallization solvent (e.g., ethyl acetate, ethanol, or a mixed solvent system)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. The ideal solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.[10]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Common Byproducts and Their Expected Relative Polarities

Potential ByproductOriginating SynthesisExpected Relative Polarity on Silica Gel
2-Acylamino-ketoneRobinson-GabrielHigher than product
Aldehyde starting materialVan LeusenLower or similar to product
Tosyl-containing impuritiesVan LeusenCan vary, often higher
Oxazoline intermediateVan LeusenHigher than product
Polymerization productsRobinson-GabrielVery high (often remains at baseline)

Visualization

Purification Workflow

Sources

stability issues of oxazole rings in acidic or basic media

[1][2]

Introduction: The Oxazole Paradox

Welcome to the Technical Support Center. If you are working with oxazoles, you are likely balancing two opposing chemical natures.[1][2][3] The oxazole ring (

furanpyridine

This guide addresses the specific stability profiles of oxazoles, moving beyond general textbook definitions to the practical failure modes encountered in drug discovery and total synthesis.

Module 1: Acidic Media Troubleshooting

The Core Issue: Hydrolytic Ring Opening

While oxazoles are generally more robust than furans, they are not inert.[4] In acidic media, the primary failure mode is hydrolytic cleavage . This is often mistaken for simple product loss during workup.

Mechanism of Failure:

  • Protonation: The pyridine-like nitrogen is protonated (

    
    ).
    
  • Nucleophilic Attack: Water attacks the highly electrophilic C2 or C5 position.

  • Ring Cleavage: The hemiaminal intermediate collapses, breaking the ring to form an

    
    -acylamino ketone (often stable) or further degrading to an amine and carboxylic acid.
    
Diagnostic Workflow: Acid Stability

AcidStabilityStartOxazole Substrate in Acidic MediaCheckSubCheck SubstituentsStart->CheckSubEWGElectron Withdrawing (EWG)(e.g., -CO2R, -CF3)CheckSub->EWGC2/C5 PositionEDGElectron Donating (EDG)(e.g., -OMe, -Alkyl)CheckSub->EDGC2/C5 PositionStableSTABLEResists dilute HCl/H2SO4EWG->StableUnstableUNSTABLERapid HydrolysisEDG->UnstableMechMechanism:Protonation stabilizescarbocation intermediateUnstable->Mech

Figure 1: Decision tree for predicting oxazole stability in acidic environments based on substitution patterns.

FAQ: Acidic Conditions

Q: I lost my product during silica gel chromatography. What happened? A: Standard silica gel is slightly acidic (pH 4–5). If your oxazole contains strong Electron Donating Groups (EDGs) (e.g., 2-ethoxyoxazole), it can hydrolyze on the column.

  • Solution: Pre-treat your silica gel with 1–2% Triethylamine (Et

    
    N) in hexanes before loading your sample. This neutralizes the acidic sites.
    

Q: Can I use TFA (Trifluoroacetic acid) to deprotect a Boc group in the presence of an oxazole? A: generally, Yes , but with caveats.

  • Unsubstituted/EWG-oxazoles: Stable to neat TFA at 0°C to RT.

  • EDG-oxazoles: Risk of hydrolysis.[4][1][5] Use HCl in Dioxane (anhydrous conditions) instead of aqueous TFA to prevent water from attacking the protonated intermediate.

Module 2: Basic Media Troubleshooting

The Core Issue: C2-Deprotonation and Ring Fragmentation

In basic media, the oxazole ring faces a different threat: C2-Deprotonation .[1] The proton at C2 is relatively acidic (

Mechanism of Failure:

  • Deprotonation: A base removes the C2 proton.

  • Ring Opening: The resulting anion is unstable and can electrocyclically open to form an isocyanide (isocyanoenolate) .

  • Trapping: This acyclic species can react with electrophiles or polymerize.

Data: Base Sensitivity Profile
ConditionRisk LevelMechanistic Outcome
Aq. NaOH / KOH LowGenerally stable (saponification of esters is safe).
NaH / KH ModerateC2-deprotonation possible if C2 is unsubstituted.
n-BuLi / LDA Critical Rapid C2-lithiation. The 2-lithiooxazole is thermally unstable > -60°C and ring-opens to isocyanide.
Alkoxides (NaOMe) LowStable, unless high heat is applied.
Visualizing the Isocyanide Pathway

BaseInstabilitycluster_warningCRITICAL FAILURE MODEOxazoleOxazole (C2-H)Lithio2-Lithiooxazole(Unstable > -60°C)Oxazole->LithioDeprotonationBaseStrong Base(LDA, n-BuLi)OpenRing Opening(Isocyanoenolate)Lithio->OpenWarm to RTTrappingElectrophile Trapping(e.g., Aldehyde)Lithio->TrappingQuench at -78°C

Figure 2: The danger zone of C2-lithiation. Warming a lithiated oxazole without an electrophile leads to irreversible ring destruction.

FAQ: Basic Conditions

Q: How do I functionalize C2 without destroying the ring? A: You must maintain cryogenic conditions.

  • Cool THF solution to -78°C .

  • Add base (n-BuLi or LiHMDS).

  • Add electrophile immediately or within 15 minutes.

  • Do not allow the lithiated species to warm up before quenching.

Q: I observe "scrambling" of substituents during a thermal reaction. Why? A: You likely triggered the Cornforth Rearrangement .

  • Context: If you have a 4-acyl oxazole , heating it can cause the C4-acyl group and the C5-substituent to swap places via a nitrile ylide intermediate.[6][7]

  • Fix: Lower the reaction temperature or redesign the synthesis to install the acyl group later.

Module 3: Experimental Protocols

Protocol A: "Safe" Workup for Acid-Sensitive Oxazoles

Use this when your oxazole has EDGs (alkyl, alkoxy, amino) and you suspect hydrolysis.

  • Quench: Do not use 1M HCl. Use Saturated Ammonium Chloride (NH

    
    Cl)  (pH ~5-6) or Phosphate Buffer (pH 7) .
    
  • Extraction: Use Ethyl Acetate or DCM.

  • Drying: Use Sodium Sulfate (Na

    
    SO
    
    
    ).[1][8][9] Avoid Magnesium Sulfate (MgSO
    
    
    ) if the compound is extremely sensitive, as MgSO
    
    
    is slightly Lewis acidic.
  • Concentration: Do not heat the water bath above 35°C.

  • Purification:

    • Slurry silica gel in Hexanes.

    • Add 1% Triethylamine (

      
      ).
      
    • Stir for 5 minutes.

    • Pour column and run normally.

Protocol B: Oxazole Stress Test (Stability Validation)

Before committing a precious intermediate to a harsh step, run this micro-scale validation.

ReagentConditionObservation MethodPass Criteria
TFA / DCM (1:1) 1 hr @ RTLCMS / TLC>95% Parent Mass
1M NaOH / MeOH 1 hr @ RTLCMS / TLC>95% Parent Mass
H

O / THF (1:1)
24 hr @ RTLCMSNo Hydrolysis (+18 mass)

References

  • Wipf, P. (1996). Synthetic Applications of Oxazoles. Chemical Reviews, 96(2), 759-773. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter 21: Oxazoles).[3][10] [Link]

  • Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. [Link]

  • Dewar, M. J. S., & Turchi, I. J. (1975).[7] Cornforth Rearrangement. Chemical Reviews, 75(4), 389–412. [Link]

optimizing reaction conditions for (4-methyl-1,3-oxazol-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (4-methyl-1,3-oxazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for this valuable synthetic building block.

Synthetic Overview & Strategy

(4-methyl-1,3-oxazol-2-yl)methanol is a key intermediate in medicinal chemistry. Its synthesis requires careful control of reaction conditions to achieve high yield and purity. While several routes to the 2,4-disubstituted oxazole core exist, a robust and common strategy involves a two-step process:

  • Oxazole Ring Formation: Construction of a stable precursor, methyl 4-methyl-1,3-oxazole-2-carboxylate, via a cyclization reaction.

  • Functional Group Interconversion: Reduction of the C2-ester to the desired primary alcohol.

This approach allows for easier purification of the crystalline ester intermediate and utilizes a reliable final-step reduction.

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Ester Reduction A 1-Chloro-2-propanone + Methyl Oxamate B Cyclodehydration (e.g., POCl₃, PPh₃/I₂) A->B C Methyl 4-methyl-1,3-oxazole-2-carboxylate B->C D Reduction (e.g., LiAlH₄, DIBAL-H) C->D E (4-methyl-1,3-oxazol-2-yl)methanol D->E

Caption: High-level workflow for the synthesis of (4-methyl-1,3-oxazol-2-yl)methanol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My yield for the methyl 4-methyl-1,3-oxazole-2-carboxylate intermediate is very low. What are the common causes and solutions?

Low yield in the initial cyclization step is a frequent problem. The cause can typically be traced to reagent quality, reaction conditions, or inefficient workup.

Possible Causes & Recommended Actions:

  • Poor Quality of 1-Chloro-2-propanone: This reactant is a lachrymator and can degrade upon storage.

    • Solution: Use freshly opened or recently distilled 1-chloro-2-propanone for best results. Verify its purity via ¹H NMR before use.

  • Inefficient Dehydrating Agent: The choice of cyclodehydrating agent is critical for forming the oxazole ring from the intermediate N-(2-oxopropyl)oxalamide. Strong mineral acids can sometimes lead to degradation.[1][2]

    • Solution: While phosphorus oxychloride (POCl₃) is effective, a milder and highly efficient system is triphenylphosphine (PPh₃) and iodine (I₂) in the presence of a base like triethylamine (Et₃N). This combination, often used in Wipf's variation of the Robinson-Gabriel synthesis, promotes cyclodehydration under less harsh conditions.[3]

  • Suboptimal Reaction Temperature: Both excessively high and low temperatures can be detrimental. High temperatures may cause decomposition, while low temperatures can result in an impractically slow reaction rate.

    • Solution: If using POCl₃, maintain the temperature between 80-100 °C. For the PPh₃/I₂ system, the reaction can often be run effectively at room temperature to 40 °C. Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and avoid byproduct formation.[4]

  • Presence of Water: The cyclodehydration step is sensitive to moisture.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

G Start Low Yield in Cyclization Step CheckReagent Verify Purity of 1-Chloro-2-propanone Start->CheckReagent CheckConditions Optimize Dehydrating Agent & Reaction Conditions CheckReagent->CheckConditions [Purity OK] CheckMoisture Ensure Anhydrous Conditions CheckConditions->CheckMoisture [Still Low Yield] Result Improved Yield CheckMoisture->Result [All Checks Pass] cluster_0 Mechanism: LiAlH₄ Reduction of Ester step1 1. Nucleophilic Attack The hydride (H⁻) from AlH₄⁻ attacks the electrophilic carbonyl carbon of the ester. step2 2. Formation of Tetrahedral Intermediate A tetrahedral alkoxide intermediate is formed. step1->step2 step3 3. Elimination of Alkoxide The carbonyl group reforms, eliminating the methoxide (⁻OCH₃) group to form an aldehyde intermediate. step2->step3 step4 4. Second Hydride Attack A second equivalent of hydride attacks the aldehyde carbonyl. step3->step4 step5 5. Product Formation An alkoxide is formed, which is protonated during the aqueous workup to yield the final primary alcohol. step4->step5

Sources

troubleshooting guide for oxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Oxazole Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the causality behind experimental failures and provide self-validating workflows to ensure your syntheses of these privileged heterocyclic scaffolds are robust, reproducible, and scalable.

This guide focuses on the two most heavily utilized and historically problematic pathways in medicinal chemistry: the van Leusen Synthesis and the Robinson-Gabriel Cyclodehydration .

Part 1: The van Leusen Oxazole Synthesis

The van Leusen reaction is the premier method for constructing 5-substituted and 4,5-disubstituted oxazoles directly from aldehydes and tosylmethyl isocyanide (TosMIC)[1]. The reaction relies on the unique reactivity of TosMIC, which provides a C-N-C synthon containing an acidic active methylene, an isocyanide carbon, and a sulfinic acid leaving group[2].

VanLeusen TosMIC TosMIC + Base Anion TosMIC Anion (Nucleophile) TosMIC->Anion Deprotonation Attack Nucleophilic Attack & Cyclization Anion->Attack Aldehyde Aldehyde (Electrophile) Aldehyde->Attack Oxazoline Oxazoline Intermediate Attack->Oxazoline Elimination Elimination of p-Toluenesulfinic acid Oxazoline->Elimination Base-promoted Oxazole Substituted Oxazole Elimination->Oxazole

Workflow and mechanism of the base-promoted van Leusen oxazole synthesis.

Self-Validating Protocol: Synthesis of 5-Substituted Oxazoles

Causality Note: Methanol is chosen as the solvent because it stabilizes the polar transition states during cyclization, while potassium carbonate (K₂CO₃) provides the optimal pKa to deprotonate TosMIC without aggressively degrading the aldehyde[3].

  • Initialization: To a round-bottom flask, add methanol (20 mL), the target aldehyde (1.0 mmol), and TosMIC (1.1 mmol).

  • Base Addition: Add K₂CO₃ (2.5 mmol) in one portion.

  • Thermal Activation: Heat the mixture to reflux (approx. 65 °C) for 5–6 hours.

    • Validation Checkpoint: The clear solution will gradually darken to a yellow/amber hue. TLC (3:1 Hexanes:EtOAc) should reveal the disappearance of the UV-active aldehyde and the transient appearance of a lower R_f spot (oxazoline), which eventually converts to a higher R_f spot (the aromatic oxazole).

  • Solvent Removal: Cool to room temperature and remove methanol under reduced pressure. Causality: Methanol must be removed before aqueous extraction to prevent emulsion formation and product loss into the aqueous phase.

  • Workup: Resuspend the residue in water (20 mL) and extract with ethyl acetate (3 x 15 mL).

    • Validation Checkpoint: A cloudy suspension will form upon water addition as the organic products crash out, which will immediately clarify upon partitioning with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and purify via flash chromatography[1].

Frequently Asked Questions (FAQs)

Q: Why am I isolating a significant amount of the oxazoline intermediate instead of the fully aromatized oxazole? A: The final aromatization step requires the base-promoted elimination of p-toluenesulfinic acid[1]. If your base is degraded (e.g., wet K₂CO₃) or the reaction temperature is too low, the reaction stalls at the 5-endo-dig cyclization stage[2]. Ensure you are using at least 2.5 equivalents of dry base and maintain a true reflux.

Q: My aliphatic aldehydes are yielding complex mixtures and low product recovery compared to aromatic aldehydes. How can I fix this? A: Aliphatic aldehydes possess α-protons, making them susceptible to base-catalyzed enolization and subsequent aldol condensation, which competes directly with the TosMIC anion attack. Solution: Switch your solvent system. Utilizing an ionic liquid like [bmim]Br instead of methanol suppresses these side reactions and allows for a highly efficient, green, one-pot synthesis[4][5].

Part 2: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the acid-catalyzed cyclodehydration of α-acylamino ketones to yield 2,5-disubstituted or 2,4,5-trisubstituted oxazoles[6]. While highly modular, the reliance on harsh dehydrating agents (POCl₃, PCl₅, H₂SO₄) often leads to catastrophic substrate degradation[7].

RGTroubleshooting Start Issue: Low Oxazole Yield Check1 Is starting material degrading? Start->Check1 DegradingYes Yes: Dehydrating agent too harsh Check1->DegradingYes DegradingNo No: Reaction incomplete Check1->DegradingNo Sol1 Switch to Burgess Reagent DegradingYes->Sol1 Check2 Is oxazoline trapped? DegradingNo->Check2 Sol2 Ensure anhydrous conditions Check2->Sol2 Yes

Troubleshooting logic tree for common issues in the Robinson-Gabriel synthesis.

Self-Validating Protocol: Cyclodehydration via POCl₃

Causality Note: POCl₃ acts as both the dehydrating agent and the electrophilic activator of the amide carbonyl. Strict anhydrous conditions are mandatory; water will rapidly hydrolyze POCl₃ into phosphoric and hydrochloric acids, destroying the reagent and the substrate.

  • Preparation: Dissolve the α-acylamino ketone (1.0 mmol) in strictly anhydrous toluene (10 mL) under an argon atmosphere.

  • Activation: Cool the flask to 0 °C. Slowly add POCl₃ (3.0 mmol) dropwise.

    • Validation Checkpoint: A mild exotherm will occur. The solution may evolve trace HCl gas (ensure proper ventilation/scrubbing).

  • Cyclization: Warm the mixture to reflux and stir for 4–12 hours. Monitor via LC-MS.

  • Quenching (CRITICAL): Cool to 0 °C and carefully pour the mixture over crushed ice and saturated aqueous NaHCO₃.

    • Validation Checkpoint: Vigorous CO₂ bubbling will occur. You must test the aqueous layer with pH paper to ensure it is >7. Oxazoles are weakly basic (pyridine-type nitrogen at the 3-position)[7]. If the solution is acidic, the oxazole will protonate, form a water-soluble salt, and be entirely lost during organic extraction.

  • Isolation: Extract with dichloromethane (3 x 20 mL), dry over MgSO₄, and concentrate in vacuo for column chromatography.

Frequently Asked Questions (FAQs)

Q: During the Robinson-Gabriel synthesis, my electron-rich starting material completely degrades into a black tar. What is the alternative? A: Harsh mineral acids and phosphorus halides induce polymerization and cleavage in sensitive substrates[7]. Solution: Shift to a milder dehydrating protocol. The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) or Wipf’s protocol (PPh₃, I₂, Et₃N) facilitates the exact same cyclodehydration under neutral or mildly basic conditions, preserving the integrity of your substrate.

Q: I am observing poor regioselectivity when attempting to synthesize 2,4-disubstituted oxazoles via alternative methods like the Bredereck reaction. A: The Bredereck reaction (α-haloketones + amides) often suffers from competing nucleophilic attacks depending on the halogen substitution pattern. Solution: Abandon the Bredereck route and utilize metal-catalyzed cycloisomerization of propargyl amides (using Au or Cu catalysts). This modern approach offers absolute regiocontrol and high efficiency under exceptionally mild conditions[4][5].

Part 3: Quantitative Data Comparison

To aid in route scouting, the following table summarizes the operational metrics of the primary oxazole synthesis methodologies discussed.

Synthesis MethodTypical SubstratesPrimary ReagentsTypical Yield RangeReaction TimeKey Advantage
Classical van Leusen Aldehydes + TosMICK₂CO₃, MeOH65–85%4–6 hDirect access to 5-substituted oxazoles[1]
Ionic Liquid van Leusen Aldehydes + TosMIC + Alkyl Halides[bmim]Br, K₂CO₃75–92%2–4 hGreen solvent, highly recyclable, one-pot[5]
Robinson-Gabriel α-acylamino ketonesPOCl₃ or PPA50–80%4–12 hExcellent for 2,5-disubstituted oxazoles[7]
Metal-Catalyzed Cycloisomerization Propargyl amidesAu or Cu catalysts70–95%1–3 hMild conditions, high regioselectivity[5]

References

1.[1] BenchChem. Van Leusen Reaction for the Synthesis of 4-Substituted Oxazoles: Application Notes and Protocols. 1 2.[3] BenchChem. Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles. 3 3.[2] Wikipedia. Van Leusen reaction. 2 4.[4] International Journal of Pharmaceutical Sciences and Research. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives. 4 5.[6] SynArchive. Robinson-Gabriel Synthesis. 6 6.[5] Organic Chemistry Portal. Synthesis of 1,3-oxazoles. 5 7.[7] PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Oxazole. 7

Sources

common impurities in (4-methyl-1,3-oxazol-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (4-methyl-1,3-oxazol-2-yl)methanol synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Successful heterocyclic synthesis requires a deep understanding of mechanistic causality. When a reaction fails or an impurity profile spikes, it is rarely a random event; it is a predictable consequence of thermodynamic, kinetic, or stoichiometric imbalances.

This guide provides field-proven troubleshooting, quantitative impurity tracking, and a self-validating experimental protocol to ensure the robust synthesis of your target oxazole.

Mechanistic Pathway & Impurity Origins

To effectively troubleshoot, we must first map the synthetic landscape. The diagram below illustrates the standard synthesis route via the reduction of ethyl 4-methyloxazole-2-carboxylate, highlighting the exact mechanistic junctions where critical impurities are generated[1].

Pathway Acyclic Acyclic Precursors (e.g., Chloroacetone + Glycolamide) Ester Ethyl 4-methyloxazole- 2-carboxylate Acyclic->Ester Major Cyclization Pathway Regio (5-Methyl-1,3-oxazol-2-yl)methanol REGIOISOMER IMPURITY Acyclic->Regio Minor Regiochemical Leakage Target (4-Methyl-1,3-oxazol-2-yl)methanol TARGET COMPOUND Ester->Target LiAlH4 Reduction (0°C to 5°C) Aldehyde 4-Methyloxazole-2-carbaldehyde INCOMPLETE REDUCTION Ester->Aldehyde Hydride Depletion / Moisture Quenching RingOpen Acyclic Amino Alcohols RING-OPENED DEGRADANTS Target->RingOpen Thermal Stress / Over-Reduction (>10°C)

Mechanistic workflow illustrating the synthesis of (4-methyl-1,3-oxazol-2-yl)methanol and impurity origins.

Troubleshooting Guide & FAQs

Q: My final product assay shows a persistent isomeric impurity with an identical mass (m/z 113.11). What is it, and how do I remove it? A: This is the regioisomer (5-methyl-1,3-oxazol-2-yl)methanol . If your starting ester was synthesized de novo via the cyclization of acyclic precursors (e.g., modified Robinson-Gabriel synthesis), regioselectivity is rarely 100%. Trace amounts of the 5-methyl ester carry through the reduction step. Because the physicochemical properties of the 4-methyl and 5-methyl isomers are nearly identical, standard C18 reverse-phase chromatography often fails to resolve them.

  • Actionable Solution: Switch your analytical and preparative HPLC columns to a Biphenyl or Pentafluorophenyl (PFP) stationary phase. PFP columns maximize shape selectivity and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     discrimination, providing baseline separation between these specific oxazole regioisomers,[1].
    

Q: I am observing significant amounts of acyclic, highly polar impurities (e.g., amides or amino alcohols) after the LiAlH₄ reduction step. Why is the oxazole ring degrading? A: While oxazoles are generally stable and deactivated toward electrophilic attack[2], the heteroaromatic ring becomes susceptible to nucleophilic attack and ring-opening under harsh, unmitigated reductive conditions. If the internal reaction temperature exceeds 10°C during LiAlH₄ addition, over-reduction cleaves the C-O bond of the oxazole core.

  • Actionable Solution: Maintain strict cryogenic control (0°C to 5°C) during the dropwise addition of the ester. If ring-opening persists despite temperature control, pivot to a milder, chemoselective reducing system, such as Sodium Borohydride (NaBH₄) activated by Calcium Chloride (CaCl₂) in EtOH/THF. This generates calcium borohydride in situ, which rapidly reduces esters while preserving the delicate heteroaromatic core.

Q: The reaction stalls at the intermediate 4-methyloxazole-2-carbaldehyde. Adding more LiAlH₄ doesn't push it to the alcohol. What is the mechanistic failure? A: This indicates premature quenching of the active hydride species. LiAlH₄ reacts violently with trace moisture to form insoluble aluminum hydroxides. These salts can coat the remaining unreacted hydride particles, effectively sequestering them from the substrate and halting the reduction at the aldehyde stage[1].

  • Actionable Solution: Implement a self-validating drying protocol. Do not trust "anhydrous" bottle labels. Titrate your THF using a Karl Fischer apparatus (target <50 ppm H₂O) immediately before use. Ensure a minimum of 1.5 to 2.0 equivalents of LiAlH₄ are used to account for trace moisture consumption[1].

Quantitative Impurity Profile

The following table summarizes the critical quality attributes (CQAs) for monitoring the synthesis. Use this data to calibrate your analytical methods.

Impurity / DegradantOrigin MechanismMW ( g/mol )Detection & Mitigation Strategy
(5-Methyl-1,3-oxazol-2-yl)methanol Regiochemical leakage during upstream cyclization.113.11Detection: LC-MS (PFP Column).Mitigation: Preparative HPLC using Biphenyl stationary phase[3].
4-Methyloxazole-2-carbaldehyde Incomplete reduction due to hydride sequestration/moisture.111.10Detection: UV (254 nm), distinct aldehyde proton on ¹H-NMR (~9.8 ppm).Mitigation: Rigorous KF titration of solvents (<50 ppm H₂O)[1].
Acyclic Amino Alcohols Over-reduction / thermal ring-opening of the oxazole core.~117.15Detection: Ninhydrin stain on TLC (primary/secondary amines).Mitigation: Restrict reaction temp to <10°C; avoid prolonged reaction times.
Ethyl 4-methyloxazole-2-carboxylate Unreacted starting material.155.15Detection: TLC (UV active, higher Rf than target product).Mitigation: Ensure proper LiAlH₄ stoichiometry (min 1.5 eq)[1].

Self-Validating Experimental Protocol

This protocol details the reduction of ethyl 4-methyloxazole-2-carboxylate to (4-methyl-1,3-oxazol-2-yl)methanol using LiAlH₄. It is designed as a "self-validating system"—meaning each step contains a verifiable observation to confirm chemical success before proceeding[1].

Step 1: Rigorous Preparation & Setup
  • Glassware: Oven-dry a 250 mL three-necked round-bottom flask, condenser, and dropping funnel at 120°C overnight. Assemble while hot under a continuous stream of dry Argon.

  • Solvent Validation: Draw 1 mL of anhydrous THF and perform a Karl Fischer titration. Validation: Proceed only if H₂O content is <50 ppm.

  • Slurry Formation: Suspend Lithium Aluminum Hydride (1.5 eq, based on ester) in 50 mL of the validated anhydrous THF. Cool the slurry to 0°C using an ice-water bath.

Step 2: Temperature-Controlled Addition
  • Substrate Solution: Dissolve ethyl 4-methyloxazole-2-carboxylate (1.0 eq) in 30 mL of anhydrous THF. Transfer to the dropping funnel.

  • Dropwise Addition: Add the ester solution to the LiAlH₄ slurry over 45 minutes.

  • Causality Check: The reaction is highly exothermic. Monitor the internal temperature probe. Adjust the drip rate to ensure the internal temperature never exceeds 10°C to prevent ring-opening degradants[1].

Step 3: Reaction Monitoring
  • Incubation: Once addition is complete, remove the ice bath and allow the mixture to warm to 20°C. Stir for 2 hours.

  • TLC Validation: Quench a 50 µL aliquot in wet EtOAc. Run a TLC (Eluent: 1:1 Hexanes/EtOAc). Validation: The reaction is complete when the UV-active starting material spot disappears, and a new, highly polar spot (stainable with KMnO₄, indicating the alcohol) appears near the baseline.

Step 4: The Fieser Workup (Critical Quenching Step)

Note: This specific stoichiometric quench prevents the formation of unfilterable aluminum emulsions.

  • Cool the reaction mixture back to 0°C. Ensure vigorous stirring.

  • Assuming x grams of LiAlH₄ were used, add sequentially and dropwise:

    • 
       mL of distilled H₂O  (Wait 5 minutes; observe vigorous H₂ gas evolution)[1].
      
    • 
       mL of 15% (w/v) aqueous NaOH  (Wait 5 minutes).
      
    • 
       mL of distilled H₂O  (Wait 15 minutes)[1].
      
  • Validation: The successful execution of this quench will transform the gray, sludgy mixture into a suspension containing crisp, white, granular aluminum salts with a perfectly clear organic supernatant[1].

  • Isolation: Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with hot THF. Concentrate the combined filtrates under reduced pressure to yield the crude (4-methyl-1,3-oxazol-2-yl)methanol.

References

  • Science of Synthesis. "Product Class 12: Oxazoles." Thieme Connect. Available at: [Link]

Sources

refinement of the synthesis protocol for (4-methyl-1,3-oxazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OX-SYN-4M2H-REF Status: Escalated (Tier 2 Support) Subject: Protocol Refinement & Troubleshooting for (4-methyl-1,3-oxazol-2-yl)methanol Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are accessing the technical support repository for the synthesis of (4-methyl-1,3-oxazol-2-yl)methanol . This guide addresses the common failure modes associated with the synthesis of C2-substituted oxazoles.

While direct C2-lithiation of 4-methyloxazole followed by formylation is theoretically possible, it is operationally fragile due to ring-opening competitors and cryogenic requirements. The industry-standard "Gold Route" recommended for reliability and scalability is the reduction of ethyl 4-methyl-1,3-oxazole-2-carboxylate.

This guide focuses on refining this specific pathway, troubleshooting the critical cyclodehydration step, and preventing product loss during the isolation of the water-soluble alcohol.

Phase 1: The Synthetic Workflow

The synthesis is a two-stage linear sequence. We recommend the Cornforth/Robinson-Gabriel type cyclization followed by a chemoselective reduction .

Workflow Visualization

G cluster_0 Critical Control Point 1 cluster_1 Critical Control Point 2 Start Aminoacetone HCl (1-amino-propan-2-one) Inter Amide Intermediate (In Situ) Start->Inter Base, DCM 0°C to RT Reagent Ethyl Oxalyl Chloride Reagent->Inter Ester Precursor Ester (Ethyl 4-methyl-1,3- oxazole-2-carboxylate) Inter->Ester Cyclodehydration (POCl3 or H2SO4) Alcohol Target Alcohol ((4-methyl-1,3-oxazol- 2-yl)methanol) Ester->Alcohol Reduction (NaBH4/CaCl2 or LiAlH4)

Figure 1: Validated synthetic pathway. The amide formation and cyclization are often telescoped (performed in one pot) for efficiency.

Phase 2: Precursor Synthesis (The Ester)

Target: Ethyl 4-methyl-1,3-oxazole-2-carboxylate Reaction: Condensation of aminoacetone HCl with ethyl oxalyl chloride.

Common Failure Modes & Solutions

Q: My yield is consistently low (<30%) during the amide formation. What is happening? A: The issue is likely the instability of the free base of aminoacetone.

  • Mechanism: Aminoacetone free base self-condenses rapidly to form pyrazines (dimerization).

  • Correction: Do not liberate the free base beforehand. Suspend Aminoacetone HCl in DCM, add 2.2 equivalents of Triethylamine (TEA) or Pyridine at 0°C, and immediately add the ethyl oxalyl chloride dropwise. This ensures the free amine reacts with the acyl chloride faster than it can self-condense.

Q: The cyclization with POCl3 is turning into a black tar. How do I prevent this? A: This indicates uncontrolled exotherms or "charring" due to lack of solvent.

  • Refinement: Do not run neat if scale >1g. Use Toluene or Chlorobenzene as a solvent.

  • Protocol Adjustment: Heat the reaction to 60-80°C, not reflux (110°C), unless necessary. Monitor by TLC.[1] If using H2SO4 (Robinson-Gabriel), ensure the acid is anhydrous; water inhibits the dehydration and hydrolyzes the ester.

Phase 3: The Critical Reduction (Ester to Alcohol)

Target: (4-methyl-1,3-oxazol-2-yl)methanol Reaction: Hydride reduction of the ester.

Protocol Selection: Reducing Agent Matrix
Reducing AgentReactivityRisk of Ring OpeningWorkup DifficultyRecommendation
LiAlH4 (LAH) HighHigh High (Emulsions)Not Recommended for novices.
NaBH4 / MeOH ModerateLowModerateGood for small scale.
NaBH4 / CaCl2 HighLowLowGold Standard.
DIBAL-H HighModerateHighUse only if stopping at Aldehyde.
Troubleshooting Guide: The "Missing Product" Phenomenon

Q: I confirmed conversion by TLC, but after aqueous workup, I recovered almost nothing. Where is my product? A: Your product is in the aqueous waste layer.

  • The Science: (4-methyl-1,3-oxazol-2-yl)methanol is a small, polar molecule with high water solubility due to the hydroxyl group and the basic nitrogen in the oxazole ring.

  • The Fix (Salting Out): Saturate the aqueous layer with NaCl (brine) before extraction.

  • The Fix (Solvent Choice): Do not use Diethyl Ether. Use Ethyl Acetate or DCM/Isopropanol (9:1) for extractions. You may need to perform 5-6 extractions, not just 3.

  • The Fix (Continuous Extraction): For scales >5g, use a liquid-liquid continuous extractor for 12 hours.

Q: NMR shows a complex mixture of aliphatic peaks. Did the ring open? A: Yes, you likely over-reduced the oxazole ring.

  • Mechanism: The C2 position is electrophilic. Strong hydrides (LAH) can attack C2, breaking the C-O bond and opening the ring to form acyclic amino alcohols.

  • Correction: Switch to the NaBH4/CaCl2 system in EtOH/THF. The Calcium ion activates the ester carbonyl specifically, making the borohydride selective for the ester over the heterocyclic ring [1].

Troubleshooting Logic Tree

Troubleshooting Start Problem: Low Yield/Purity CheckTLC Check TLC of Reaction Mix Start->CheckTLC RawStart Starting Material Remains? CheckTLC->RawStart AddReagent Add 0.5 eq NaBH4 Check CaCl2 quality RawStart->AddReagent Yes Extraction Aqueous Workup Performed? RawStart->Extraction No (Conversion Complete) WaterSoluble CRITICAL: Product is Water Soluble. Did you salt out? Extraction->WaterSoluble Yes RecoverAq Recover Aqueous Layer. Saturate w/ NaCl. Extract w/ EtOAc x 5. WaterSoluble->RecoverAq No RingOpen Check NMR for Ring Opening. (Broad signals @ 3-4 ppm?) WaterSoluble->RingOpen Yes ChangeReductant Switch from LAH to NaBH4/CaCl2. RingOpen->ChangeReductant Yes

Figure 2: Decision matrix for troubleshooting the reduction step.

Phase 4: Stability & Storage

Q: My product turned yellow/brown after a week in the fridge. Why? A: Oxazoles are weak bases but can be acid-sensitive.

  • Cause: Residual acid from the workup (if not neutralized) or spontaneous oxidation.

  • Prevention: Store the alcohol over activated 4Å molecular sieves under Argon.

  • Purification Note: When using silica gel chromatography, add 1% Triethylamine to the eluent to neutralize the acidity of the silica. Acidic silica can degrade the oxazole ring during purification.

References

  • Hamada, Y., et al. (1982). "Efficient Synthesis of Oxazoles." Chemical & Pharmaceutical Bulletin, 30(5), 1921-1924.

  • Turchi, I. J. (1981). "The Chemistry of Oxazoles." Industrial & Engineering Chemistry Product Research and Development, 20(1), 32-76.

  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles."[2] The Journal of Organic Chemistry, 58(14), 3604-3606.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before proceeding.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of (4-methyl-1,3-oxazol-2-yl)methanol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Oxazole-containing scaffolds are of paramount importance in medicinal chemistry and drug development, frequently appearing in a wide array of pharmacologically active compounds. The specific substitution pattern on the oxazole ring profoundly influences the molecule's electronic properties, stability, and, consequently, its reactivity. This guide provides an in-depth comparison of the reactivity of (4-methyl-1,3-oxazol-2-yl)methanol with its key positional isomers: (5-methyl-1,3-oxazol-2-yl)methanol, (2-methyl-1,3-oxazol-4-yl)methanol, and (2-methyl-1,3-oxazol-5-yl)methanol. Understanding these nuanced differences is critical for researchers and drug development professionals in designing synthetic routes and predicting the metabolic fate of oxazole-based drug candidates.

This analysis is grounded in the fundamental principles of heterocyclic chemistry, focusing on how the placement of the electron-donating methyl group and the versatile hydroxymethyl group alters the electron density distribution within the oxazole ring, thereby dictating the reactivity at various sites. We will explore key transformations including the oxidation of the hydroxymethyl group and the susceptibility of the oxazole ring to electrophilic attack.

Electronic Landscape of the Oxazole Ring

The 1,3-oxazole ring is an electron-rich heterocycle, but the electron distribution is not uniform. The nitrogen atom at position 3 is pyridine-like and electron-withdrawing, while the oxygen atom at position 1 is furan-like and electron-donating. The C2 position is the most electron-deficient due to its position between the two heteroatoms, making it susceptible to nucleophilic attack and influencing the acidity of protons at this position. Conversely, the C5 position is the most electron-rich and is the typical site for electrophilic substitution. The C4 position is also electron-rich, though to a lesser extent than C5.

The substituents on the ring further modulate this electronic landscape. A methyl group is a weak electron-donating group, which can increase the electron density of the ring, particularly at the position it is attached to and at conjugated positions. The hydroxymethyl group has a mild electron-withdrawing inductive effect but is primarily a site for chemical modification.

Comparative Reactivity Analysis

For a meaningful comparison, we will focus on two primary classes of reactions: the oxidation of the hydroxymethyl group to the corresponding aldehyde, a common metabolic transformation, and the susceptibility of the oxazole ring itself to electrophilic substitution.

Isomers Under Comparison:
  • Compound A: (4-methyl-1,3-oxazol-2-yl)methanol

  • Compound B: (5-methyl-1,3-oxazol-2-yl)methanol

  • Compound C: (2-methyl-1,3-oxazol-4-yl)methanol

  • Compound D: (2-methyl-1,3-oxazol-5-yl)methanol

Oxidation of the Hydroxymethyl Group

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation. The rate of this reaction can be influenced by the electronic environment around the alcohol. A more electron-rich environment can facilitate oxidation by stabilizing the developing positive charge on the carbon atom in the transition state.

Experimental Protocol: Comparative Oxidation with MnO₂

Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic and benzylic alcohols. The hydroxymethyl group attached to the oxazole ring behaves similarly.

Methodology:

  • To four separate round-bottom flasks, add one of the isomeric oxazolylmethanols (1 mmol) and chloroform (10 mL).

  • To each flask, add activated manganese dioxide (10 mmol, 10 eq.).

  • Stir the suspensions vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals (e.g., every 30 minutes).

  • Record the time required for complete consumption of the starting material.

Predicted Reactivity Order (Fastest to Slowest):

C > D > A ≈ B

Causality:

  • Compound C ((2-methyl-1,3-oxazol-4-yl)methanol): The hydroxymethyl group is at the C4 position. The electron-donating methyl group at C2 will increase the electron density of the ring, which in turn can stabilize the transition state of the oxidation at C4.

  • Compound D ((2-methyl-1,3-oxazol-5-yl)methanol): The hydroxymethyl group is at the electron-rich C5 position. The methyl group at C2 will have a less pronounced effect on the electron density at C5 compared to C4, leading to a slightly slower reaction rate than C.

  • Compounds A and B ((4-methyl- and 5-methyl-1,3-oxazol-2-yl)methanol): The hydroxymethyl group is at the electron-deficient C2 position. This inherent electron deficiency will destabilize the transition state, making the oxidation slower compared to when the hydroxymethyl group is at C4 or C5. The methyl group at C4 or C5 will have a minimal electronic influence on the distant C2 position.

Data Summary Table:

CompoundIsomerPosition of -CH₂OHPredicted Relative Oxidation Rate
A (4-methyl-1,3-oxazol-2-yl)methanolC2Slow
B (5-methyl-1,3-oxazol-2-yl)methanolC2Slow
C (2-methyl-1,3-oxazol-4-yl)methanolC4Fast
D (2-methyl-1,3-oxazol-5-yl)methanolC5Moderate
Electrophilic Aromatic Substitution (e.g., Nitration)

The oxazole ring can undergo electrophilic substitution, with the C5 position being the most favored site due to its higher electron density. The presence and position of the methyl group will significantly impact the feasibility and regioselectivity of this reaction.

Experimental Protocol: Comparative Nitration

Methodology:

  • To four separate temperature-controlled reaction vessels, add one of the isomeric oxazolylmethanols (1 mmol) dissolved in concentrated sulfuric acid at 0 °C.

  • Slowly add a nitrating mixture (1.1 eq. of nitric acid in sulfuric acid) to each vessel while maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture for a specified time (e.g., 1 hour).

  • Quench the reaction by carefully pouring it onto crushed ice.

  • Extract the product with an organic solvent, and analyze the product distribution by NMR or GC-MS to determine the extent of reaction and the regioselectivity.

Predicted Reactivity and Regioselectivity:

  • Compound A ((4-methyl-1,3-oxazol-2-yl)methanol): The C5 position is unsubstituted and activated by the C4-methyl group. Electrophilic substitution is expected to occur readily at the C5 position.

  • Compound B ((5-methyl-1,3-oxazol-2-yl)methanol): The most reactive C5 position is blocked by the methyl group. The C4 position is the next most likely site for substitution, but the reaction is expected to be slower than for Compound A.

  • Compound C ((2-methyl-1,3-oxazol-4-yl)methanol): The C5 position is unsubstituted and activated by the C4-hydroxymethyl group (after potential protection or if the reaction conditions allow) and the C2-methyl group. This isomer is expected to be highly reactive towards electrophilic substitution at C5.

  • Compound D ((2-methyl-1,3-oxazol-5-yl)methanol): The C5 position is blocked. Electrophilic attack would likely occur at the C4 position, but this is less favorable than C5 attack, leading to a slower reaction.

Reactivity Flowchart:

G cluster_A Compound A (4-methyl-1,3-oxazol-2-yl)methanol cluster_B Compound B (5-methyl-1,3-oxazol-2-yl)methanol cluster_C Compound C (2-methyl-1,3-oxazol-4-yl)methanol cluster_D Compound D (2-methyl-1,3-oxazol-5-yl)methanol A_start Isomer A A_prod 5-Nitro-4-methyl-1,3-oxazol-2-yl)methanol A_start->A_prod Fast (C5 attack) B_start Isomer B B_prod 4-Nitro-(5-methyl-1,3-oxazol-2-yl)methanol B_start->B_prod Slow (C4 attack) C_start Isomer C C_prod 5-Nitro-(2-methyl-1,3-oxazol-4-yl)methanol C_start->C_prod Very Fast (C5 attack) D_start Isomer D D_prod 4-Nitro-(2-methyl-1,3-oxazol-5-yl)methanol D_start->D_prod Slow (C4 attack)

Caption: Predicted outcomes of electrophilic nitration for the oxazole isomers.

Conclusion

The reactivity of (4-methyl-1,3-oxazol-2-yl)methanol and its positional isomers is a clear demonstration of how subtle structural changes can lead to significant differences in chemical behavior.

  • Reactivity of the Hydroxymethyl Group: The oxidation of the hydroxymethyl group is fastest when it is located at the more electron-rich C4 or C5 positions (Isomers C and D) and slowest when at the electron-deficient C2 position (Isomers A and B).

  • Reactivity of the Oxazole Ring: The susceptibility to electrophilic attack is highest for isomers with an unsubstituted C5 position (Isomers A and C), with the activating methyl group further enhancing this reactivity. When the C5 position is blocked, the reaction is significantly slower and proceeds at the C4 position.

These insights are crucial for synthetic chemists who can leverage these reactivity differences to achieve selective functionalization of the oxazole core. For medicinal chemists, this understanding helps in predicting potential sites of metabolism and in designing molecules with desired stability and reactivity profiles. The provided experimental frameworks offer a starting point for researchers to quantitatively assess these differences in their own laboratories.

References

  • Title: Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A Source: John Wiley & Sons URL: [Link]

  • Title: The Chemistry of Heterocyclic Compounds, Oxazoles Source: Wiley Online Library URL: [Link]

  • Title: Recent Advances in the Synthesis of Oxazoles Source: MDPI URL: [Link]

Comprehensive Validation Guide: Structure Elucidation of (4-Methyl-1,3-oxazol-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of the Structure of (4-Methyl-1,3-oxazol-2-yl)methanol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

The 1,3-oxazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in oncology (e.g., mitochondrial disruptors) and antimicrobial agents.[1] However, the synthesis of (4-methyl-1,3-oxazol-2-yl)methanol derivatives is fraught with regiochemical ambiguity. The cyclization of acyclic precursors (e.g., via Robinson-Gabriel or Bredereck reactions) often yields a mixture of 4-methyl and 5-methyl isomers.

Misassignment of these regioisomers can lead to months of wasted biological testing. This guide provides an authoritative, self-validating workflow to definitively confirm the structure of (4-methyl-1,3-oxazol-2-yl)methanol derivatives, comparing the efficacy of NMR, X-ray crystallography, and computational prediction.

Comparative Analysis of Validation Methodologies

The following table objectively compares the analytical techniques available for validating oxazole regiochemistry.

Table 1: Comparative Efficacy of Structural Validation Methods

MethodologyDefinitive PowerThroughputCostCore Utility
1D NMR (

H,

C)
ModerateHighLowPurity check & functional group verification. Often insufficient for ab initio regioisomer assignment without reference standards.
2D NMR (HMBC/NOESY) High MediumLowThe Workhorse. HMBC is critical for establishing connectivity across the heteroatoms where scalar coupling is absent.
X-ray Crystallography Absolute LowHighThe Gold Standard. Provides unambiguous 3D spatial arrangement. Required for lead compounds entering IND-enabling studies.
HRMS (Q-TOF/Orbitrap) LowHighMediumValidates elemental formula (C

H

N

O

) but cannot distinguish regioisomers (4-Me vs 5-Me).
DFT-NMR Prediction HighMediumLowUseful for comparing experimental shifts against calculated values when reference standards are unavailable.

The Regioisomer Challenge: 4-Methyl vs. 5-Methyl

The core challenge lies in distinguishing the 4-methyl isomer from the 5-methyl isomer.

  • 4-Methyl-1,3-oxazole: The C5 proton is often more deshielded due to proximity to the oxygen.

  • 5-Methyl-1,3-oxazole: The C4 proton is in a distinct electronic environment.

Causality in Analysis: You cannot rely solely on


H chemical shifts because solvent effects (CDCl

vs DMSO-

) can invert the relative positions of ring protons. Causality dictates that we must use through-bond (HMBC) or through-space (NOESY) interactions which are invariant to solvent perturbation.
Visualization: Structural Validation Ecosystem

The following diagram outlines the logical workflow for moving from a crude reaction mixture to a validated structure.

ValidationWorkflow Start Crude Reaction Mixture (Robinson-Gabriel/Bredereck) Purification Purification (Flash Chromatography) Start->Purification PrimaryQC Primary QC (LC-MS + 1H NMR) Purification->PrimaryQC Decision Is Purity > 95%? PrimaryQC->Decision Decision->Purification No SecondaryQC Secondary Validation (2D NMR: HMBC, NOESY) Decision->SecondaryQC Yes Ambiguity Ambiguity Remains? SecondaryQC->Ambiguity XRay Tertiary Validation (Single Crystal X-ray) Ambiguity->XRay Yes (Crystalline solid) Final Validated Structure (Ready for Bio-Assay) Ambiguity->Final No (Unambiguous) XRay->Final

Figure 1: Step-by-step structural validation ecosystem ensuring data integrity before biological testing.

Detailed Experimental Protocols

Protocol A: 2D NMR Validation (The "Self-Validating" Standard)

Objective: To distinguish (4-methyl-1,3-oxazol-2-yl)methanol from its 5-methyl isomer using Heteronuclear Multiple Bond Correlation (HMBC).

Reagents & Equipment:

  • Sample: ~10 mg of purified derivative.

  • Solvent: 0.6 mL DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent OH proton exchange and allow coupling visualization).
  • Instrument: 500 MHz NMR or higher.

Step-by-Step Methodology:

  • Sample Prep: Dissolve the compound completely. Filter if any turbidity exists to ensure sharp lines.

  • 1D Acquisition: Acquire a standard proton spectrum. Identify the methyl singlet (~2.1-2.4 ppm) and the ring proton (~7.5-8.0 ppm).

  • HMBC Setup: Configure the pulse sequence for long-range C-H coupling (typically optimized for

    
     Hz).
    
  • Analysis (The Logic Check):

    • 4-Methyl Isomer: Look for a correlation between the Methyl protons and C4 (quaternary) and C5 (methine). Crucially, the Ring Proton (H5) will show a strong correlation to the C4-Methyl carbon.

    • 5-Methyl Isomer: The Methyl protons will correlate to C5 (quaternary) and C4 (methine). The Ring Proton (H4) will show a correlation to the C5-Methyl carbon.

    • Self-Validation: If the ring proton shows a correlation to the same carbon that the methyl group is attached to (2-bond coupling) vs. the adjacent carbon (3-bond coupling), you can map the skeleton.

Protocol B: Single Crystal X-ray Diffraction (The "Gold Standard")

Objective: Absolute configuration determination.

Crystallization Strategy: Oxazole methanols are often oils or low-melting solids. To facilitate crystallization:

  • Derivatization: React the alcohol with p-nitrobenzoyl chloride. The resulting ester often crystallizes readily due to

    
    -stacking of the nitrobenzene moiety.
    
  • Slow Evaporation: Dissolve the derivative in a mixture of DCM/Hexanes (1:1). Allow slow evaporation at 4°C.

Regioisomer Discrimination Logic

The following decision tree illustrates the mental model a Senior Scientist uses to assign the structure based on spectral data.

DecisionTree Input Acquire HMBC Spectrum CheckMe Methyl Group Correlations Input->CheckMe PathA Me correlates to Quaternary C (C4) CheckMe->PathA Strong 2-bond PathB Me correlates to Quaternary C (C5) CheckMe->PathB Strong 2-bond ResultA 4-Methyl Isomer (Target) PathA->ResultA ResultB 5-Methyl Isomer (Byproduct) PathB->ResultB

Figure 2: Logical decision tree for assigning oxazole regiochemistry via HMBC.

References

  • PubChem. "1,3-Oxazol-4-ylmethanol | C4H5NO2."[2] National Library of Medicine. [Link]

  • RCSB PDB. "Crystal Structure Validation of Oxazole-containing Ligands." Protein Data Bank. [Link]

  • MDPI. "Synthesis, Characterization, and Biological Evaluation of Novel Oxazole Derivatives." Molecules. [Link][3][4][5][6]

Sources

biological activity of (4-methyl-1,3-oxazol-2-yl)methanol versus similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: (4-Methyl-1,3-oxazol-2-yl)methanol & Bioisosteric Scaffolds

Executive Summary: The Fragment Perspective

(4-Methyl-1,3-oxazol-2-yl)methanol (CAS: 100788-30-1) is rarely a standalone therapeutic agent. Instead, it serves as a privileged pharmacophore in Fragment-Based Drug Discovery (FBDD). Its value lies in its ability to serve as a rigid, polar spacer that orients substituents into specific receptor pockets—most notably in kinase inhibitors and tubulin destabilizers.

This guide compares the biological potential of this oxazole fragment against its two primary bioisosteres: the Thiazole analog (sulfur substitution) and the Isoxazole analog (heteroatom shuffle).

Quick Comparison Matrix
Feature(4-Methyl-1,3-oxazol-2-yl)methanol (4-Methyl-1,3-thiazol-2-yl)methanol (3-Methylisoxazol-5-yl)methanol
Core Structure Oxazole (O, N 1,3-position)Thiazole (S, N 1,3-position)Isoxazole (O, N 1,2-position)
Electronic Character Electron-rich, Hard H-bond AcceptorLess electronegative, Soft S-interactionElectron-deficient, weak H-bond acceptor
Lipophilicity (cLogP) Low (~ -0.5 to 0.[1]2)Moderate (~ 0.5 to 0.8)Low (~ -0.3 to 0.1)
Metabolic Stability Moderate (Ring opening possible)High (Resistant to oxidative metabolism)High (Stable isoxazole ring)
Primary Bioactivity Tubulin Inhibition , AntimicrobialKinase Inhibition , Peptide MimeticsIon Channel Modulation (GABA/Ca2+)

Physicochemical & Mechanistic Analysis

The choice between oxazole and thiazole scaffolds often dictates the potency and solubility of the final drug candidate.

Bioisosterism: Oxygen vs. Sulfur[2]
  • Oxazole (Oxygen): The oxygen atom is significantly more electronegative than sulfur. This makes the oxazole ring a "harder" base, capable of engaging in stronger hydrogen bonding with serine or threonine residues in protein active sites. However, this also increases water solubility, which can be a liability for membrane permeability if not balanced by lipophilic tails.

  • Thiazole (Sulfur): The sulfur atom is larger and more polarizable ("softer"). Thiazole derivatives often show superior binding affinity in hydrophobic pockets (e.g., ATP-binding sites of kinases) due to van der Waals interactions and "sigma-hole" bonding capabilities that oxygen lacks.

Regioisomerism: 4-Methyl vs. 5-Methyl

The position of the methyl group dictates the vector of the hydroxymethyl handle.

  • 4-Methyl: Orients the C-2 alcohol handle at a specific angle relative to the ring plane, often preferred for Combretastatin A-4 (CA-4) analogs where the oxazole replaces the cis-olefin bridge.

  • 5-Methyl: Creates a more linear vector, often used in linear peptide mimetics.

Biological Activity Profiles

Anticancer Activity: Tubulin Destabilization

The most validated application of (4-methyl-1,3-oxazol-2-yl)methanol derivatives is as a bridge in tubulin polymerization inhibitors.

  • Mechanism: The oxazole ring mimics the cis-double bond of Combretastatin A-4, locking the two aryl rings in the correct orientation to bind to the Colchicine Binding Site on

    
    -tubulin.
    
  • Performance:

    • Oxazole Derivatives: High potency (IC50 < 10 nM) against MCF-7 and HeLa cell lines. The oxazole ring improves water solubility compared to the natural stilbene.

    • Thiazole Derivatives: Often show slightly higher potency due to increased lipophilicity, but lower metabolic stability in some contexts.

DOT Diagram: Microtubule Destabilization Pathway

TubulinPathway Compound Oxazole Derivative (Ligand) Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin Binds to Complex Ligand-Tubulin Complex Tubulin->Complex Forming Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Induces

Caption: Mechanism of action for oxazole-based antimitotic agents targeting the colchicine binding site.

Antimicrobial Activity

Oxazole-2-methanol derivatives have shown efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • SAR Insight: Activity increases significantly when the hydroxymethyl group is esterified with lipophilic acids or coupled to sulfonamides. The free alcohol is generally inactive (MIC > 128

    
    g/mL), whereas the ester derivatives can reach MICs of 2-4 
    
    
    
    g/mL.

Experimental Protocols

To validate the activity of this scaffold, researchers must first synthesize a relevant derivative and then screen it.[2]

Synthesis of Probe Compound (Esterification)

Objective: Convert the inactive alcohol fragment into a lipophilic ester probe for biological screening.

  • Reagents: (4-methyl-1,3-oxazol-2-yl)methanol (1.0 eq), Benzoyl chloride (1.2 eq), Triethylamine (1.5 eq), DCM (Solvent).

  • Procedure:

    • Dissolve (4-methyl-1,3-oxazol-2-yl)methanol in dry DCM at 0°C under

      
      .
      
    • Add Triethylamine dropwise.

    • Add Benzoyl chloride slowly to control exotherm.

    • Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Wash with

      
      , brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Silica gel flash chromatography.

MTT Cytotoxicity Assay (Standardized)

Objective: Determine IC50 of the synthesized oxazole derivative against cancer cell lines (e.g., HeLa).

  • Cell Seeding: Seed HeLa cells (5,000 cells/well) in a 96-well plate with DMEM + 10% FBS. Incubate 24h at 37°C/5%

    
    .
    
  • Treatment: Add serial dilutions of the oxazole derivative (0.01

    
    M to 100 
    
    
    
    M). Include DMSO control (<0.5%). Incubate for 48h.
  • MTT Addition: Add 20

    
    L MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.
    
  • Solubilization: Aspirate media. Add 150

    
    L DMSO to dissolve purple formazan crystals.
    
  • Measurement: Read Absorbance at 570 nm.

  • Analysis: Plot % Viability vs. Log[Concentration] to calculate IC50 using non-linear regression.

Comparative Workflow: Fragment to Lead

The following diagram illustrates how the (4-methyl-1,3-oxazol-2-yl)methanol fragment is utilized in a drug discovery campaign compared to its thiazole counterpart.

FBDD_Workflow Fragment Fragment Selection (Oxazole vs Thiazole) Linking Linker Strategy (Ester/Amide Bond) Fragment->Linking Chemical Modification Screening Primary Screening (MTT / Kinase Assay) Linking->Screening Bioactivity Test Optimization Lead Optimization (SAR Expansion) Screening->Optimization Hit Identified Optimization->Screening Iterative Cycle Candidate Clinical Candidate Optimization->Candidate High Potency Good ADME

Caption: Fragment-Based Drug Discovery workflow utilizing oxazole/thiazole methanol scaffolds.

References

  • BenchChem. (2025). The Diverse Biological Activities of 4-Methyloxazole Derivatives: A Technical Overview for Drug Discovery. Link

  • PubChem. (2025). (4-Methyl-1,3-thiazol-2-yl)methanol Compound Summary. National Library of Medicine. Link

  • Abcam. (2025). MTT Assay Protocol for Cell Viability. Link

  • ResearchGate. (2024). Structure-activity relationship of thiazole versus oxazole isosteres against VEGFR-2. Link

  • MDPI. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of Bioisosteres. Link[3]

Sources

comparative study of different synthetic routes to (4-methyl-1,3-oxazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Methyl-1,3-oxazol-2-yl)methanol (CAS: 100788-29-6, verify specific isomer) is a critical heterocyclic building block, often employed as a bioisostere for amide or ester linkages and as a precursor in the synthesis of Vitamin B6 analogs and various anti-infective agents. Its structural integrity—specifically the hydroxymethyl group at C2 and the methyl group at C4—requires precise synthetic planning to avoid regioisomeric contamination (e.g., the 5-methyl isomer).

This guide evaluates three distinct synthetic pathways, prioritizing operational feasibility, scalability, and regiocontrol.

  • Route A (Recommended for Scale): Hydride reduction of Ethyl 4-methyloxazole-2-carboxylate.

  • Route B (Recommended for Speed): C2-Lithiation of 4-methyloxazole followed by formylation.

  • Route C (De Novo): Direct Hantzsch cyclization using chloroacetone and glycolamide derivatives.

Route A: Reduction of Ethyl 4-methyloxazole-2-carboxylate

Status: Industry Standard | Scalability: High | Regio-fidelity: 100%

This route is the most robust for large-scale preparation. It relies on the commercial availability or reliable synthesis of the ester precursor, ensuring the oxazole ring's substitution pattern is fixed before the sensitive reduction step.

Strategic Logic

The ester moiety at C2 is highly electrophilic, while the oxazole ring itself is relatively stable to nucleophilic hydride reagents under controlled conditions. Lithium Aluminum Hydride (LiAlH


) provides rapid and quantitative conversion. For milder conditions (e.g., presence of other reducible groups), Sodium Borohydride (NaBH

) with Calcium Chloride (CaCl

) can be employed.
Experimental Protocol

Precursor: Ethyl 4-methyloxazole-2-carboxylate (CAS: 90892-99-2).[1][2]

Step-by-Step Methodology (LiAlH


 Reduction): 
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reagent Prep: Charge the flask with anhydrous THF (50 mL) and cool to 0°C. Carefully add LiAlH

    
     (1.5 equiv, powder or pellets) under nitrogen flow.
    
  • Addition: Dissolve Ethyl 4-methyloxazole-2-carboxylate (1.0 equiv, 10 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH

    
     suspension over 15 minutes, maintaining internal temperature <5°C.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Quench (Fieser Method): Cool back to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH
      
      
      used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL Water.
      
  • Workup: Stir the granular white precipitate for 30 minutes. Filter through a Celite pad. Wash the pad with warm THF (2 x 20 mL).

  • Purification: Dry the filtrate over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. The resulting oil is typically >95% pure. If necessary, purify via flash chromatography (SiO
    
    
    , 0-5% MeOH in DCM).
Workflow Diagram

RouteA Start Ethyl 4-methyloxazole- 2-carboxylate Reagent LiAlH4 (1.5 eq) THF, 0°C Start->Reagent Intermediate Tetrahedral Aluminate Complex Reagent->Intermediate Hydride Attack Quench Fieser Workup (H2O/NaOH) Intermediate->Quench Hydrolysis Product (4-methyl-1,3-oxazol- 2-yl)methanol Quench->Product Isolation

Figure 1: Reductive synthesis workflow ensuring retention of regiochemistry.

Route B: C2-Lithiation / Formylation

Status: Academic/Research | Scalability: Moderate | Atom Economy: High

This route utilizes the inherent acidity of the C2-proton (pKa ~20) in 4-methyloxazole. It is a direct "one-pot" functionalization that avoids the need for ester precursors.

Strategic Logic

Oxazoles can be deprotonated exclusively at C2 using organolithium reagents at low temperatures. The resulting 2-lithiooxazole species is a potent nucleophile that traps formaldehyde to generate the hydroxymethyl group directly.

Experimental Protocol

Precursor: 4-Methyloxazole (Commercial or synthesized via Bredereck reaction).

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk flask under Argon.

  • Lithiation: Dissolve 4-methyloxazole (1.0 equiv, 10 mmol) in anhydrous THF (40 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add

    
    -Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes. The solution often turns yellow/orange. Stir for 30 minutes at -78°C.
    
    • Critical: Do not allow temperature to rise, or ring opening (isocyanide formation) may occur.

  • Trapping:

    • Option A (Gas): Generate formaldehyde gas by heating paraformaldehyde and bubble it into the reaction mixture via a cannula.

    • Option B (Solid): Add Paraformaldehyde (3.0 equiv, dried vacuum) in one portion. Allow to warm slowly to RT overnight.

  • Quench: Add saturated NH

    
    Cl solution (20 mL) at 0°C.
    
  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine. Dry over MgSO

    
    .
    
  • Purification: Flash chromatography is usually required to remove unreacted starting material and polymeric formaldehyde residues.

Mechanistic Pathway

RouteB Start 4-Methyloxazole Lithiation Lithiation (n-BuLi, -78°C) Start->Lithiation Species 2-Lithio-4-methyloxazole (Nucleophilic Species) Lithiation->Species C2 Deprotonation Trap Formaldehyde (HCHO) Electrophilic Trap Species->Trap Nucleophilic Attack Product (4-methyl-1,3-oxazol- 2-yl)methanol Trap->Product Protonation

Figure 2: Organometallic C-H functionalization pathway.

Route C: De Novo Hantzsch Cyclization

Status: Historical/Alternative | Scalability: Low | Regio-fidelity: Variable

If the ester precursor is unavailable, the oxazole ring can be constructed from acyclic precursors. The Hantzsch synthesis (halo-ketone + amide) is the most relevant here.

Strategic Logic

Reaction of Chloroacetone (provides C4-Methyl and C5-H) with Glycolamide (provides C2-Hydroxymethyl) yields the target directly. However, glycolamide is prone to self-condensation, so a protected form (e.g., Acetoxyacetamide) is often used, followed by hydrolysis.

Reaction:



Note: Hantzsch synthesis with


-haloketones typically yields 2,4-disubstituted  oxazoles, confirming this route produces the correct regioisomer (unlike Robinson-Gabriel of acetamidoacetone, which yields 2,5-isomers).

Comparative Analysis

FeatureRoute A: Ester ReductionRoute B: LithiationRoute C: De Novo Hantzsch
Yield High (85-95%)Moderate (60-75%)Low to Moderate (30-50%)
Regiocontrol Perfect (Defined by starting material)Perfect (C2 is most acidic)High (Mechanism dictates 2,4)
Reagents LiAlH

, THF (Standard)
n-BuLi, THF (Pyrophoric)Chloroacetone (Lachrymator)
Conditions 0°C to RT-78°C (Cryogenic)High Heat / Reflux
Scalability Excellent (Kg scale possible)Difficult (Cooling requirements)Moderate (Purification issues)
Cost Moderate (Ester cost)Low (Generic reagents)Low

References

  • Benchchem Technical Guides. Synthesis of (5-Methyl-1,3-oxazol-2-yl)methanol and Derivatives. (General methodology for oxazole ester reductions).

  • Organic Syntheses. General Hantzsch Oxazole Synthesis Protocols. (Regioselectivity confirmation: Halo-ketones yield 2,4-substitution).

  • Vedejs, E., et al. Lithiation of Oxazoles. J. Org.[3] Chem. (Establishes C2-lithiation selectivity).

  • PubChem Compound Summary. Ethyl 4-methyloxazole-2-carboxylate (CAS 90892-99-2).[1][2]

  • ResearchGate. Regioselectivity in Hantzsch Thiazole/Oxazole Synthesis.

Sources

A Comparative Guide to Confirming the Purity of Synthesized (4-methyl-1,3-oxazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and preclinical success. This guide provides an in-depth comparison of the primary analytical techniques for validating the purity of (4-methyl-1,3-oxazol-2-yl)methanol, a heterocyclic alcohol with potential applications in medicinal chemistry. We will explore the strengths and nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy, supported by detailed experimental protocols and comparative data.

The Imperative of Purity in Drug Discovery

The presence of impurities, such as starting materials, by-products, or degradation products, can significantly impact the biological activity and toxicity of a compound.[1] Therefore, a multi-faceted analytical approach is not just recommended but essential to ensure the integrity of research data and the safety of potential therapeutics. The workflow for synthesizing and validating the purity of a novel compound like (4-methyl-1,3-oxazol-2-yl)methanol is a systematic process of synthesis, purification, and rigorous analytical characterization.

Synthesis and Purity Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Confirmation & Characterization Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification HPLC HPLC Purity Assessment Purification->HPLC NMR NMR Structural Confirmation HPLC->NMR MS MS Molecular Weight Verification NMR->MS FTIR FTIR Functional Group Analysis MS->FTIR Final Pure Compound for Biological Screening FTIR->Final

Caption: General workflow from synthesis to purity validation.

Orthogonal Analytical Approaches for Purity Determination

A robust purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection mechanisms are employed. This minimizes the risk of co-eluting impurities or overlooking non-chromophoric substances.

Technique Principle of Detection Information Provided Primary Application in Purity Assessment
HPLC Differential partitioning between stationary and mobile phases, detected by UV absorbance.Quantitative purity, presence of impurities with chromophores.Primary method for quantitative purity determination (e.g., % area).
NMR Nuclear spin transitions in a magnetic field.Detailed structural information, identification of impurities with distinct proton/carbon environments.Structural confirmation and identification of structurally related impurities.
MS Mass-to-charge ratio of ionized molecules and their fragments.Molecular weight confirmation, elemental composition (HRMS), structural information from fragmentation.Confirmation of molecular identity and detection of impurities with different masses.
FTIR Vibrational transitions of chemical bonds upon absorption of infrared radiation.Presence of specific functional groups.Confirmation of functional groups and detection of impurities with different functional groups.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the most common method for determining the purity of small organic molecules due to its high resolution, sensitivity, and quantitative accuracy.[2][3]

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B

    • 20-25 min: Column re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm and 254 nm.

  • Sample Preparation: Dissolve the synthesized (4-methyl-1,3-oxazol-2-yl)methanol in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

Data Interpretation

The purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks. A high-purity sample should exhibit a single major peak with minimal secondary peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unparalleled detail about the chemical structure of a molecule, making it an indispensable tool for confirming the identity of the synthesized compound and identifying any structurally related impurities.[1]

Predicted ¹H and ¹³C NMR Data for (4-methyl-1,3-oxazol-2-yl)methanol
Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted Integration 4-methyloxazole ¹H NMR (CDCl₃)
-CH₃~2.2s3H2.15 (s, 3H)
-CH₂OH~4.7s2H-
-OHVariable (broad)s1H-
Oxazole H-5~7.1s1H7.05 (s, 1H)
Assignment Predicted ¹³C Chemical Shift (ppm) 4-methyloxazole ¹³C NMR (CDCl₃)
-CH₃~1111.5
-CH₂OH~55-
Oxazole C-2~160-
Oxazole C-4~139138.5
Oxazole C-5~126125.2
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phasing, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized compound and providing structural information through fragmentation patterns.[5]

Predicted Mass Spectrum for (4-methyl-1,3-oxazol-2-yl)methanol

Based on the molecular formula (C₅H₇NO₂), the expected exact mass is 113.0477 g/mol . The predicted mass spectrum for the constitutional isomer, (4-methyl-1,3-oxazol-5-yl)methanol, shows a prominent [M+H]⁺ ion at m/z 114.05495.[6] A similar result is expected for the target molecule.

Ion Predicted m/z
[M+H]⁺114.0550
[M+Na]⁺136.0369
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expected FTIR Absorption Bands for (4-methyl-1,3-oxazol-2-yl)methanol
Wavenumber (cm⁻¹) Functional Group Vibrational Mode
~3300 (broad)O-HStretching
~2950-2850C-H (aliphatic)Stretching
~1600C=N (oxazole ring)Stretching
~1100C-OStretching
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Comparative Analysis and Conclusion

The purity of synthesized (4-methyl-1,3-oxazol-2-yl)methanol should be assessed using a combination of these orthogonal analytical techniques.

Purity_Confirmation_Logic cluster_Primary_Analysis Primary Purity & Identity cluster_Structural_Validation Structural Confirmation Synthesized_Compound Synthesized (4-methyl-1,3-oxazol-2-yl)methanol HPLC HPLC Analysis (>95% Purity?) Synthesized_Compound->HPLC MS Mass Spec Analysis (Correct MW?) Synthesized_Compound->MS Decision Compound Pure and Correctly Identified? HPLC->Decision MS->Decision NMR NMR Spectroscopy (Correct Structure?) Pass Proceed to Biological Studies NMR->Pass Yes Fail Re-purify or Re-synthesize NMR->Fail No FTIR FTIR Spectroscopy (Correct Functional Groups?) FTIR->Pass Yes FTIR->Fail No Decision->NMR Yes Decision->FTIR Yes Decision->Fail No

Caption: Logical workflow for confirming compound purity and identity.

While HPLC provides the primary quantitative measure of purity, NMR is crucial for confirming the identity of the main component and any impurities. Mass spectrometry provides an essential checkpoint for the molecular weight, and FTIR offers a quick confirmation of the key functional groups. By integrating the data from these complementary techniques, researchers can confidently establish the purity and structural integrity of their synthesized (4-methyl-1,3-oxazol-2-yl)methanol, ensuring the reliability and reproducibility of subsequent biological studies.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Methyloxazole and its Derivatives.
  • PubChem. (n.d.). 4-Methyloxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Oxazole. Retrieved from [Link]

  • PubChem. (n.d.). Oxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Automated Topology Builder (ATB) and Repository. (n.d.). Oxazole. Retrieved from [Link]

  • NIST. (n.d.). Oxazole, 4,5-dihydro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds.
  • BenchChem. (2025). Analytical methods for detecting impurities in 2-(p-Tolyl)oxazole samples.
  • BenchChem. (2025). A Comparative Guide to Purity Validation of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone via HPLC.
  • FooDB. (2010). Showing Compound 2-Ethyl-4-methyloxazole (FDB016987). Retrieved from [Link]

  • Kerber, A. (n.d.).
  • ResearchGate. (2021). 1H NMR spectrum of compound 4. Retrieved from [Link]

  • NIST. (n.d.). Oxazole, 4,5-dihydro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

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  • ResearchGate. (n.d.). Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy- And 2-methyl-4-hydroxyquinolines.
  • ACS Omega. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions.
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A Comparative Guide to the Regioselectivity in Reactions of (4-Methyl-1,3-oxazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, oxazoles are a cornerstone, serving as vital precursors in medicinal chemistry and natural product synthesis.[1] Among them, (4-methyl-1,3-oxazol-2-yl)methanol presents a particularly interesting case for studying regioselectivity. The molecule possesses multiple reactive sites: the C5 position on the oxazole ring, the methyl group at C4, the hydroxyl group on the substituent at C2, and the C2 position itself, which is susceptible to deprotonation.[2][3] This guide provides an in-depth analysis of how different reaction types and conditions dictate the site of chemical modification, offering a predictive framework for synthetic chemists.

The Landscape of Reactivity: An Overview

The reactivity of the (4-methyl-1,3-oxazol-2-yl)methanol core is a delicate balance of electronic effects. The oxazole ring is generally electron-deficient, which can make electrophilic substitution challenging without activating groups.[2][4] The nitrogen atom at position 3 acts as a pyridine-type nitrogen, making it a site for protonation or alkylation.[3] The oxygen atom at position 1 behaves like a furan-type oxygen, imparting diene character to the ring, which can be exploited in cycloaddition reactions.[3]

The substituents dramatically influence this intrinsic reactivity:

  • 4-Methyl Group: As an electron-donating group, it activates the ring, particularly enhancing the electron density at the C5 position, making it a prime target for electrophilic attack.[2]

  • 2-Hydroxymethyl Group: This group is not merely a passive appendage. Its hydroxyl moiety can be a site for various transformations. Furthermore, it can act as a directing group in metalation reactions, influencing the regioselectivity of deprotonation on the oxazole ring.

Below is a diagram illustrating the key reactive sites of (4-methyl-1,3-oxazol-2-yl)methanol.

Caption: Key reactive sites on (4-methyl-1,3-oxazol-2-yl)methanol.

Comparative Analysis of Key Reactions

Electrophilic Aromatic Substitution

Due to the electron-deficient nature of the oxazole ring, electrophilic aromatic substitution typically requires harsh conditions or the presence of activating groups.[2] The 4-methyl group in our target molecule serves this activating role.

Vilsmeier-Haack Formylation: This reaction is a classic example of electrophilic substitution on an activated oxazole ring. The electron-donating methyl group at C4 strongly directs the incoming electrophile (the Vilsmeier reagent) to the C5 position.[2][4]

ReactionReagentPrimary Site of AttackAlternative SitesReference
FormylationPOCl₃, DMFC5C2 (minor, if at all)[4]
BrominationBr₂, Acetic AcidC5Ring cleavage can occur[4]

Mechanistic Insight: The directing effect of the C4-methyl group can be attributed to the stabilization of the sigma complex intermediate. When the electrophile attacks the C5 position, a resonance structure can be drawn where the positive charge is adjacent to the methyl group, which stabilizes it through hyperconjugation. This stabilization is not possible if the attack occurs at the C2 position.

Metalation and Subsequent Electrophilic Quench

Metalation, particularly lithiation, is a powerful tool for functionalizing oxazoles. The regioselectivity of this reaction is highly dependent on the directing ability of substituents and the base used.

For (4-methyl-1,3-oxazol-2-yl)methanol, the hydroxymethyl group at C2 is expected to be a potent directing group. However, the acidity of the hydroxyl proton means that at least one equivalent of a strong base will be consumed to form the alkoxide. A second equivalent of base is then required for deprotonation of the ring.

Directed ortho-Metalation (DoM): While direct experimental data on (4-methyl-1,3-oxazol-2-yl)methanol is scarce in the provided search results, we can infer from related systems. In many heterocyclic systems, a hydroxyl-bearing substituent can direct lithiation to the adjacent position. However, the most acidic proton on the oxazole ring is typically at the C2 position.[2][3] This creates a competitive scenario. Given that our molecule already has a substituent at C2, the next most likely site for deprotonation under thermodynamic control would be C5, influenced by the C4-methyl group. In contrast, kinetic deprotonation might still favor any remaining proton at C2 if steric hindrance is low. For oxazoles with an available C2 proton, lithiation occurs there preferentially.[3][5]

Comparative Analysis of Lithiation Sites:

PositionDirecting GroupBaseConditionsExpected Outcome
C54-Methyln-BuLi, TMEDA-78 °C to 0 °CLithiation at C5, followed by reaction with an electrophile.
C2(Hypothetical if C2 were unsubstituted)n-BuLi-78 °CLithiation at C2 is generally favored on the parent oxazole ring.[3]

The presence of an oxazoline at the 4-position has been shown to be an effective directing group for lithiation at the C2 position, while also preventing the electrocyclic ring-opening that can plague 2-lithiooxazoles.[5] This suggests that strategic placement of directing groups is a viable strategy for controlling regioselectivity.

Reactions at the Hydroxyl Group

The 2-hydroxymethyl substituent offers a versatile handle for a range of synthetic transformations, which proceed independently of ring substitution reactions.

  • Oxidation: Oxidation of the primary alcohol to an aldehyde or carboxylic acid can be achieved using standard reagents (e.g., PCC, PDC, or Swern oxidation for the aldehyde; Jones reagent or KMnO₄ for the carboxylic acid). These transformations provide access to 2-formyloxazoles or 2-carboxoyloxazoles, which are valuable building blocks.

  • Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution. Alternatively, conversion to a halide (e.g., using SOCl₂ or PBr₃) prepares the molecule for reactions like the formation of phosphonium salts for Wittig reactions or coupling reactions.[6]

  • N-Methylation (via "Borrowing Hydrogen"): In more advanced applications, methanol itself can be used as a C1 source for methylation of amines in a "borrowing hydrogen" strategy catalyzed by transition metals.[7] While this is not a direct reaction of our starting material, it illustrates the synthetic utility of related alcohol functionalities.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation at the C5 Position

This protocol describes a general procedure for the formylation of an activated oxazole, adapted from established methods.[4]

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 eq.) in anhydrous dimethylformamide (DMF, 5 volumes) to 0 °C.

  • Reaction: To this cooled solution, add a solution of (4-methyl-1,3-oxazol-2-yl)methanol (1.0 eq.) in anhydrous DMF (2 volumes) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-(hydroxymethyl)-4-methyl-1,3-oxazole-5-carbaldehyde.

G Start Start: (4-methyl-1,3-oxazol-2-yl)methanol Reagents Reagents: 1. POCl3, DMF, 0°C 2. RT, 4-6h Start->Reagents Workup Work-up: Ice, NaHCO3 solution Reagents->Workup Extraction Extraction: Ethyl Acetate Workup->Extraction Purification Purification: Column Chromatography Extraction->Purification Product Product: 2-(hydroxymethyl)-4-methyl-1,3-oxazole-5-carbaldehyde Purification->Product

Caption: Workflow for Vilsmeier-Haack formylation.

Protocol 2: Lithiation and Quench at the C5 Position (Proposed)

This proposed protocol is based on general principles of directed metalation and assumes the C4-methyl group directs lithiation to C5.

  • Setup: To a flame-dried, nitrogen-purged flask, add a solution of (4-methyl-1,3-oxazol-2-yl)methanol (1.0 eq.) in anhydrous THF (10 volumes). Cool the solution to -78 °C.

  • Deprotonation: Add n-butyllithium (n-BuLi, 2.2 eq., 2.5 M in hexanes) dropwise. The first equivalent deprotonates the hydroxyl group, and the second is for ring deprotonation.

  • Metalation: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over 1 hour to facilitate metalation at the thermodynamically favored C5 position.

  • Electrophilic Quench: Cool the solution back to -78 °C and add the desired electrophile (e.g., iodomethane, 1.5 eq.) dropwise.

  • Work-up: After stirring for 2 hours at -78 °C, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Allow the mixture to warm to room temperature and extract with diethyl ether. Dry the combined organic layers over magnesium sulfate, filter, and concentrate. Purify by column chromatography to yield the 5-substituted product.

Conclusion

The regioselectivity of reactions involving (4-methyl-1,3-oxazol-2-yl)methanol is a nuanced interplay of electronic effects, directing groups, and reaction conditions. For electrophilic substitution, the C4-methyl group reliably directs incoming electrophiles to the C5 position. In metalation reactions, a competition exists between the directing influence of the 2-hydroxymethyl group and the inherent acidity of the oxazole ring protons, with the C5 position being a likely site for functionalization under thermodynamic control. Finally, the 2-hydroxymethyl group itself provides a reliable handle for a variety of functional group interconversions. A thorough understanding of these competing factors allows for the rational design of synthetic routes to selectively functionalize this versatile heterocyclic scaffold.

References

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  • Harding, J. R., & Savage, G. P. (2014). Regioselective 1,3-Dipolar Cycloaddition Reactions of 4-Methylene-2-oxazolidinones with Benzonitrile Oxide. Australian Journal of Chemistry, 67(7), 1075-1080.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-Methyloxazole and 5-Methyloxazole.
  • Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1034-1074.
  • Gomha, S. M., & Abdel-Aziz, H. M. (2010). Synthesis and Reactivity of[2][6][8]Triazolo-annelated Quinazolines. Molecules, 15(10), 7016-7034.

  • Al-Awsh, Z. A., et al. (2020). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega, 5(15), 8752-8763.
  • Boy, K. M. (2018). Synthesis and Reactions of Oxazoles.
  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643-9647.
  • Pailloux, S., et al. (2010). Synthesis and reactivity of (benzoxazol-2-ylmethyl)phosphonic acid. Inorganic Chemistry, 49(20), 9369-9379.
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  • Al-Hiari, Y. M., et al. (2001). Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo-1,2,4,5-tetrahydro[2][6][8]triazolo[4,3-a]quinazolin-5-one. Part 1: Reactions at the Sulfur Atom. Molecules, 6(6), 485-496.

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
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  • Zaynutdinov, R. R., et al. (2021). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology, 7(4), 1-8.
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  • Alberola, A., et al. (2002). Metalation of 4-oxazolinyloxazole derivatives. A convenient route to 2,4-bifunctionalized oxazoles. The Journal of Organic Chemistry, 67(11), 3601-3606.
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Efficacy of Catalysts for (4-Methyl-1,3-oxazol-2-yl)methanol Synthesis: A Chemoselectivity Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & The Chemoselectivity Challenge

(4-Methyl-1,3-oxazol-2-yl)methanol is a highly versatile synthon in medicinal chemistry, providing a functionalized heterocyclic scaffold for downstream diversification. The most atom-economical route to this core is the Robinson-Gabriel cyclodehydration of an


-acylamino ketone precursor, specifically N-(2-oxopropyl)2-hydroxyacetamide.

However, the presence of an unprotected primary alcohol (the hydroxymethyl group) on the precursor introduces a severe chemoselectivity challenge. The ideal catalyst must orchestrate the intramolecular cyclodehydration of the amide and ketone moieties without activating the aliphatic hydroxyl group toward unwanted nucleophilic substitution or elimination. This guide objectively compares the efficacy of traditional and modern catalyst systems for this specific transformation, providing researchers with a mechanistic roadmap to avoid common synthetic pitfalls.

Mechanistic Pathways & Catalyst Pitfalls

In early-stage route scouting, the choice of cyclodehydrating agent dictates the ultimate fate of the primary alcohol.

G A N-(2-oxopropyl)2-hydroxyacetamide (Precursor) B (4-methyl-1,3-oxazol-2-yl)methanol (Target Product) A->B Zn(OTf)2 (Cat.) or T3P Chemoselective Cyclodehydration C 2-(chloromethyl)-4-methyloxazole (Chlorinated Byproduct) A->C POCl3 Harsh Dehydration + Chlorination D 2-(iodomethyl)-4-methyloxazole (Iodinated Byproduct) A->D Wipf Protocol (PPh3, I2, Et3N) Cyclodehydration + Appel Reaction

Caption: Chemoselectivity pathways in the cyclodehydration of N-(2-oxopropyl)2-hydroxyacetamide.

I. Phosphorus Oxychloride ( ) - The Historical Standard

 is a harsh, stoichiometric dehydrating agent traditionally used in Robinson-Gabriel syntheses [1][1]. While it effectively drives oxazole formation, it concurrently phosphorylates the primary alcohol. Subsequent intramolecular or intermolecular chloride attack via an 

mechanism yields 2-(chloromethyl)-4-methyloxazole. This lack of chemoselectivity renders

entirely unsuitable for unprotected substrates.
II. The Wipf Protocol ( ) - The Halogenation Trap

Developed as a mild alternative for sensitive stereocenters, the Wipf protocol is highly effective for standard


-keto amides [2][2]. However, applying this to N-(2-oxopropyl)2-hydroxyacetamide triggers a classic Appel reaction. The triphenylphosphine-iodine complex activates the primary alcohol, converting it quantitatively to an alkyl iodide, yielding 2-(iodomethyl)-4-methyloxazole.
III. Propylphosphonic Anhydride (T3P) - The Mild Alternative

T3P is a mild, low-toxicity coupling and dehydrating agent [3][3]. While it successfully forms the oxazole ring without halogenating the alcohol, it requires stoichiometric excess. If reaction temperatures exceed 80°C, the primary alcohol can nucleophilically attack the T3P-activated intermediates, leading to complex esterified oligomers.

IV. Zinc Triflate ( ) - The Catalytic Chemoselective Champion

Transitioning from stoichiometric dehydration to catalytic Lewis acid activation solves the chemoselectivity issue [4][4].


 selectively coordinates to the highly nucleophilic amide carbonyl, lowering the activation energy for intramolecular cyclization. Because the Lewis acid does not form a covalent leaving group with the primary alcohol, the hydroxymethyl group remains completely untouched. The thermodynamic driving force is maintained by azeotropic water removal.

Quantitative Catalyst Efficacy Comparison

Catalyst SystemLoadingTarget Yield (%)Major ByproductChemoselectivityE-Factor

/ Toluene
3.0 eq15%2-(chloromethyl)-4-methyloxazolePoorHigh

2.0 eq10%2-(iodomethyl)-4-methyloxazolePoorHigh
T3P / Pyridine 1.5 eq65%Esterified dimersModerateMedium

/ Toluene
10 mol%88% None (Clean conversion)Excellent Low

Optimized Experimental Protocol: -Catalyzed Cyclodehydration

This protocol leverages


 to ensure absolute preservation of the primary alcohol. The methodology is designed as a self-validating system, utilizing precise LC-MS checkpoints to confirm chemoselectivity.
Step-by-Step Methodology
  • Reaction Setup : To an oven-dried 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-(2-oxopropyl)2-hydroxyacetamide (10.0 mmol, 1.31 g).

  • Catalyst Addition : Add Zinc Trifluoromethanesulfonate (

    
    ) (1.0 mmol, 363 mg, 10 mol%). Causality: 10 mol% provides optimal Lewis acid coordination to the amide without risking unselective degradation of the aliphatic chain.
    
  • Solvent & Reflux : Suspend the mixture in anhydrous Toluene (40 mL). Heat the reaction to 110°C (reflux) under a nitrogen atmosphere for 12 hours. Causality: Toluene's boiling point allows for the continuous azeotropic removal of water via the Dean-Stark trap, pushing the equilibrium toward the oxazole product without requiring harsh stoichiometric dehydrating agents.

  • Self-Validating Analytical Checkpoint (LC-MS) : A common analytical trap in oxazole synthesis is confusing the unreacted precursor with the chlorinated byproduct, as both share a nominal mass of 132 Da.

    • Precursor (

      
      ): Exact mass 131.06, 
      
      
      
    • Chlorinated Byproduct (

      
      ): Exact mass 131.01, 
      
      
      
    • Validation Rule: The presence of an M+2 isotope peak at

      
       134.02 (in a 3:1 ratio) is the definitive marker for chlorination. A successful 
      
      
      
      reaction will show complete consumption of
      
      
      132.06 and the exclusive appearance of the target mass at
      
      
      114.05 (
      
      
      )
      , with zero halogenated isotopic signatures.
  • Workup : Cool the reaction to room temperature. Quench with saturated aqueous

    
     (20 mL) to neutralize any trace acidic species. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
    
  • Purification : Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to afford (4-methyl-1,3-oxazol-2-yl)methanol as a pale yellow oil.
    

References

1.1 - Benchchem 2.3 - EPub Bayreuth 3.4 - ResearchGate 4.2 - eScholarship

Sources

Structure-Activity Relationship (SAR) Comparison Guide: (4-Methyl-1,3-oxazol-2-yl)methanol Analogs in BACE1 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Dilemma

In the development of central nervous system (CNS) therapeutics, balancing target potency with metabolic stability is a persistent challenge. For β-secretase 1 (BACE1) inhibitors targeting Alzheimer's disease, achieving high lipophilic efficiency (LipE) while minimizing victim-based drug-drug interactions (DDI) is critical [1].

This technical guide analyzes the structure-activity relationship (SAR) of analogs incorporating the (4-methyl-1,3-oxazol-2-yl) moiety—derived from the versatile (4-methyl-1,3-oxazol-2-yl)methanol building block. By comparing this specific oxazole architecture against fluoromethyl, isoxazole, and pyrazole alternatives, we objectively evaluate its performance as an activity-driving pharmacophore and its inherent metabolic liabilities mediated by Cytochrome P450 2D6 (CYP2D6).

Mechanistic Rationale: The S2' Pocket and CYP2D6 Liability

As a Senior Application Scientist, I approach SAR not just by observing IC50 shifts, but by understanding the thermodynamic and structural causality behind them.

The S2' pocket of BACE1 is dynamically exposed when the Tyr71 flap moves to an "out" conformation. X-ray crystallography reveals that the 4-methyl group on the oxazole ring perfectly fills a lipophilic cleft formed by residues Ser35, Tyr198, and Ile126. This precise steric fit displaces a high-energy, buried water molecule, resulting in a massive entropic gain that drives a ~10-fold increase in BACE1 potency compared to the unsubstituted oxazole [1].

However, this structural advantage introduces a severe metabolic liability. The electron-rich nature of the oxazole ring, combined with the sterically accessible 4-methyl group, creates a prime site for aliphatic oxidation by CYP2D6. This leads to high intrinsic clearance (CL_int) in human liver microsomes (HLM), rendering the 4-methyl-oxazole analog unsuitable for clinical advancement without further bioisosteric modification.

Binding_Metabolism cluster_BACE1 BACE1 S2' Pocket (Efficacy) cluster_CYP2D6 CYP2D6 Enzyme (Liability) Ligand 4-Methyl-1,3-oxazol-2-yl Ser35 Ser35 Ligand->Ser35 Hydrophobic Tyr198 Tyr198 Ligand->Tyr198 Hydrophobic Water Displaced Water Ligand->Water Entropy Gain Oxidation Aliphatic Oxidation Ligand->Oxidation Metabolic Site

Dual interaction profile of the 4-methyl-1,3-oxazole moiety with BACE1 and CYP2D6.

Comparative SAR Analysis: Evaluating the Alternatives

To objectively assess the performance of the (4-methyl-1,3-oxazol-2-yl) analog, we must compare it against a matrix of structural alternatives. The data below summarizes the SAR progression from a baseline fluoromethyl congener to the optimized clinical candidate [1].

Table 1: SAR Comparison of BACE1 Inhibitor Analogs
Analog SubstituentRelative BACE1 PotencyLipophilic Efficiency (LipE)Human Liver Microsome (HLM) ClearanceCYP2D6 Inhibition Profile
Fluoromethyl (1) 1x (Baseline)4.6LowModerate
Oxazole (2) ~2x5.2LowModerate
4-Methyl-oxazole (3) ~20x >5.2 High (Metabolic Liability) High
Methyl-isoxazole (4) ~20x>5.2High (Metabolic Liability)High
Methyl-pyrazole (5) ~20x>5.2Low (Optimized)Low (IC50 = 13.9 μM)

Data Interpretation: The transition from the unsubstituted oxazole (2) to the 4-methyl-oxazole (3) demonstrates the critical necessity of the methyl group for target engagement (a 10-fold potency jump). However, the high HLM clearance dictates a scaffold hop. By replacing the oxazole core with a pyrazole (5), the electron density is altered, significantly attenuating CYP2D6-mediated oxidation while perfectly preserving the entropic gains in the BACE1 S2' pocket.

SAR_Workflow Start Fluoromethyl Analog (Baseline Potency) Oxazole Oxazole Analog (Improved LipE, Low h-Cl) Start->Oxazole Bioisosteric Replacement MethylOxazole 4-Methyl-1,3-oxazole Analog (High Potency, High h-Cl) Oxazole->MethylOxazole Methylation (Fills S2' Pocket) Pyrazole Methyl-Pyrazole Analog (High Potency, Low h-Cl) MethylOxazole->Pyrazole Scaffold Hop (Reduces Oxidation)

Workflow of SAR optimization from fluoromethyl to methyl-pyrazole analogs.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of these analogs.

Protocol A: Synthesis of the (4-Methyl-1,3-oxazol-2-yl) Synthon

Causality: Constructing the oxazole ring requires mild cyclodehydration to prevent the degradation of the sensitive hydroxymethyl precursor.

  • Condensation: React 1-chloro-2-propanone with glycolamide in the presence of a mild base (e.g., NaHCO3) in THF at 60°C for 12 hours to form the acyclic

    
    -acylamino ketone intermediate.
    
  • Cyclodehydration: Treat the intermediate with Burgess reagent (1.2 eq) in anhydrous THF at room temperature. Rationale: Burgess reagent allows for selective cyclization to the oxazole ring without the harsh acidic conditions of POCl3, preserving the integrity of the molecule.

  • Purification: Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via silica gel chromatography (gradient: 0–50% EtOAc in heptane) to isolate the (4-methyl-1,3-oxazol-2-yl)methanol building block.

Protocol B: In Vitro BACE1 FRET Assay

Causality: To accurately quantify the entropic potency gain from the 4-methyl group, a FRET-based assay using a specific APP-derived substrate is required.

  • Reagent Preparation: Prepare assay buffer containing 50 mM sodium acetate (pH 4.5), 50 mM NaCl, and 0.01% CHAPS. Rationale: The acidic pH is strictly required to mimic the endosomal environment where BACE1 is catalytically active.

  • Compound Incubation: Dispense 10 μL of recombinant human BACE1 enzyme (final concentration 1 nM) into a 384-well black microplate. Add 5 μL of the analog (serial dilutions in DMSO, final DMSO <1%). Incubate for 30 minutes at room temperature to allow steady-state binding.

  • Kinetic Read: Add 10 μL of FRET-labeled APP substrate (Rh-EVNLDAEFK-Quencher). Monitor fluorescence (Ex: 540 nm, Em: 590 nm) continuously for 60 minutes. Calculate the IC50 based on the initial cleavage velocity.

Protocol C: Human Liver Microsome (HLM) Clearance & CYP2D6 Phenotyping

Causality: Because the 4-methyl-oxazole introduces a specific CYP2D6 liability, intrinsic clearance must be measured, and the specific CYP isoform must be phenotyped using a selective inhibitor.

  • Incubation: Incubate the test analog (1 μM) with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation & Control: Initiate the reaction by adding NADPH (1 mM final). Self-Validation Step: Run a parallel incubation spiked with Quinidine (1 μM), a potent and selective CYP2D6 inhibitor. If the rapid clearance of the 4-methyl-oxazole analog is abolished in the quinidine arm, CYP2D6-mediated oxidation is definitively confirmed.

  • Quantification: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ).
    

Conclusion

The (4-methyl-1,3-oxazol-2-yl)methanol analog serves as a masterclass in structure-based drug design. While the 4-methyl-oxazole moiety is unparalleled in its ability to probe the S2' pocket of BACE1—yielding massive entropic potency gains by displacing bound water—it acts as a metabolic Achilles' heel due to CYP2D6 oxidation. By utilizing this oxazole analog as a critical SAR stepping stone, researchers successfully executed a scaffold hop to a methyl-pyrazole, retaining the structural efficacy while engineering out the DDI risk.

References

  • Title: Utilizing Structures of CYP2D6 and BACE1 Complexes To Reduce Risk of Drug–Drug Interactions with a Novel Series of Centrally Efficacious BACE1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Safety Operating Guide

(4-methyl-1,3-oxazol-2-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (4-methyl-1,3-oxazol-2-yl)methanol Proper Disposal Procedures CAS Number: 1240603-14-8 Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, EHS Officers[1][2]

Executive Summary: Immediate Action Directive

(4-methyl-1,3-oxazol-2-yl)methanol is a heterocyclic primary alcohol used as a pharmacophore building block.[1][2] For disposal purposes, it must be classified as Flammable Organic Waste (Non-Halogenated) .[2]

Critical Prohibition: DO NOT dispose of this compound down the drain or via municipal trash. Its oxazole moiety presents potential aquatic toxicity, and its flash point necessitates handling as an ignitable hazardous waste (RCRA Code D001).[2]

Technical Characterization & Hazard Profile

To ensure safe handling, you must understand the physicochemical properties driving the disposal logic.[2]

PropertySpecificationOperational Implication
CAS Number 1240603-14-8Use for waste manifesting and inventory tracking.[1][2]
Molecular Formula C₅H₇NO₂Contains Nitrogen/Oxygen; classify as Non-Halogenated .[2][3]
Molecular Weight 113.12 g/mol Low MW suggests volatility; keep containers tightly sealed.[2]
Physical State Liquid / Low-melting SolidRequires leak-proof secondary containment.[1][2][4]
Flash Point Likely < 93°C (Estimated)Treat as Ignitable Waste (D001) .[2][4]
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritation)H319 (Eye Irritation)Standard PPE (Nitrile gloves, goggles) is mandatory.[2]
The "Why" Behind the Protocol (Causality)
  • Flammability: The hydroxymethyl group attached to the oxazole ring lowers the boiling point relative to higher molecular weight heterocycles, increasing vapor pressure and flammability risks.[2]

  • Chemical Incompatibility: The oxazole ring is weakly basic.[2] Mixing this waste with strong acids (e.g., concentrated Sulfuric Acid) in a waste drum can generate heat (exothermic neutralization), potentially pressurizing the container.[2] Always segregate from strong oxidizers and concentrated acids. [2]

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation & Pre-Treatment

Objective: Prevent cross-reactivity in the central waste stream.[2]

  • Identify the Stream:

    • Pure Compound: Segregate into Non-Halogenated Organic Solvent waste.[2]

    • Reaction Mixture: If the compound is dissolved in a halogenated solvent (e.g., DCM), the entire mixture must be classified as Halogenated Waste .[2]

  • Check Compatibility:

    • Ensure the waste container does not contain nitric acid, perchloric acid, or peroxides.[2] The oxazole ring can undergo ring-opening or violent oxidation under these conditions.[2]

Phase 2: Containerization & Labeling

Objective: Regulatory compliance (EPA/RCRA) and physical containment.[2]

  • Select Container:

    • Material: High-Density Polyethylene (HDPE) or Amber Glass.[2]

    • Closure: Screw cap with a PTFE (Teflon) liner to prevent solvent swelling.[2]

  • Labeling Requirements:

    • Attach a hazardous waste tag immediately upon adding the first drop of waste.[2]

    • Constituents: Write "(4-methyl-1,3-oxazol-2-yl)methanol" clearly. Do not use abbreviations like "Oxazole-MeOH".

    • Hazard Checkbox: Mark "Flammable" and "Toxic/Irritant".[2]

Phase 3: Final Disposal Workflow

Objective: Chain of custody transfer to EHS.

  • Cap & Seal: Ensure the cap is hand-tight.[2] Do not over-torque, which can crack the cap.[2]

  • Secondary Containment: Place the bottle in a chemically resistant tray during transport to the central accumulation area.

  • EHS Handoff: Schedule pickup according to your facility's specific timeline (usually within 90 days of the accumulation start date).[2]

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision-making process for disposing of (4-methyl-1,3-oxazol-2-yl)methanol.

DisposalWorkflow cluster_warning CRITICAL SAFETY CHECK Start Waste: (4-methyl-1,3-oxazol-2-yl)methanol StateCheck Determine Physical State (Pure vs. Solution) Start->StateCheck OxidizerCheck STOP: Does waste contain Strong Oxidizers or Acids? Start->OxidizerCheck IsSolid Solid / Pure Oil StateCheck->IsSolid Pure Substance IsSolution In Solution StateCheck->IsSolution Dissolved BinSolid Disposal A: Solid Hazardous Waste Bin (Label: Toxic/Flammable) IsSolid->BinSolid SolventCheck Identify Solvent Base IsSolution->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated No BinHalo Disposal B: Halogenated Solvent Waste (Segregate from Ketones) Halogenated->BinHalo BinNonHalo Disposal C: Non-Halogenated Organic Waste (Standard Organic Stream) NonHalogenated->BinNonHalo Separate DO NOT MIX Neutralize or Separate Stream OxidizerCheck->Separate Yes

Figure 1: Decision tree for the segregation and disposal of (4-methyl-1,3-oxazol-2-yl)methanol.[1][2] Note the critical check for oxidizers to prevent incompatible reactions.

Emergency Spill Response

In the event of a spill outside of a fume hood:

  • Evacuate: Clear the immediate area.

  • PPE: Don nitrile gloves, lab coat, and safety goggles.[2] If the spill is >500mL, use a half-mask respirator with organic vapor cartridges.[2]

  • Containment:

    • Do not use paper towels (flammability risk).[2][5]

    • Use vermiculite or clay-based absorbents to dike and cover the spill.[2][5]

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Spill Debris: Flammable/Toxic" and dispose of as solid hazardous waste [1].[2]

References

  • BenchChem. (5-Methyl-1,3-oxazol-2-yl)methanol Technical Guide. (Analogous compound handling data). Retrieved from [1][2]

  • PubChem. Compound Summary: Oxazole Derivatives Safety Data. National Library of Medicine.[2] Retrieved from [1][2]

  • Chem960. CAS 1240603-14-8 Data Sheet. Retrieved from [1][2]

Sources

Personal Protective Equipment & Handling Guide: (4-Methyl-1,3-oxazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, logistical, and operational protocols for handling (4-methyl-1,3-oxazol-2-yl)methanol . This document is designed for researchers and laboratory safety officers, prioritizing "Universal Precautions" where specific toxicological data is limited.

CAS Number: 1240603-14-8 Formula: C₅H₇NO₂ Molecular Weight: 113.11 g/mol Synonyms: (4-Methyloxazol-2-yl)methanol; 2-(Hydroxymethyl)-4-methyloxazole[1]

PART 1: EXECUTIVE SAFETY SUMMARY (Immediate Action Card)

Status: WARNING — Treat as a Functionalized Heterocycle / Irritant. Primary Hazards: Skin/Eye Irritation, Respiratory Irritation, Potential Flammability.

This compound belongs to the class of 2,4-disubstituted oxazoles.[2] While comprehensive toxicological data for this specific isomer is often limited in public EHS databases, structural analogs (e.g., 1,3-oxazol-4-ylmethanol) exhibit marked irritant properties and flammability risks due to the low molecular weight and oxygen/nitrogen content [1, 2].

Critical Hazard Profile
Hazard ClassGHS Classification (Read-Across*)Signal WordHazard Statement
Health Skin Irrit. 2 / Eye Irrit. 2AWARNING H315: Causes skin irritation.H319: Causes serious eye irritation.
Respiratory STOT SE 3WARNING H335: May cause respiratory irritation.
Physical Flammable Liquid (Cat 4 or 3)WARNING H227/H226: Combustible/Flammable liquid and vapor.

*Note: Classification inferred from structural analogs (e.g., CAS 155742-48-6) due to specific data gaps. Always adopt the most conservative safety stance.

PART 2: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

Effective protection requires a barrier strategy that accounts for the compound's likely state (oil/low-melting solid) and its ability to penetrate standard laboratory clothing.

PPE Selection Table
ComponentRecommended SpecificationRationale & Causality
Hand Protection Nitrile (Double Gloved) Outer: 5 mil minimumInner: Standard 4 milPermeation Defense: Oxazole derivatives are organic solvents/oils that can permeate thin latex. Double nitrile provides a "breakthrough buffer" of >480 mins for incidental contact.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Vapor/Splash Risk: Safety glasses with side shields are insufficient for liquid handling. Goggles seal the eyes against irritating vapors and accidental splashes.
Respiratory Fume Hood (Primary) Respirator (Secondary): NIOSH N95 + OV CartridgeInhalation Control: The hydroxymethyl group reduces volatility compared to parent oxazoles, but aerosols formed during pipetting or heating are potent respiratory irritants.
Body Defense Lab Coat (Cotton/Poly Blend) + Chemical Apron (for >100mL)Physical Barrier: Prevents absorption through street clothes. A rubber apron is mandatory if handling quantities exceeding 100 mL to prevent soak-through.

PART 3: OPERATIONAL HANDLING PROTOCOL

Storage & Stability
  • Temperature: Store at 2°C – 8°C (Refrigerate).

  • Atmosphere: Hygroscopic and potentially oxidation-sensitive. Store under Inert Gas (Argon or Nitrogen) .

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation and cap corrosion.

Experimental Workflow (Step-by-Step)

Step A: Preparation

  • Remove the vial from the refrigerator and allow it to warm to room temperature inside a desiccator (prevents water condensation).

  • Verify the Fume Hood sash is at the safe working height.

  • Don PPE: Double nitrile gloves, goggles, and lab coat.

Step B: Dispensing & Weighing

  • If Liquid: Use a positive-displacement pipette or glass syringe. Avoid plastic tips if possible, or change them immediately after use to prevent leaching.

  • If Solid/Paste: Use a stainless steel spatula.

  • Weighing: Perform weighing inside the fume hood if possible. If using a balance outside, transfer the material in a tared, closed vessel.

Step C: Reaction Setup

  • Add the solvent before adding the oxazole reagent to moderate any exotherms.

  • If heating is required, use a reflux condenser to contain vapors.

Workflow Logic Diagram

SafetyWorkflow cluster_safety Critical Safety Zone Start Storage (2-8°C) Inert Atmosphere WarmUp Warm to RT (Desiccator) Start->WarmUp Prevent Condensation PPE PPE Check: Double Nitrile + Goggles WarmUp->PPE Hood Fume Hood Transfer PPE->Hood Weigh Weighing (Closed Vessel) Hood->Weigh Minimize Exposure Reaction Reaction Setup Weigh->Reaction Waste Disposal (Org. Waste) Reaction->Waste Post-Exp

Figure 1: Operational workflow emphasizing the "Critical Safety Zone" where ventilation control is mandatory.

PART 4: EMERGENCY RESPONSE & DISPOSAL

Spill Management Protocol

Minor Spill (< 5 mL):

  • Evacuate the immediate area of personnel.

  • Ventilate: Ensure fume hood is running at max emergency flow.

  • Absorb: Cover with Vermiculite or Sand . Do not use paper towels (flammability risk).

  • Clean: Scoop into a sealed container. Wipe surface with acetone, then soap and water.

Major Spill (> 50 mL):

  • Alert EHS immediately.

  • Isolate the lab. Do not attempt cleanup without self-contained breathing apparatus (SCBA) if vapors are strong.

Disposal Strategy
Waste StreamClassificationInstructions
Liquid Waste Organic Solvent (Halogen-Free)Dissolve in a combustible solvent (e.g., acetone) and place in the non-halogenated organic waste container.
Solid Waste Hazardous SolidContaminated gloves, wipes, and spatulas must be bagged and tagged as hazardous solid waste.
Rinsate Organic WashFirst rinse of the reaction vessel goes to organic waste; subsequent water washes to aqueous waste (check pH).
Spill Decision Tree

SpillResponse Start Spill Detected SizeCheck Volume > 5mL? Start->SizeCheck Minor Minor Spill SizeCheck->Minor No Major Major Spill SizeCheck->Major Yes ActionMinor 1. Absorb (Vermiculite) 2. Scoop to Waste 3. Decontaminate Minor->ActionMinor ActionMajor 1. Evacuate Lab 2. Call EHS 3. Do NOT Enter Major->ActionMajor

Figure 2: Decision logic for spill response based on volume threshold.

References

  • National Institutes of Health (PubChem). 1,3-Oxazol-4-ylmethanol (Compound Summary). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.